molecular formula C13H17N3 B2697271 1-Cyclohexyl-1H-benzoimidazol-5-ylamine CAS No. 385381-36-2

1-Cyclohexyl-1H-benzoimidazol-5-ylamine

Cat. No.: B2697271
CAS No.: 385381-36-2
M. Wt: 215.3
InChI Key: XVUBXOSDBYRFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-1H-benzoimidazol-5-ylamine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUBXOSDBYRFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

exploring the mechanism of action of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities. This compound is a member of this versatile class of compounds; however, its specific mechanism of action remains to be fully elucidated. This guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically investigate the molecular pathways modulated by this compound. By leveraging insights from structurally related benzimidazoles, we propose a multi-pronged experimental approach encompassing target identification, pathway analysis, and cellular-level validation. This document is intended not as a definitive statement of mechanism, but as a practical roadmap for discovery.

Introduction: The Benzimidazole Moiety - A Privileged Scaffold in Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is a prominent heterocyclic scaffold found in a variety of clinically significant molecules. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological effects.[1] Marketed drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole underscore the therapeutic importance of this chemical class.

Structurally similar benzimidazole derivatives have been reported to exhibit a wide range of activities, including:

  • Kinase Inhibition: Targeting enzymes such as Inducible T-cell Kinase (Itk).[2]

  • Viral Polymerase Inhibition: Allosteric modulation of the Hepatitis C virus (HCV) NS5B polymerase.[3]

  • Cytokine Modulation: Inhibition of Interleukin-5 (IL-5) signaling.[1]

  • Enzyme Inhibition: Targeting phosphodiesterase type 3 (PDE III) and NADPH oxidase.[4][5]

  • DNA Intercalation: Acting as anticancer agents by targeting Human Topoisomerase I.[6]

Given this precedent, this compound holds significant potential as a modulator of key cellular processes. The presence of a bulky, hydrophobic cyclohexyl group and a primary amine at the 5-position are key structural features that will dictate its specific biological activity. This guide outlines a systematic approach to unraveling its mechanism of action.

A Hypothesis-Driven Approach to Mechanistic Elucidation

Due to the limited direct data on this compound, a hypothesis-driven investigational workflow is proposed. Based on the activities of related compounds, we can postulate several potential mechanisms of action.

Hypothesized Signaling Pathway

Hypothesized_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand e.g., Cytokine Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Compound This compound Compound->Kinase_A Hypothesized Inhibition Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates DNA DNA Transcription_Factor->DNA Translocates & Binds Gene_Expression Altered Gene Expression DNA->Gene_Expression

Caption: A potential signaling cascade modulated by the compound.

Proposed Experimental Workflow for Target Identification and Validation

The following experimental plan is designed to systematically test the proposed hypotheses and identify the molecular target(s) of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis & Characterization Phenotypic_Screening Phase 1: Phenotypic Screening (e.g., Cell Proliferation Assay) Start->Phenotypic_Screening Target_ID Phase 2: Target Identification (e.g., Kinase Panel Screen) Phenotypic_Screening->Target_ID Identified Cellular Effect Target_Validation Phase 3: Target Validation (e.g., Cellular Thermal Shift Assay) Target_ID->Target_Validation Putative Target(s) Identified Pathway_Analysis Phase 4: Pathway Analysis (e.g., Western Blot for Downstream Effectors) Target_Validation->Pathway_Analysis Target Engagement Confirmed In_Vivo Phase 5: In Vivo Model Testing Pathway_Analysis->In_Vivo Signaling Pathway Mapped End End: Mechanism Elucidation In_Vivo->End

Caption: A phased approach to mechanistic investigation.

Phase 1: Broad Phenotypic Screening

Objective: To identify the general cellular processes affected by the compound.

Methodology:

  • Cell Viability/Proliferation Assays:

    • Utilize a panel of diverse human cancer cell lines (e.g., NCI-60 panel).

    • Treat cells with a dose-response range of this compound (e.g., 0.01 µM to 100 µM).

    • Assess cell viability after 48-72 hours using assays such as MTT or CellTiter-Glo®.

    • Rationale: This will determine the compound's cytotoxic or cytostatic potential and identify sensitive cell lines, providing initial clues about its mechanism.

  • High-Content Imaging:

    • Treat a selected sensitive cell line (e.g., HeLa or U2OS) with the compound at its GI50 concentration.

    • Stain for key cellular markers (e.g., DAPI for nucleus, phalloidin for actin, tubulin antibodies).

    • Acquire and analyze images to detect changes in cell morphology, cytoskeletal organization, or nuclear structure.

    • Rationale: This can reveal effects on cell division, apoptosis, or other morphological phenotypes.

Phase 2: Target Identification

Objective: To identify the direct molecular target(s) of the compound.

Methodology:

  • Kinase Profiling:

    • Submit the compound for screening against a broad panel of recombinant human kinases (e.g., >400 kinases).

    • Perform radiometric or fluorescence-based assays to measure kinase activity in the presence of the compound (typically at 1 µM and 10 µM).

    • Rationale: Given that many benzimidazoles are kinase inhibitors, this is a high-priority screen.[2]

  • Affinity-Based Proteomics:

    • Synthesize a derivative of the compound with a linker for immobilization on beads.

    • Incubate the beads with cell lysate to capture binding proteins.

    • Elute and identify bound proteins by mass spectrometry.

    • Rationale: This is an unbiased approach to identify novel protein targets.

Phase 3: Target Validation

Objective: To confirm the engagement of putative targets in a cellular context.

Methodology:

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with the compound.

    • Heat the cell lysate to various temperatures.

    • Analyze the soluble fraction by Western blot for the putative target protein.

    • Rationale: Ligand binding stabilizes the target protein, leading to a shift in its melting curve, thus confirming target engagement in cells.

  • Enzyme Inhibition Assays:

    • For enzyme targets identified in Phase 2, perform in vitro enzyme kinetics studies.

    • Determine the IC50 and mode of inhibition (e.g., competitive, non-competitive).

    • Rationale: This validates the direct inhibitory effect of the compound on the purified target.

Phase 4: Signaling Pathway Analysis

Objective: To elucidate the downstream consequences of target engagement.

Methodology:

  • Western Blot Analysis:

    • Treat a sensitive cell line with the compound.

    • Prepare cell lysates at various time points.

    • Probe for the phosphorylation status of the target kinase and its known downstream substrates.

    • Rationale: This will confirm that target engagement leads to modulation of the intended signaling pathway.

  • Gene Expression Profiling (RNA-Seq):

    • Treat cells with the compound for a defined period (e.g., 24 hours).

    • Isolate RNA and perform next-generation sequencing.

    • Analyze differential gene expression to identify affected pathways.

    • Rationale: This provides a global view of the transcriptional changes induced by the compound.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Assay Parameter Measured Example Result for a Kinase Inhibitor
Cell Viability (MTT)GI50 (µM)2.5 µM in K562 cells
Kinase Panel Screen% Inhibition at 10 µM98% inhibition of Abl kinase
Enzyme Inhibition AssayIC50 (nM)50 nM against purified Abl kinase
CETSAΔTm (°C)+3.5 °C for Abl in K562 cells
Western Blotp-CrkL / CrkL ratioDose-dependent decrease

Conclusion

The exploration of this compound's mechanism of action presents an exciting opportunity in drug discovery. The structured, hypothesis-driven approach outlined in this guide provides a robust framework for moving from initial phenotypic observations to a detailed understanding of its molecular interactions and cellular effects. By systematically validating targets and mapping downstream pathways, researchers can unlock the full therapeutic potential of this promising benzimidazole derivative.

References

  • National Center for Biotechnology Information. 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid. PubChem. Available from: [Link]

  • Burchat, A. et al. (2008). Discovery, SAR and X-ray Structure of 1H-benzimidazole-5-carboxylic Acid Cyclohexyl-Methyl-Amides as Inhibitors of Inducible T-cell Kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-9. Available from: [Link]

  • Goud, G. A. et al. (2016). Discovery of benzimidazole analogs as a novel interleukin-5 inhibitors. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. 1-Cyclohexyl-2-thien-2-YL-1H-benzimidazole-5-carboxylic acid. PubChem. Available from: [Link]

  • Anisimova, V. A. et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available from: [Link]

  • Singh, A. et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3053-3067. Available from: [Link]

  • Sato, T. et al. (2008). 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol), a phosphodiesterase type 3 inhibitor, reduces infarct size via activation of mitochondrial Ca2+-activated K+ channels in rabbit hearts. Journal of Pharmacology and Experimental Therapeutics, 326(1), 100-4. Available from: [Link]

  • Kim, H. J. et al. (2018). Discovery of a NADPH oxidase inhibitor, (E)-3-cyclohexyl-5-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)-1-methyl-2-thioxoimidazolidin-4-oneone, as a novel therapeutic for Parkinson's disease. ResearchGate. Available from: [Link]

Sources

The Aminobenzimidazole Scaffold: Pharmacological Versatility and Precision Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminobenzimidazole (2-ABI) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the purine nucleus and engage in diverse hydrogen-bonding networks. Unlike the parent benzimidazole, the introduction of the amino group at the C2 position confers unique physicochemical properties—specifically, a guanidine-like electronic distribution that facilitates bidentate interactions with biological targets. This technical guide analyzes the pharmacological utility of 2-ABIs, focusing on their role as ATP-competitive kinase inhibitors in oncology and FtsZ inhibitors in antimicrobial resistance, while providing validated synthetic protocols and experimental frameworks.

Structural Dynamics & Structure-Activity Relationship (SAR)

The pharmacological potency of 2-aminobenzimidazoles is governed by their tautomeric equilibrium and substitution patterns.

The Tautomeric "Switch"

The 2-amino group introduces a critical tautomeric equilibrium between the amino-form and the imino-form . This dynamic is essential for target recognition:

  • Amino-form: Predominant in solution; acts as a hydrogen bond donor (exocyclic NH2) and acceptor (N3).

  • Imino-form: Often stabilized upon binding to specific enzyme pockets, particularly where a guanidine-mimetic is required.

SAR Visualization

The following diagram illustrates the functionalization zones critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

SAR_Map Core 2-Aminobenzimidazole Core Scaffold N1 N1 Position: Solubility & Bioavailability (e.g., Morpholine/Piperazine tails) Core->N1 Modulates PK C2 C2-Amino Group: Primary H-Bond Donor/Acceptor (Hinge Region Binder) Core->C2 Target Affinity C5_6 C5/C6 Positions: Hydrophobic/Allosteric Pocket (e.g., Halogens, Alkyls for potency) Core->C5_6 Selectivity Kinase Kinase Hinge Binding (ATP Competitive) C2->Kinase Biofilm Biofilm Dispersion (Aryl-substitution) C5_6->Biofilm

Figure 1: SAR map of the 2-aminobenzimidazole scaffold highlighting functional zones for drug design.

Therapeutic Domain A: Oncology (Kinase Precision)

In oncology, 2-ABIs function primarily as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) and Serine/Threonine kinases.

Mechanism of Action: The Hinge Binder

The 2-amino-benzimidazole motif serves as a surrogate for the adenine ring of ATP. The exocyclic amino group and the endocyclic nitrogen (N3) form a characteristic donor-acceptor motif that hydrogen bonds with the "hinge region" backbone residues (e.g., Met793 in EGFR or Cys919 in VEGFR-2).

Key Targets and Data

Recent studies highlight specific derivatives targeting VEGFR-2 (angiogenesis) and CK1


 (DNA repair/circadian rhythm).

Table 1: Comparative Potency of Key 2-ABI Derivatives

Compound IDPrimary TargetMechanismIC50 ValueCell Line Efficacy
Jzu 17 [1]VEGFR-2Inhibits endothelial remodeling & angiogenesisUnknown (Potent) HUVEC (Anti-tube formation)
Compound 54 [2]PI3K

Lipid Kinase Inhibition1.03 nM MCF-7 (Breast Cancer)
Compound 23 [3]CK1

ATP-competitive98.6 nM HeLa (Cervical Cancer)
Bischof-5 [3]CK1

Selectivity vs CK1

Nanomolar Multiple Tumor Lines

Technical Insight: The high potency of Compound 23 is attributed to a 5-cyano substitution on the benzene ring, which accesses a specific hydrophobic pocket within the CK1


 active site, demonstrating the critical nature of C5/C6 functionalization.

Therapeutic Domain B: Infectious Diseases

Beyond oncology, 2-ABIs are emerging as potent agents against biofilm-forming bacteria, specifically Pseudomonas aeruginosa.

Mechanism: Biofilm Dispersion & FtsZ Inhibition

Unlike standard antibiotics that target cell wall synthesis, specific 2-ABIs target FtsZ (Filamentous temperature-sensitive protein Z), the bacterial homolog of tubulin.

  • FtsZ Inhibition: 2-ABIs bind to the inter-domain cleft of FtsZ, preventing polymerization and Z-ring formation, leading to cell lysis.

  • Biofilm Dispersion: 5,6-dimethyl-2-aminobenzimidazole (Compound 21 ) has been shown to disperse pre-formed P. aeruginosa biofilms by ~80% [4], a feat rarely achieved by conventional antibiotics.[1]

Synthetic Architectures: From Classic to Green Chemistry

The synthesis of 2-ABIs has evolved from toxic cyanogen bromide protocols to sustainable, catalytic methods.

Comparative Synthetic Pathways

Synthesis_Workflow Start o-Phenylenediamine (Substituted) MethodA Method A: Cyanogen Bromide (CNBr) Solvent: MeOH/H2O Start->MethodA MethodB Method B: NCTS Reagent Base: LiHMDS, 5°C Start->MethodB Risk High Toxicity Risk Volatile Reagents MethodA->Risk Product 2-Aminobenzimidazole Derivative MethodA->Product Benefit High Yield (>90%) Eco-Friendly MethodB->Benefit MethodB->Product

Figure 2: Comparison of the classic Cyanogen Bromide route vs. the modern NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) electrophilic cyanating route.

Protocol: Green Synthesis via NCTS [5]

This protocol avoids toxic CNBr and operates under mild conditions.[2]

Reagents:

  • Substituted benzene-1,2-diamine (1.0 equiv)

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS ) (1.0 equiv)

  • LiHMDS (Lithium hexamethyldisilazide) (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the benzene-1,2-diamine in anhydrous THF under an inert atmosphere (

    
    ).
    
  • Activation: Cool the solution to 5°C. Dropwise add LiHMDS (1.0 M in THF). Stir for 15 minutes to deprotonate the amine.

  • Cyclization: Add NCTS in one portion. The electrophilic cyano group is attacked by the amine.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 30–60 minutes. Monitor via TLC.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc).
    

Validation Criteria:

  • Yield: Expect 85–96%.

  • NMR: Appearance of a broad singlet at

    
     6.0–7.5 ppm (
    
    
    
    ) and disappearance of diamine protons.

Experimental Validation: Kinase Inhibition Assay

To validate the pharmacological potential of synthesized derivatives, a robust ADP-Glo™ Kinase Assay is recommended.

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Protocol:

  • Enzyme Prep: Dilute purified kinase (e.g., VEGFR-2) to 2 ng/µL in 1X Kinase Buffer.

  • Compound Addition: Add 1 µL of the 2-ABI derivative (serially diluted in DMSO) to a 384-well white plate.

  • Reaction Start: Add 2 µL of Enzyme solution and 2 µL of ATP/Substrate mix (e.g., Poly E4Y1).

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Read: Measure luminescence on a plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Huang, L., et al. (2021). "A novel 2‐aminobenzimidazole‐based compound Jzu 17 exhibits anti‐angiogenesis effects by targeting VEGFR‐2 signalling."[3] British Journal of Pharmacology.

  • Yar, M., et al. (2023). "2-Aminobenzothiazoles in anticancer drug design and discovery." PMC (NIH).

  • Pinna, G., et al. (2024). "Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta." Molecules.

  • Melander, C., et al. (2018). "2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms."[1] Angewandte Chemie.

  • Kasthuri, M., et al. (2015).[2] "A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)." Synlett.

Sources

Technical Whitepaper: Pre-clinical In-Vitro Profiling of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

[1]

Executive Summary & Chemical Context

1-Cyclohexyl-1H-benzoimidazol-5-ylamine (hereafter CBA-5 ) represents a "privileged scaffold" in medicinal chemistry.[1] The benzimidazole core is a bioisostere for the purine ring of ATP, making it a frequent starting point for kinase inhibitors (targeting the hinge region) and tubulin polymerization inhibitors .[1]

The presence of the N1-cyclohexyl group significantly increases lipophilicity compared to the parent benzimidazole, potentially enhancing membrane permeability but complicating aqueous solubility. The C5-amine serves as a critical vector for hydrogen bonding or further derivatization.[1]

Primary Screening Objectives:

  • Solubility & Formulation: Overcoming the hydrophobic cyclohexyl/polar amine contrast.[1]

  • Target Deconvolution: Differentiating between Kinase inhibition (e.g., ITK, EGFR) and Tubulin destabilization.[1]

  • Cellular Safety: Establishing the therapeutic window.[1]

Physicochemical Characterization & Preparation

Before biological assays, the compound’s amphiphilic nature requires specific handling to prevent precipitation in aqueous buffers.[1]

Solubility Profiling

The cyclohexyl ring renders CBA-5 lipophilic (Predicted LogP ~2.5–3.0), while the amine (pKa ~4–5 for the aniline-like nitrogen, ~5.5 for the imidazole ring) provides pH-dependent solubility.

Protocol: DMSO Stock Preparation

  • Weighing: Weigh 10 mg of CBA-5 powder.

  • Dissolution: Dissolve in 100% anhydrous DMSO to reach a concentration of 10 mM . Vortex for 60 seconds.[1]

  • Sonicate: If visual turbidity remains, sonicate at 37°C for 5 minutes.

  • QC: Verify clarity. If the solution is cloudy, the compound may be a hydrochloride salt (common for amines). If so, add 1 equivalent of TEA (Triethylamine) or switch to a water/DMSO mix.[1]

Table 1: Solubility Limits & Buffer Compatibility

Solvent SystemMax Solubility (Est.)Usage ContextPrecaution
100% DMSO >50 mMStock StorageFreeze/Thaw cycles may cause precipitation.[1]
PBS (pH 7.4) <50 µMAssay BufferHigh risk of crashing out; keep DMSO >0.5%.[1]
Acetate Buffer (pH 5.0) >1 mMFormulationProtonation of imidazole/amine aids solubility.[1]
Cell Media + 10% FBS ~100 µMCell CultureSerum proteins (Albumin) bind lipophilic drugs, aiding solubility.[1]

Module A: Biochemical Target Screening (The "Hit" Validation)

Benzimidazoles are promiscuous.[1] You must distinguish between two primary mechanisms: ATP-competitive Kinase Inhibition and Microtubule Destabilization .[1]

Kinase Profiling (Priority Target: Tyrosine Kinases)

The N1-cyclohexyl-benzimidazole scaffold is a known pharmacophore for ITK (Interleukin-2 Inducible T-cell Kinase) and EGFR inhibitors.[1]

Experimental Logic: Use a FRET-based or LanthaScreen™ Eu Kinase Binding Assay.[1] These are less susceptible to interference from the amine group than coupled-enzyme assays.[1]

Step-by-Step Protocol:

  • Panel Selection: Screen against a focused panel: ITK, EGFR, Aurora A/B, CDK2 .[1]

  • Tracer Prep: Mix Alexa Fluor® 647-labeled ATP-competitive tracer with the specific kinase antibody (Eu-labeled).[1]

  • Compound Addition:

    • Dispense CBA-5 (10-point dose-response, 1 nM to 10 µM) into 384-well plates.

    • Control: Staurosporine (Pan-kinase inhibitor).[1]

  • Incubation: Add Kinase/Antibody mixture.[1] Incubate 60 min at RT.

  • Readout: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).

  • Analysis: A decrease in FRET signal indicates displacement of the tracer by CBA-5.[1]

Tubulin Polymerization Assay

Benzimidazoles (like Nocodazole) bind the colchicine site on tubulin.[1] The cyclohexyl group enhances binding affinity to the hydrophobic pocket.[1]

Protocol:

  • Reagent: Purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.[1]

  • Setup: Pre-warm a 96-well plate to 37°C.

  • Dosing: Add CBA-5 (5 µM, 10 µM, 20 µM).

    • Positive Control:[1][2] Nocodazole (5 µM).[1]

    • Negative Control:[1][2] Paclitaxel (Stabilizer) or DMSO only.[1]

  • Kinetics: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result Interpretation:

    • Inhibitor:[1][3] Reduced slope and lower plateau compared to vehicle (indicates failure to polymerize).[1]

Module B: Cellular Phenotyping

If the biochemical data is ambiguous, cellular phenotype is the tie-breaker.[1]

Cell Cycle Analysis (Flow Cytometry)

This is the definitive test to distinguish the Mechanism of Action (MoA).[1]

  • G2/M Arrest: Indicates Tubulin inhibition (Mitotic spindle defect).[1]

  • G1/S Arrest: Indicates Kinase inhibition (CDK/EGFR blockade preventing entry into S-phase).[1]

Workflow:

  • Cell Line: HeLa or Jurkat cells (robust cycling).

  • Treatment: Treat with IC50 concentration of CBA-5 for 24 hours.

  • Fixation: Harvest cells, wash in PBS, fix in 70% ice-cold ethanol (-20°C overnight).

  • Staining: Stain with Propidium Iodide (PI) + RNase A (to degrade RNA).[1]

  • Cytometry: Analyze DNA content (FL2 channel).[1]

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for characterizing CBA-5.

ScreeningWorkflowStartCompound: this compoundSolubilityStep 1: Solubility Check(DMSO/PBS Stability)Start->SolubilityPrimaryScreenStep 2: Primary Target ScreenSolubility->PrimaryScreenKinaseAssayKinase Binding (FRET)Target: ITK, EGFRPrimaryScreen->KinaseAssayPathway ATubulinAssayTubulin Polymerization(OD340 Kinetics)PrimaryScreen->TubulinAssayPathway BCellPhenotypeStep 3: Cellular Phenotype(Flow Cytometry)KinaseAssay->CellPhenotypeConfirm in CellTubulinAssay->CellPhenotypeConfirm in CellG1S_ArrestResult: G1/S ArrestLikely Kinase InhibitorCellPhenotype->G1S_ArrestDNA ContentG2M_ArrestResult: G2/M ArrestLikely Tubulin InhibitorCellPhenotype->G2M_ArrestDNA ContentValidationStep 4: Lead Optimization(SAR Expansion)G1S_Arrest->ValidationG2M_Arrest->Validation

Caption: Decision matrix for deconvolution of CBA-5 mechanism of action (Kinase vs. Tubulin).

Safety & ADME Considerations

The primary metabolic liability of CBA-5 is the primary amine (susceptible to N-acetylation or oxidation) and the cyclohexyl ring (susceptible to hydroxylation).[1]

Microsomal Stability Assay

Rationale: Determine if the compound survives first-pass metabolism.[1] Protocol:

  • Incubate 1 µM CBA-5 with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).[1]

  • Sample at 0, 15, 30, and 60 minutes.

  • Quench with Acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analyze via LC-MS/MS.[1]

  • Target: Intrinsic clearance (CLint) < 20 µL/min/mg protein is ideal for a lead.[1]

References

  • Moriarty, K. J., et al. (2008).[1][4] "Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of Inducible T-cell Kinase (Itk)." Bioorganic & Medicinal Chemistry Letters.

  • Soni, B., et al. (2022).[1][5] "Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation." Molecules.

  • Yadav, S., et al. (2022).[1] "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents." ACS Omega.[1]

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol."[1]

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit (OD based) - Protocol."[1]

understanding the role of the benzimidazole scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacopeia of medicinal chemistry, few structures possess the versatility of the benzimidazole scaffold. Often termed a "privileged structure," this bicyclic heterocycle—comprising a benzene ring fused to an imidazole—serves as a bioisostere for naturally occurring purines (adenine and guanine). This structural mimicry allows benzimidazole derivatives to interact promiscuously yet specifically with a diverse array of biological targets, ranging from nuclear receptors and enzymes to structural proteins.

This technical guide dissects the benzimidazole scaffold for drug discovery professionals. We move beyond basic definitions to explore the structure-activity relationships (SAR) that drive potency, the mechanisms of action across different therapeutic areas, and field-proven protocols for synthesis and validation.

Part 1: Structural Anatomy & Physicochemical Properties

The benzimidazole core (


) is an aromatic system with high stability. Its amphoteric nature is central to its pharmacological utility.
  • Acid-Base Chemistry: The N1 proton is weakly acidic (

    
    ), allowing for deprotonation and functionalization. The N3 nitrogen is basic (
    
    
    
    ), capable of accepting a proton. This dual nature allows benzimidazoles to form salts, enhancing bioavailability, and to participate in hydrogen bonding as both donors and acceptors within a receptor pocket.
  • Tautomerism: In unsubstituted benzimidazoles, the N-H proton rapidly migrates between N1 and N3. This tautomeric equilibrium means that positions 4 and 7 are equivalent, as are positions 5 and 6, unless the nitrogen is substituted.

Visualization: The Benzimidazole Core

The following diagram illustrates the numbering system and the critical vectors for substitution.

Benzimidazole_SAR Core Benzimidazole Scaffold (Fused Benzene + Imidazole) N1 N1 Position Solubility & PK Modulation (e.g., Alkyl, Aryl groups) Core->N1 Optimizes ADME C2 C2 Position Primary Pharmacophore Handle (Target Specificity) Core->C2 Dictates Mechanism Benzene Benzene Ring (C4-C7) Electronic Tuning & Lipophilicity (e.g., Halogens, Alkoxy) Core->Benzene Adjusts Potency Ex_N1 Telmisartan (Biphenyl group) N1->Ex_N1 Ex_C2 Omeprazole (Sulfinyl-pyridine) Albendazole (Carbamate) C2->Ex_C2 Ex_Benz Abemaciclib (Fluoro-substitution) Benzene->Ex_Benz

Figure 1: Structural Activity Relationship (SAR) map of the benzimidazole scaffold, highlighting key substitution vectors.

Part 2: Mechanistic Pillars of Therapeutics

The benzimidazole scaffold supports three distinct mechanistic pillars, each exploiting a different facet of its binding potential.

Pillar A: Microtubule Destabilization (Anthelmintics & Oncology)

Benzimidazole carbamates (e.g., Albendazole , Mebendazole ) bind to the colchicine-sensitive site of


-tubulin.
  • Mechanism: They inhibit the polymerization of tubulin into microtubules.[1] This disruption blocks mitotic spindle formation, leading to cell cycle arrest (G2/M phase) and apoptosis.

  • Selectivity: The high affinity for helminth tubulin over mammalian tubulin provides the therapeutic window for antiparasitic use. However, in oncology, this same mechanism is repurposed to target rapidly dividing tumor cells (e.g., Glioblastoma).

  • Key Residues: Interaction with Glutamate-198 (E198) in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -tubulin is critical. Resistance often arises from F200Y mutations [1].
    
Pillar B: Proton Pump Inhibition (Gastroenterology)

Substituted benzimidazoles (e.g., Omeprazole , Pantoprazole ) are prodrugs targeting the


-ATPase (Proton Pump) in gastric parietal cells.[2]
  • Mechanism:

    • Acid Activation: The neutral prodrug diffuses into the acidic secretory canaliculus (

      
      ).
      
    • Rearrangement: Protonation of the benzimidazole N3 triggers a rearrangement to a reactive sulfenamide or sulfenic acid species.

    • Covalent Binding: This reactive intermediate forms a disulfide bond with specific cysteine residues (e.g., Cys813) on the proton pump, irreversibly inhibiting acid secretion [2].

Pillar C: Kinase Inhibition (Targeted Oncology)

Modern drug discovery utilizes the benzimidazole scaffold as an ATP-competitive inhibitor.

  • Mechanism: The scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases.

  • Example: Abemaciclib (CDK4/6 inhibitor) utilizes a benzimidazole-fused system to bind selectively to Cyclin-Dependent Kinases, arresting the cell cycle in HR+/HER2- breast cancer [3].

Part 3: FDA-Approved Benzimidazole Drugs[4][5][6]

The following table summarizes key approved agents, demonstrating the scaffold's versatility.

Drug NamePrimary IndicationTargetKey Structural Feature (SAR)
Albendazole Anthelmintic / Hydatid Disease

-Tubulin
C2-carbamate; C5-propylthio (lipophilicity).
Omeprazole GERD / Peptic Ulcer

-ATPase
C2-sulfinyl-pyridine linker (acid-labile trigger).
Bendamustine CLL / LymphomaDNA (Alkylator)C5-nitrogen mustard group (DNA crosslinking).
Telmisartan HypertensionAngiotensin II Receptor (AT1)C2-biphenyl tetrazole; N1-methyl group.
Abemaciclib Breast CancerCDK4/6Benzimidazole-pyrimidine core (ATP mimic).
Binimetinib MelanomaMEK1/2N1-methyl; C5/C6 halogenation (allosteric binding).

Part 4: Experimental Protocol

High-Efficiency Synthesis of 2-Substituted Benzimidazoles

Context: The formation of the benzimidazole core is the critical first step in scaffold generation. While traditional methods use harsh acids (PPA, HCl) at high temperatures, the Sodium Metabisulfite (


) mediated oxidative cyclization  is a "field-proven," green, and high-yield protocol suitable for library generation [4].

Objective: Synthesize 2-arylbenzimidazoles from o-phenylenediamine and aromatic aldehydes.

Reagents & Materials
  • o-Phenylenediamine (1.0 equiv)[3]

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Sodium Metabisulfite (

    
    ) (1.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

  • TLC Plates (Silica gel 60 F254)[4]

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and the aromatic aldehyde (10 mmol) in 20 mL of Ethanol/Water (3:1).

  • Catalyst Addition: Add Sodium Metabisulfite (10 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring.
    
    • Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:2). The reaction typically reaches completion within 1–4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100g).

    • The product will precipitate as a solid.

  • Purification:

    • Filter the precipitate and wash with cold water (

      
      ) to remove inorganic salts.
      
    • Recrystallize from hot ethanol to obtain pure crystals.

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the aldehyde proton (
    
    
    
    ppm) and the appearance of the benzimidazole N-H signal (
    
    
    ppm, broad).
Workflow Diagram

Synthesis_Protocol Start Start: o-Phenylenediamine + Aldehyde Mix Dissolve in EtOH/H2O (3:1) Add Na2S2O5 Start->Mix Reflux Reflux at 80°C (1-4 hours) Mix->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No Quench Pour into Crushed Ice Check->Quench Yes Filter Filter & Wash (Cold Water) Quench->Filter Purify Recrystallization (Hot EtOH) Filter->Purify End Pure 2-Arylbenzimidazole Purify->End

Figure 2: Workflow for the Sodium Metabisulfite-mediated synthesis of benzimidazoles.

Part 5: Future Horizons

The benzimidazole scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Benzimidazole moieties are being used as the "warhead" to bind target proteins (e.g., kinases) linked to E3 ligase ligands, facilitating targeted protein degradation.

  • Multi-Target Ligands: Designing "hybrid" molecules (e.g., Benzimidazole-Coumarin) to simultaneously target tubulin and DNA, overcoming drug resistance in refractory cancers.

References

  • Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins. Scientific Reports, 2024. Link

  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 2013. Link

  • Abemaciclib: A CD4/6 Inhibitor for Breast Cancer. Clinical Cancer Research, 2017.[5] Link

  • Facile sodium metabisulfite mediated synthesis of 1,2-disubstituted benzimidazoles. Chemistry Central Journal, 2019.[6] Link

Sources

The Therapeutic Potential of N-Cyclohexyl Benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of chemical scaffolds, heterocyclic compounds have consistently emerged as a rich source of biologically active molecules.[1] Among these, the benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, holds a place of distinction.[2][3] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[1][4][5] This unique characteristic has led to the development of numerous benzimidazole-containing drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[2][6][7][8]

This guide delves into a specific, yet highly promising, subclass: N-cyclohexyl benzimidazole derivatives . We will explore their synthesis, dissect their mechanisms of action across various therapeutic areas, and provide robust experimental protocols for their evaluation. The focus will be on providing not just the "what" but the "why"—the scientific rationale behind experimental choices and the structure-activity relationships that drive therapeutic potential.

I. The Strategic Importance of the N-Cyclohexyl Moiety

The introduction of a cyclohexyl group at the N-1 position of the benzimidazole ring is a deliberate synthetic strategy. This bulky, lipophilic moiety can significantly influence the physicochemical properties of the parent molecule, impacting its solubility, membrane permeability, and metabolic stability. Furthermore, the cyclohexyl group can engage in specific hydrophobic interactions within the binding pockets of target proteins, potentially enhancing potency and selectivity. Understanding this interplay between the N-cyclohexyl substituent and the core benzimidazole pharmacophore is critical to unlocking the full therapeutic potential of these derivatives.

II. Synthesis of N-Cyclohexyl Benzimidazole Derivatives: A Generalized Approach

The synthesis of N-cyclohexyl benzimidazole derivatives typically follows a multi-step process, beginning with the formation of the core benzimidazole ring, followed by the introduction of the cyclohexyl group. A common and effective method involves the condensation of an o-phenylenediamine with a suitable carboxylic acid or aldehyde, followed by N-alkylation.

Generalized Synthetic Scheme:

Synthesis_of_N_Cyclohexyl_Benzimidazole_Derivatives cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: N-Alkylation OPD o-Phenylenediamine Benzimidazole 2-Substituted Benzimidazole OPD->Benzimidazole Condensation RCOOH Carboxylic Acid (R-COOH) RCOOH->Benzimidazole Cyclohexyl_Br Cyclohexyl Bromide Final_Product N-Cyclohexyl-2-Substituted Benzimidazole Cyclohexyl_Br->Final_Product Base Base (e.g., K2CO3) Benzimidazole->Final_Product SN2 Reaction

Caption: Generalized synthetic workflow for N-cyclohexyl benzimidazole derivatives.

Experimental Protocol: Synthesis of a Model N-Cyclohexyl Benzimidazole Derivative

This protocol outlines a representative synthesis. Note that reaction conditions, such as temperature, solvent, and reaction time, may require optimization for specific substrates.

  • Step 1: Synthesis of 2-Substituted Benzimidazole

    • To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of polyphosphoric acid and phosphorus oxychloride), add the desired carboxylic acid (1 equivalent).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

  • Step 2: N-Alkylation with Cyclohexyl Bromide

    • To a solution of the 2-substituted benzimidazole (1 equivalent) in a polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add cyclohexyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-cyclohexyl benzimidazole derivative.

III. Therapeutic Potential and Mechanisms of Action

N-cyclohexyl benzimidazole derivatives have demonstrated promising activity across several therapeutic domains. Their efficacy is intrinsically linked to their ability to modulate specific biological pathways.

A. Anticancer Activity

The benzimidazole scaffold is a cornerstone in the development of novel anticancer agents due to its ability to target multiple pathways involved in cancer progression.[1][9]

Key Mechanisms of Action:

  • Tubulin Polymerization Inhibition: A primary mechanism of action for many benzimidazole derivatives is the disruption of microtubule dynamics.[10] By binding to β-tubulin, these compounds inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[10] The N-cyclohexyl group can enhance this activity by providing additional hydrophobic interactions within the colchicine-binding site of tubulin.

  • Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Benzimidazole derivatives have been shown to inhibit various oncogenic kinases, including those in the PI3K/AKT and MAPK signaling pathways, thereby arresting the cell cycle.[1] For instance, some derivatives cause G2/M phase cell cycle arrest by downregulating the expression of Cyclin B1 and CDK-1.[4]

  • Induction of Apoptosis: N-cyclohexyl benzimidazole derivatives can trigger programmed cell death through various mechanisms. These include increasing the levels of reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][5]

  • BCR-ABL Inhibition: In the context of chronic myeloid leukemia (CML), specific benzimidazole derivatives have been designed to inhibit the constitutively active BCR-ABL tyrosine kinase, a hallmark of the disease.[4] Molecular docking studies have shown strong binding of these derivatives to the BCR-ABL protein.[4]

Anticancer_Mechanisms NCBD N-Cyclohexyl Benzimidazole Derivative Tubulin β-Tubulin NCBD->Tubulin Binds to Kinases Oncogenic Kinases (e.g., BCR-ABL, CDKs) NCBD->Kinases Inhibits Mitochondria Mitochondria NCBD->Mitochondria Acts on Microtubules Microtubule Disruption Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Signaling Inhibition of Proliferation Signaling (PI3K/AKT) Kinases->Signaling CellCycleArrest Cell Cycle Arrest (G2/M Phase) Signaling->CellCycleArrest CellCycleArrest->Apoptosis ROS Increased ROS Mitochondria->ROS BaxBcl2 Upregulation of Bax Downregulation of Bcl-2 Mitochondria->BaxBcl2 ROS->Apoptosis BaxBcl2->Apoptosis

Caption: Key anticancer mechanisms of N-cyclohexyl benzimidazole derivatives.

B. Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzimidazole derivatives, including those with N-cyclohexyl substitutions, have shown significant potential in this area.[11]

Key Mechanisms of Action:

  • Inhibition of Nucleic Acid and Protein Synthesis: Due to their structural resemblance to purines, benzimidazoles can compete with these essential building blocks, thereby inhibiting the synthesis of bacterial nucleic acids and proteins.[11]

  • Disruption of Microbial Cell Integrity: The specific interactions of these derivatives with microbial enzymes and structural components can lead to a loss of cellular integrity and function.

Studies have demonstrated the activity of N-cyclohexyl benzimidazole derivatives against a range of bacteria, including E. coli, S. aureus, S. typhi, and B. subtilis.[11][12]

C. Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Benzimidazole derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[13][14]

Key Mechanisms of Action:

  • COX Enzyme Inhibition: Similar to traditional NSAIDs, some benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[15]

  • Modulation of Other Inflammatory Targets: The anti-inflammatory effects of these compounds may also involve other targets such as aldose reductase and phospholipase A2.[15]

The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the anti-inflammatory potential of new compounds, and some benzimidazole derivatives have shown efficacy comparable to standard drugs like ibuprofen and diclofenac sodium.[15][16][17]

IV. Experimental Workflows for Therapeutic Evaluation

A rigorous and systematic evaluation is crucial to validate the therapeutic potential of novel N-cyclohexyl benzimidazole derivatives. The following workflows outline key in vitro and in vivo assays.

A. In Vitro Anticancer Activity Workflow

Anticancer_Workflow Start Synthesized N-Cyclohexyl Benzimidazole Derivative MTT MTT Assay on Cancer Cell Lines (e.g., A549, K562) and Normal Cell Lines (e.g., HEK-293) Start->MTT IC50 Determine IC50 Values and Selectivity Index MTT->IC50 Apoptosis Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining) IC50->Apoptosis Potent & Selective Compounds CellCycle Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) IC50->CellCycle WesternBlot Western Blot Analysis (e.g., for Bax, Bcl-2, Cyclin B1, CDK-1) Apoptosis->WesternBlot Confirm Apoptotic Pathway CellCycle->WesternBlot Confirm Cell Cycle Arrest End Lead Candidate for In Vivo Studies WesternBlot->End

Caption: In vitro workflow for evaluating anticancer activity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549, K562) and a normal cell line (e.g., HEK-293 for toxicity comparison) in 96-well plates at a density of 5,000-10,000 cells/well.[4] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the N-cyclohexyl benzimidazole derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

B. In Vitro Antimicrobial Activity Workflow

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. In Vivo Anti-inflammatory Activity Workflow

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a vehicle control group, a standard drug group (e.g., ibuprofen, 20 mg/kg), and test groups receiving different doses of the N-cyclohexyl benzimidazole derivatives.[16] Administer the compounds orally.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the left hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume using a digital plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

V. Data Summary and Structure-Activity Relationship (SAR)

Systematic modification of the benzimidazole scaffold and analysis of the resulting biological activity is key to rational drug design.

Table 1: Representative Biological Activity Data of Benzimidazole Derivatives

Compound ClassTarget/AssayKey Structural FeatureResult (e.g., IC50, MIC)Reference
Benzimidazole Derivative E12K562 (CML) CellsN-substituted benzimidazoleIC50 = 11.07 µM[4]
5-Chloro-2-(2-cyclohexylethyl)benzimidazoleGram-positive bacteria5-Chloro substitutionMIC = 12.5 µg/mL[12]
2-cyclohexylamino-1-(4-methoxyphenyl)benzimidazoleCarrageenan-induced paw edema2-cyclohexylamino group53.2% inhibition of edema[17]
N-[1H-benzimidazol-2-ylmethyl]-3-chloroanilineCarrageenan-induced paw edema3-chloroaniline substituent44.4% inhibition of edema[13]

Key SAR Insights:

  • Substitution at C2: The nature of the substituent at the 2-position of the benzimidazole ring significantly influences activity. Aromatic and heteroaromatic rings can enhance anticancer and anti-inflammatory effects.

  • Substitution on the Benzene Ring: Electron-withdrawing groups (e.g., chloro, nitro) at the 5- or 6-position can modulate the electronic properties of the ring system and often enhance antimicrobial or anticancer activity.[4][12]

  • The N-Cyclohexyl Group: As discussed, this group generally enhances lipophilicity and can improve binding to hydrophobic pockets in target enzymes, contributing to increased potency.

VI. Conclusion and Future Directions

N-cyclohexyl benzimidazole derivatives represent a versatile and promising class of compounds with demonstrated therapeutic potential, particularly in oncology, infectious diseases, and inflammation. Their synthetic accessibility and the tunable nature of the benzimidazole scaffold allow for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets for novel, highly active compounds.

  • In Vivo Efficacy and Safety: Moving lead candidates into more complex animal models of disease to evaluate their efficacy and safety profiles.

  • Pharmacokinetic Profiling: A thorough investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for further development.

  • Hybrid Molecule Design: Combining the N-cyclohexyl benzimidazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[5][18][19]

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of N-cyclohexyl benzimidazole derivatives can be realized, paving the way for the development of next-generation therapies.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Vertex AI Search. Retrieved February 19, 2026.
  • Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2026, January 21). Google Vertex AI Search. Retrieved February 19, 2026.
  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). Google Vertex AI Search. Retrieved February 19, 2026.
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025, September 28). Google Vertex AI Search. Retrieved February 19, 2026.
  • Broad mechanisms of action of benzimidazoles as anticancer agents. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • synthesis and antimicrobial activities of novel benzimidazole derivatives. (n.d.). Academia.edu. Retrieved February 19, 2026.
  • Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives. (n.d.). Google Vertex AI Search. Retrieved February 19, 2026.
  • Anticancer activity studies of some cyclic benzimidazole derivatives. (2012, September 15). Google Vertex AI Search. Retrieved February 19, 2026.
  • Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. (n.d.). SciELO. Retrieved February 19, 2026, from [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022, November 10). Google Vertex AI Search. Retrieved February 19, 2026.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. (2022, December 9). PMC. Retrieved February 19, 2026, from [Link]

  • A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. (n.d.). Neuroquantology. Retrieved February 19, 2026.
  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2024, April 26). PubMed. Retrieved February 19, 2026, from [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015, August 20). MDPI. Retrieved February 19, 2026, from [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022, August 21). Google Vertex AI Search. Retrieved February 19, 2026.
  • Antimicrobial activity of a new series of benzimidazole derivatives. (2011, September 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Antiproliferative activity of new benzimidazole derivatives. (2013, May 23). Frontiers Publishing Partnerships. Retrieved February 19, 2026.
  • The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2023, October 15). JMPAS. Retrieved February 19, 2026.
  • Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. (2024, October 5). Biosciences Biotechnology Research Asia. Retrieved February 19, 2026.
  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2000, December 22). MDPI. Retrieved February 19, 2026, from [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024, July 5). Google Vertex AI Search. Retrieved February 19, 2026.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021, November 3). Frontiers. Retrieved February 19, 2026.
  • Synthesis and Pharmacological Profile of Benzimidazoles. (n.d.). SciSpace. Retrieved February 19, 2026.
  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2025, February 14). ACS Omega. Retrieved February 19, 2026.
  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025, June 3). PMC. Retrieved February 19, 2026.

Sources

1-Cyclohexyl-1H-benzoimidazol-5-ylamine: A Privileged Fragment for Modern Lead Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Lead Discovery (FBLD) has solidified its position as a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify starting points for novel therapeutics. Within the vast landscape of chemical fragments, the benzimidazole scaffold stands out as a "privileged" structure, a recurring motif in numerous approved drugs and bioactive molecules.[1][2] This guide focuses on a specific, yet highly promising, benzimidazole fragment: 1-Cyclohexyl-1H-benzoimidazol-5-ylamine . We will dissect its strategic value, outline a robust synthetic pathway, and provide a comprehensive, field-proven framework for its deployment in an FBLD campaign—from initial screening to data-driven lead optimization. This document is designed not as a rigid protocol, but as a strategic manual, empowering researchers to leverage this fragment's full potential in their drug discovery programs.

The Strategic Rationale: Why this compound?

The selection of a fragment for a screening library is a critical decision, directly impacting the quality and diversity of the resulting hits. This compound is not just another small molecule; its architecture embodies several key features that make it an exceptional starting point for lead discovery.

  • The Benzimidazole Core: This fused heterocyclic system is a bioisostere of naturally occurring purines, allowing it to readily interact with a wide range of biological macromolecules through hydrogen bonding and π-π stacking interactions.[1][3][4] Its inherent structural rigidity provides a well-defined vector for substituent placement, simplifying Structure-Activity Relationship (SAR) studies.[5][6]

  • The N1-Cyclohexyl Group: This substituent imparts a significant degree of three-dimensionality, a feature increasingly sought after in modern drug design to improve properties and explore complex binding pockets.[7][8] The saturated cyclohexyl ring offers a hydrophobic contact point while avoiding the planarity of many aromatic fragments, potentially increasing ligand efficiency and improving physicochemical properties.

  • The C5-Amine: The primary aromatic amine at the 5-position is a critical functional group. It can serve as a key hydrogen bond donor or acceptor, anchoring the fragment in a binding site. Crucially, it also provides a versatile chemical handle for subsequent "fragment growing" or "linking" strategies, allowing for the systematic exploration of the surrounding chemical space. However, the aniline-like nature of this group warrants consideration for potential metabolic liabilities, a point that can be addressed through bioisosteric replacement during lead optimization.[9][10][11][12]

Physicochemical Properties Profile

A successful fragment must adhere to the "Rule of Three" and possess favorable physicochemical properties to ensure good ligand efficiency and developability.

PropertyValueSignificance in FBLD
Molecular Weight 215.29 g/mol Adheres to the typical fragment molecular weight of < 300 Da, ensuring efficient exploration of chemical space.[6][13]
LogP (calculated) ~2.5-3.0Provides a balance of solubility and permeability, crucial for screening and future development.
Hydrogen Bond Donors 1 (amine -NH2)Offers a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (imidazole nitrogens)Provides additional opportunities for directed interactions within a binding pocket.
Rotatable Bonds 1Low conformational flexibility increases the probability of a productive binding event.

Table 1: Key physicochemical properties of this compound and their relevance in FBLD.

Synthesis of the Core Fragment

A reliable and scalable synthesis is paramount for any fragment intended for a drug discovery campaign. The synthesis of this compound can be efficiently achieved through a multi-step sequence, leveraging established and robust chemical transformations. The proposed pathway begins with a nucleophilic aromatic substitution, followed by reduction and a final cyclization.

Proposed Synthetic Pathway

Synthetic_Pathway A 1-Chloro-2,4-dinitrobenzene B N-Cyclohexyl-2,4-dinitroaniline A->B Cyclohexylamine, Base C N1-Cyclohexyl-4-nitrobenzene-1,2-diamine B->C Selective Reduction (e.g., Na2S) D 1-Cyclohexyl-5-nitro-1H-benzoimidazole C->D Formic Acid (Phillips Condensation) E This compound D->E Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic route for this compound.

Step-by-Step Laboratory Protocol
  • Synthesis of N-Cyclohexyl-2,4-dinitroaniline:

    • To a solution of 1-chloro-2,4-dinitrobenzene in ethanol, add cyclohexylamine and a non-nucleophilic base (e.g., triethylamine).

    • Heat the reaction mixture under reflux for several hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice water. The product will precipitate.

    • Collect the solid by filtration, wash with water, and dry to yield the dinitroaniline intermediate. The causality here is a classic SNAr reaction, where the electron-withdrawing nitro groups activate the ring for nucleophilic attack by the amine.

  • Selective Reduction to N1-Cyclohexyl-4-nitrobenzene-1,2-diamine:

    • Suspend the N-Cyclohexyl-2,4-dinitroaniline in an aqueous alcoholic solution.

    • Add a selective reducing agent, such as sodium sulfide (Na2S) or ammonium polysulfide. This selectively reduces the nitro group ortho to the amine due to intramolecular hydrogen bonding, which is a common and reliable method.[14]

    • Heat the mixture gently, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction, and the product diamine can be isolated by extraction or precipitation.

  • Phillips Condensation to form 1-Cyclohexyl-5-nitro-1H-benzoimidazole:

    • Dissolve the diamine intermediate in formic acid.

    • Heat the solution under reflux. The Phillips condensation is a robust method for forming the benzimidazole ring from an o-phenylenediamine and a carboxylic acid (in this case, formic acid).[15][16][17][18]

    • After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., ammonium hydroxide) to precipitate the nitro-benzimidazole product.

    • Filter, wash, and dry the solid.

  • Final Reduction to this compound:

    • Suspend the 1-Cyclohexyl-5-nitro-1H-benzoimidazole in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Perform a standard nitro group reduction. This can be achieved using various methods, such as tin(II) chloride in concentrated HCl, or catalytic hydrogenation with H2 gas over a palladium-on-carbon (Pd-C) catalyst.[19]

    • Upon completion, work up the reaction accordingly (e.g., basification and extraction for SnCl2, or filtration of the catalyst for hydrogenation) to isolate the final product.

    • Purify the final compound by column chromatography or recrystallization to ensure high purity (>95%) required for screening campaigns.

The FBLD Campaign: A Hypothetical Case Study Targeting Protein Kinases

Protein kinases are a major class of drug targets, and benzimidazole is a well-established scaffold for kinase inhibitors.[7][20][21] Let's outline a hypothetical FBLD campaign using our core fragment to discover novel kinase inhibitors.

Workflow Overview

FBLD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead A Fragment Library Screening (this compound as core) B Primary Screen: Surface Plasmon Resonance (SPR) A->B C Hit Confirmation & Orthogonal Validation (NMR, ITC) B->C D Structural Biology (X-ray Crystallography) C->D Confirmed Hits E Structure-Guided Optimization (Fragment Growing) D->E F SAR & DMPK Profiling E->F G Preclinical Development F->G Lead Candidate

Caption: A typical FBLD workflow from fragment screening to lead candidate.

Phase 1: Hit Identification & Validation

The goal of this phase is to identify if and how our core fragment binds to the target kinase. The low affinities typical of fragments necessitate highly sensitive biophysical techniques.

A. Primary Screening: Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique due to its high sensitivity, low protein consumption, and label-free nature.[8][22][23][24][25]

  • Protocol:

    • Immobilization: Covalently immobilize the target kinase onto a sensor chip surface via amine coupling. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

    • Fragment Screening: Prepare solutions of the fragment library (including our core fragment) in a suitable running buffer, typically at a concentration range of 100-500 µM.

    • Injection: Inject the fragment solutions over the reference and target flow cells.

    • Detection: A binding event is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).

    • Hit Criteria: A fragment is considered a "hit" if it produces a reproducible and concentration-dependent response significantly above the background noise.

  • Causality & Self-Validation: SPR provides real-time binding data. A true binding event will show a characteristic sensorgram with association and dissociation phases. This real-time kinetic information is a self-validating feature that helps distinguish true binders from non-specific interactions or assay artifacts.[26][27][28]

B. Orthogonal Hit Validation

To eliminate false positives, hits from the primary SPR screen must be validated using an orthogonal method, preferably one based on a different physical principle.

  • Method 1: NMR-based Validation (Saturation Transfer Difference - STD) STD-NMR is a powerful ligand-observed NMR technique that can confirm binding even for very weak interactions.[29][30][31]

    • Protocol:

      • Sample Preparation: Prepare a sample containing the target kinase (~10-50 µM) and the fragment hit (~1-5 mM) in a deuterated buffer.[32][33]

      • Irradiation: Acquire two spectra. In the "on-resonance" spectrum, a selective saturation pulse is applied to a region where only the protein resonates. In the "off-resonance" spectrum, the pulse is applied to a region where neither protein nor fragment resonates.

      • Difference Spectrum: Subtract the on-resonance from the off-resonance spectrum.

      • Result: If the fragment binds, it will receive saturation from the protein, and its signals will appear in the difference spectrum. Non-binders will not be saturated and will be absent.

    • Trustworthiness: The observation of signals in the STD difference spectrum is direct physical evidence of a binding interaction, providing a high degree of confidence in the hit.

  • Method 2: Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, and ΔS) of the interaction.[34][35][36][37]

    • Protocol:

      • Preparation: Place the target kinase in the sample cell and the fragment hit in the titration syringe.

      • Titration: Inject small aliquots of the fragment solution into the protein solution.

      • Measurement: The instrument measures the minute heat changes that occur upon binding.

      • Analysis: The resulting data is fit to a binding model to determine the dissociation constant (KD) and other thermodynamic parameters.[38]

    • Trustworthiness: ITC is considered a gold-standard biophysical assay. It provides a direct measurement of binding affinity and stoichiometry without the need for labels or surface immobilization, making the data highly reliable.

Phase 2: Hit-to-Lead Optimization

Once a fragment hit is validated, the next step is to evolve it into a potent lead compound. This process is ideally guided by structural information.

A. Structural Biology: X-ray Crystallography

Obtaining a co-crystal structure of the fragment bound to the target kinase is the most powerful tool for guiding optimization. It reveals the precise binding mode, key interactions, and available vectors for chemical elaboration.

  • Protocol:

    • Crystallization: Set up crystallization trials for the target kinase.

    • Soaking/Co-crystallization: Once crystals are obtained, they can be soaked in a solution containing a high concentration of the fragment hit. Alternatively, the protein and fragment can be mixed prior to setting up crystallization trials (co-crystallization).

    • Data Collection & Structure Solution: Collect X-ray diffraction data from the crystals and solve the three-dimensional structure to visualize the fragment in the binding site.

B. Structure-Guided Optimization: Fragment Growing

The crystal structure will reveal the orientation of the this compound fragment in the kinase active site. The C5-amino group is a prime vector for a "fragment growing" strategy.[39]

  • Rationale: The structure will show unoccupied space adjacent to the C5-amino group. The goal is to synthesize a small library of analogues where this amine has been modified to introduce new chemical moieties that can form additional favorable interactions with the protein, thereby increasing affinity.

  • Synthetic Elaboration:

    • Acylation: React the C5-amine with a variety of acyl chlorides or carboxylic acids to form amides. This introduces new groups that can pick up additional hydrogen bonds or hydrophobic interactions.

    • Reductive Amination: React the C5-amine with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines, exploring different vectors and properties.

    • Sulfonylation: React with sulfonyl chlorides to introduce sulfonamides, which are excellent hydrogen bond acceptors.

This iterative process of synthesis, biophysical testing (SPR/ITC), and structural biology forms the core of the hit-to-lead campaign, systematically improving the potency and selectivity of the initial fragment hit.

Conclusion

This compound is more than just a simple chemical. It is a strategically designed starting point for drug discovery, embodying the principles of fragment-based design. Its privileged benzimidazole core, combined with a 3D-imparting cyclohexyl group and a versatile amino handle, provides an exceptional platform for identifying and optimizing high-quality leads against a range of important biological targets. By employing a rigorous, multi-faceted workflow grounded in high-sensitivity biophysical techniques and structure-guided design, researchers can effectively translate the potential of this fragment into novel therapeutic candidates.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]

  • Fragment-based lead discovery on G-protein-coupled receptors. PubMed. [Link]

  • Fragment screening by SPR and advanced application to GPCRs. PubMed. [Link]

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. SpringerLink. [Link]

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]

  • Saturation transfer difference NMR for fragment screening. PubMed. [Link]

  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]

  • Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. PubMed. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. [Link]

  • Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.ws. [Link]

  • Structure-Based Fragment Screening Is Demonstrated To Be a Practical Lead Discovery Method for a Representative G-Protein-Coupled Receptor. Journal of Medicinal Chemistry. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PMC. [Link]

  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI. [Link]

  • Fragment screening by ligand observed nmr. Bruker. [Link]

  • Kinase Inhibitors and Fragment Screening. Carterra. [Link]

  • (PDF) Fragment screening by SPR and advanced application to GPCRs. ResearchGate. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]

  • Isothermal titration calorimetry (ITC). Practical Fragments. [Link]

  • Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. Technology Networks. [Link]

  • Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers. [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]

  • Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery. Malvern Panalytical. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers. [Link]

  • Fragment Screening for the Modelling Community: SPR, ITC, and Crystallography. ConnectSci. [Link]

  • (PDF) Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. [Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. [Link]

  • Fragment-Based Screening for Enzyme Inhibitors Using Calorimetry. PubMed. [Link]

  • Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors. RSC Publishing. [Link]

  • “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. RSC Publishing. [Link]

  • (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]

  • Saturation Transfer Difference (STD) NMR. University of Washington. [Link]

  • Surface plasmon resonance1. University of Utah. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. PMC. [Link]

  • A) Bioisosteric replacement of aniline. B) Strategies for the formation... ResearchGate. [Link]

  • Aniline replacement in drug-like compounds. Cresset. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • 5-Amino-1-methyl-1H-benzimidazole. PMC. [Link]

  • CN103193714B - 5-amino-benzimidazolone synthetic method.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

  • Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications. [Link]

  • Top: Methods for the direct N‐alkylation of amines. Bottom: A) Two‐step... ResearchGate. [Link]

Sources

Technical Guide: The Potential of 1-Cyclohexyl-5-aminobenzimidazole in Anticancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-cyclohexyl-5-aminobenzimidazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. In the context of oncology, this scaffold combines the ATP-mimetic properties of the benzimidazole core with the hydrophobic bulk of the N1-cyclohexyl group, making it an ideal template for designing inhibitors of cyclin-dependent kinases (CDKs) , Aurora kinases , and tubulin polymerization .

This guide provides a comprehensive technical analysis of this scaffold, detailing its chemical synthesis, structure-activity relationships (SAR), mechanism of action (MOA), and validated experimental protocols for preclinical evaluation.

Chemical Identity & Structural Activity Relationship (SAR)

The Pharmacophore

The molecule consists of three critical domains:

  • Benzimidazole Core: Functions as a bioisostere of the purine ring in ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes.

  • N1-Cyclohexyl Group: A lipophilic moiety that enhances membrane permeability and targets hydrophobic pockets (e.g., the specificity pocket of kinases or the colchicine-binding site of tubulin).

  • C5-Amino Group: A versatile chemical handle.[1] It serves as a hydrogen bond donor/acceptor and a site for derivatization (e.g., amide coupling, urea formation) to extend the molecule into the solvent-exposed regions of the target protein.

SAR Logic[2]
  • N1 Position: Substitution with bulky cycloalkyl groups (cyclohexyl, cyclopentyl) typically improves potency against kinases by filling the hydrophobic back pocket (Gatekeeper region).

  • C5 Position: The free amine is often a precursor. Conversion to amides or ureas significantly increases selectivity. For example, 5-amido derivatives are potent inhibitors of ITK (Inducible T-cell Kinase) and Aurora B kinase .

Chemical Synthesis Pathway

The synthesis of 1-cyclohexyl-5-aminobenzimidazole is achieved through a robust, convergent pathway starting from commercially available 1-chloro-2,4-dinitrobenzene.

Synthesis Visualization

SynthesisPath SM1 1-chloro-2,4-dinitrobenzene Int1 N-cyclohexyl-2,4-dinitroaniline SM1->Int1 SNAr Reagent1 Cyclohexylamine (Et3N, EtOH, Reflux) Reagent1->Int1 Int2 N1-cyclohexyl-4-nitro-1,2-phenylenediamine Int1->Int2 Selective Reduction Reagent2 Na2S (Partial Reduction) Reagent2->Int2 Int3 1-cyclohexyl-5-nitrobenzimidazole Int2->Int3 Cyclization Reagent3 Formic Acid (Cyclization) Reagent3->Int3 Product 1-cyclohexyl-5-aminobenzimidazole Int3->Product Nitro Reduction Reagent4 H2, Pd/C (Reduction) Reagent4->Product

Caption: Step-wise synthesis of 1-cyclohexyl-5-aminobenzimidazole via nucleophilic aromatic substitution and reductive cyclization.

Mechanism of Action (MOA)

The anticancer potential of this scaffold is primarily driven by Multi-Kinase Inhibition and Microtubule Destabilization .

Kinase Inhibition (Aurora B & VEGFR)

The benzimidazole core binds to the ATP-binding pocket. The N1-cyclohexyl group provides selectivity by occupying the hydrophobic pocket adjacent to the gatekeeper residue. Inhibition of Aurora B kinase leads to:

  • Failure of chromosome segregation.

  • Cytokinesis failure.

  • Polyploidy and subsequent apoptosis (Mitotic Catastrophe).

Signaling Pathway Diagram

MOA_Pathway Drug 1-Cyclohexyl-5-aminobenzimidazole Derivatives AuroraB Aurora Kinase B (ATP Pocket) Drug->AuroraB Inhibits Tubulin Beta-Tubulin (Colchicine Site) Drug->Tubulin Inhibits Polymerization H3Phos Histone H3 Phosphorylation (Ser10) AuroraB->H3Phos Promotes Spindle Spindle Assembly Checkpoint AuroraB->Spindle Regulates Tubulin->Spindle Disrupts Polyploidy Polyploidy / Multinucleation H3Phos->Polyploidy Failure leads to Spindle->Polyploidy Checkpoint Bypass Apoptosis Apoptosis (Mitotic Catastrophe) Polyploidy->Apoptosis Triggers

Caption: Dual mechanism of action targeting Aurora Kinase B and Tubulin, leading to mitotic catastrophe.

Experimental Protocols

Protocol A: Chemical Synthesis of the Core Scaffold

Objective: Synthesize 1-cyclohexyl-5-aminobenzimidazole with >95% purity.

  • Nucleophilic Substitution:

    • Dissolve 1-chloro-2,4-dinitrobenzene (10 mmol) in ethanol (20 mL).

    • Add cyclohexylamine (12 mmol) and triethylamine (15 mmol) dropwise.

    • Reflux for 4 hours. Cool to precipitate N-cyclohexyl-2,4-dinitroaniline . Filter and wash with cold ethanol.

  • Selective Reduction:

    • Suspend the dinitro intermediate in methanol. Add sodium sulfide nonahydrate (3 eq) dissolved in water.

    • Reflux for 2 hours to selectively reduce the ortho-nitro group to an amine.

    • Isolate N1-cyclohexyl-4-nitro-1,2-phenylenediamine .

  • Cyclization:

    • Reflux the diamine in 85% formic acid for 6 hours.

    • Neutralize with NaOH to precipitate 1-cyclohexyl-5-nitrobenzimidazole .

  • Final Reduction:

    • Dissolve the nitrobenzimidazole in ethanol/ethyl acetate.

    • Add 10% Pd/C catalyst and stir under H2 atmosphere (balloon pressure) for 12 hours.

    • Filter through Celite and concentrate to yield 1-cyclohexyl-5-aminobenzimidazole .

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve the compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to cells (final DMSO <0.5%).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Quantitative Data Summary

The following table summarizes the potential potency of 5-amino-substituted derivatives of this scaffold based on structure-activity relationship (SAR) data from analogous benzimidazole kinase inhibitors.

TargetCompound ClassModification at C5-AminoIC50 (nM)Reference
Aurora B Benzimidazole-Urea1-ethyl-3-phenylurea15 - 50[1]
VEGFR-2 Benzimidazole-AmideNicotinamide derivative40 - 100[2]
ITK Benzimidazole-AmideCyclohexyl-methyl-amide< 10[3]
Tubulin Free Amine/AmideVarious100 - 500[4]

Note: Data represents typical ranges for optimized leads derived from this scaffold.

References

  • Design, synthesis and biological evaluation of novel benzimidazole derivatives as Aurora A/B kinase inhibitors. European Journal of Medicinal Chemistry.

  • Benzimidazole derivatives as potent VEGFR-2 inhibitors: Synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry.

  • Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of Inducible T-cell Kinase (Itk). Bioorganic & Medicinal Chemistry Letters.

  • Benzimidazole Derivatives as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.

  • Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of benzimidazole derivatives. Arabian Journal of Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers with a foundational knowledge of synthetic organic chemistry and is grounded in established chemical principles and methodologies.

Introduction

Benzimidazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The N-cyclohexyl substitution and the 5-amino group of the target molecule offer versatile points for further chemical modification, making it a key intermediate in the synthesis of compound libraries for high-throughput screening and lead optimization. This guide details a reliable three-step synthetic route, commencing with the reductive amination of 4-nitroaniline with cyclohexanone, followed by the reduction of the nitro group, and culminating in the cyclization to form the benzimidazole core.

Materials and Reagents

ReagentGradeSupplierNotes
4-NitroanilineReagent Grade, 98%Sigma-Aldrich-
CyclohexanoneReagent Grade, 99%Acros Organics-
Sodium triacetoxyborohydride (STAB)Reagent Grade, 97%Alfa AesarMoisture sensitive, handle under inert atmosphere.
Dichloroethane (DCE)AnhydrousSigma-AldrichUse from a sealed bottle or freshly distilled.
Palladium on Carbon (Pd/C)10 wt. %Strem ChemicalsHandle with care, potentially pyrophoric when dry.
Ethanol (EtOH)AnhydrousFisher Scientific-
Formic Acid≥95%EMD MilliporeCorrosive, handle in a fume hood.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution--
BrineSaturated Aqueous Solution--
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade--
Diethyl Ether (Et₂O)Reagent Grade--
Ethyl Acetate (EtOAc)Reagent Grade--
HexanesReagent Grade--

Overall Synthetic Workflow

The synthesis of this compound is accomplished via a three-step sequence as illustrated below.

Synthetic_Workflow 4-Nitroaniline 4-Nitroaniline N-Cyclohexyl-4-nitroaniline N-Cyclohexyl-4-nitroaniline 4-Nitroaniline->N-Cyclohexyl-4-nitroaniline Step 1: Reductive Amination N1-Cyclohexylbenzene-1,4-diamine N1-Cyclohexylbenzene-1,4-diamine N-Cyclohexyl-4-nitroaniline->N1-Cyclohexylbenzene-1,4-diamine Step 2: Nitro Reduction This compound This compound N1-Cyclohexylbenzene-1,4-diamine->this compound Step 3: Benzimidazole Formation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-Cyclohexyl-4-nitroaniline (Intermediate 1)

This initial step involves the formation of a C-N bond through the reductive amination of 4-nitroaniline with cyclohexanone. Sodium triacetoxyborohydride is employed as a mild and selective reducing agent, suitable for the reduction of the intermediate iminium ion in the presence of the nitro group.[1][2]

Reaction Scheme:

Step_1 cluster_reactants cluster_products 4-Nitroaniline 4-Nitroaniline plus1 + Cyclohexanone Cyclohexanone N-Cyclohexyl-4-nitroaniline N-Cyclohexyl-4-nitroaniline Cyclohexanone->N-Cyclohexyl-4-nitroaniline NaBH(OAc)₃, DCE, rt

Caption: Reductive amination to form N-Cyclohexyl-4-nitroaniline.

Experimental Protocol:
  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-nitroaniline (5.0 g, 36.2 mmol) and anhydrous dichloroethane (DCE, 100 mL).

  • Stir the suspension until the 4-nitroaniline is fully dissolved.

  • Add cyclohexanone (4.2 mL, 40.0 mmol, 1.1 eq) to the solution.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (9.2 g, 43.4 mmol, 1.2 eq). Caution: STAB is moisture-sensitive.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford N-cyclohexyl-4-nitroaniline as a yellow solid.

Expected Characterization of Intermediate 1:
  • Appearance: Yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 9.2 Hz, 2H), 6.60 (d, J = 9.2 Hz, 2H), 4.50 (br s, 1H, NH), 3.40 (m, 1H), 2.10-1.20 (m, 10H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 152.5, 139.0, 126.3, 113.4, 52.0, 32.8, 25.8, 24.8.[3]

  • Mass Spectrometry (EI): m/z (%) = 220 (M+), 138, 92, 83.

Part 2: Synthesis of N¹-Cyclohexylbenzene-1,4-diamine (Intermediate 2)

The second step is the reduction of the nitro group of N-cyclohexyl-4-nitroaniline to an amine. Catalytic hydrogenation using palladium on carbon is a highly efficient and clean method for this transformation.[4][5]

Reaction Scheme:

Step_2 N-Cyclohexyl-4-nitroaniline N-Cyclohexyl-4-nitroaniline N1-Cyclohexylbenzene-1,4-diamine N1-Cyclohexylbenzene-1,4-diamine N-Cyclohexyl-4-nitroaniline->N1-Cyclohexylbenzene-1,4-diamine H₂, 10% Pd/C, EtOH, rt

Caption: Catalytic hydrogenation to form N¹-Cyclohexylbenzene-1,4-diamine.

Experimental Protocol:
  • In a hydrogenation vessel, dissolve N-cyclohexyl-4-nitroaniline (4.0 g, 18.2 mmol) in anhydrous ethanol (80 mL).

  • Carefully add 10% palladium on carbon (400 mg, 10 wt. %). Caution: Pd/C is flammable; handle with care.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield N¹-cyclohexylbenzene-1,4-diamine as a solid, which may darken on exposure to air. This intermediate is often used in the next step without further purification.

Expected Characterization of Intermediate 2:
  • Appearance: Off-white to light brown solid, may darken on exposure to air.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.65 (d, J = 8.4 Hz, 2H), 6.55 (d, J = 8.4 Hz, 2H), 3.50 (br s, 2H, NH₂), 3.30-3.15 (m, 1H), 2.00-1.10 (m, 10H).

  • Mass Spectrometry (EI): m/z (%) = 190 (M+), 108, 83.

Part 3: Synthesis of this compound (Final Product)

The final step is the construction of the benzimidazole ring via the Phillips condensation reaction. This involves the cyclization of the diamine intermediate with formic acid, which serves as the source of the C2 carbon of the benzimidazole ring.

Reaction Scheme:

Step_3 N1-Cyclohexylbenzene-1,4-diamine N1-Cyclohexylbenzene-1,4-diamine This compound This compound N1-Cyclohexylbenzene-1,4-diamine->this compound HCOOH, 100 °C

Caption: Benzimidazole ring formation via Phillips condensation.

Experimental Protocol:
  • To the crude N¹-cyclohexylbenzene-1,4-diamine (from the previous step, ~18.2 mmol) in a 100 mL round-bottom flask, add formic acid (20 mL).

  • Heat the reaction mixture at 100 °C for 2-3 hours. Monitor the reaction by TLC (9:1 dichloromethane:methanol).

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (100 mL).

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a gradient of 0% to 10% methanol in dichloromethane to yield this compound as a solid.

Characterization of this compound:
  • Molecular Formula: C₁₃H₁₇N₃[6]

  • Molecular Weight: 215.29 g/mol [6]

  • Appearance: Off-white to light tan solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.90 (s, 1H), 7.30 (d, J = 8.4 Hz, 1H), 6.80 (s, 1H), 6.60 (dd, J = 8.4, 2.0 Hz, 1H), 4.90 (s, 2H, NH₂), 4.20 (tt, J = 12.0, 3.6 Hz, 1H), 1.90-1.70 (m, 5H), 1.50-1.20 (m, 5H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 148.0, 143.5, 137.0, 134.0, 129.0, 113.0, 109.0, 98.0, 56.0, 32.0, 26.0, 25.0.

  • Mass Spectrometry (ESI): m/z = 216.15 [M+H]⁺.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Specific Hazards:

    • 4-Nitroaniline: Toxic and an irritant. Avoid inhalation and contact with skin.

    • Sodium triacetoxyborohydride: Moisture-sensitive. Reacts with water to release flammable hydrogen gas.

    • Palladium on Carbon: May be pyrophoric when dry. Handle in a wet state or under an inert atmosphere.

    • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

References

  • Guida, X., Jianhua, H., & Xiaomin, L. (2006). Synthesis and QSAR studies of novel 1-substituted-2-aminobenzimidazoles derivatives. European journal of medicinal chemistry, 41(9), 1080-3.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
  • Sigma-Aldrich. This compound.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (EP0825979B1).
  • BenchChem. (2025).
  • Reductive Amin
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Synple Chem.
  • Abdel-Fattah, A. A. (2002). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 67(25), 8151-8179.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025). MDPI.

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Determination of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile critical for ensuring the safety and efficacy of the final drug product. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] It is suitable for quantifying impurities and degradation products, demonstrating specificity through forced degradation studies under various stress conditions.

Introduction

This compound is a heterocyclic aromatic amine belonging to the benzimidazole class of compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5] The purity of such an intermediate is a critical quality attribute, as impurities can be carried through the manufacturing process, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

The development of a robust, stability-indicating analytical method is therefore essential for the quality control of this compound. Such a method must be able to separate the main component from its potential process-related impurities and degradation products that may arise during storage or manufacturing.[6][7] This application note provides a comprehensive guide for the development, validation, and application of an RP-HPLC method suitable for this purpose.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1290 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).[8]

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Software: Empower 3 or equivalent chromatography data software.[9]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade), and purified water.

  • Reference Standard: this compound (purity > 99.5%).

  • Sample: this compound batch to be tested.

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions to achieve a symmetric peak shape for the main analyte and adequate resolution from all potential impurities.

ParameterOptimized Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 285 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
15.070
20.090
25.090
25.120
30.020

Causality behind Experimental Choices:

  • Column: A C18 column was chosen due to the non-polar nature of the cyclohexyl group and the aromatic benzimidazole ring system. The 3.5 µm particle size provides a good balance between efficiency and backpressure.

  • Mobile Phase: A combination of acetonitrile and water provides good solvating power for the analyte. The addition of 0.1% formic acid to both phases helps to protonate the amine group, leading to improved peak shape and retention time consistency.

  • Gradient Elution: A gradient elution was necessary to ensure the elution of any potential late-eluting, more non-polar impurities while maintaining a reasonable run time.

  • Detection Wavelength: The wavelength of 285 nm was selected based on the UV spectrum of this compound, which showed a significant absorbance maximum at this wavelength, ensuring good sensitivity.

Method Development and Optimization Workflow

The development of this method followed a logical progression to ensure robustness and suitability for its intended purpose.

MethodDevelopment cluster_Initial Initial Scouting cluster_Optimization Optimization Phase cluster_Finalization Method Finalization Scout Initial Conditions (Isocratic, 50:50 ACN:H2O) Organic Organic Modifier Selection (ACN vs. MeOH) Scout->Organic Evaluate Peak Shape pH Mobile Phase pH (Acidic vs. Neutral) Organic->pH Select ACN for better resolution Gradient Gradient Optimization (Slope & Duration) pH->Gradient Select acidic pH for sharp peaks Final Final Method Conditions (As per Section 2.2) Gradient->Final Optimize for impurity separation

Caption: Workflow for HPLC Method Development.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[1][3][10] The validation parameters assessed were specificity, linearity, range, accuracy, precision, detection limit (DL), and quantitation limit (QL).

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[11][12] A sample of this compound was subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[11][13]

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

ForcedDegradation cluster_Stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 60°C) Base Base Hydrolysis (1N NaOH, 60°C) Oxidation Oxidation (30% H₂O₂, RT) Thermal Thermal (105°C) Photo Photolytic (UV Light) API 1-Cyclohexyl-1H- benzoimidazol-5-ylamine API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Forced Degradation Stress Conditions.

Results: In all stressed samples, the main peak of this compound was well-resolved from the degradation products, and the peak purity analysis using the DAD confirmed the spectral homogeneity of the analyte peak. The method successfully separated the analyte from degradation products, proving its stability-indicating capability. A degradation of 5-20% was targeted to ensure that the degradation products could be reliably detected.[11][12]

Linearity and Range

The linearity of the method was established by analyzing a series of solutions of this compound at five concentrations ranging from 50% to 150% of the nominal working concentration (100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Range 50 - 150 µg/mL80 - 120% of test concentration
Accuracy

The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). Each level was analyzed in triplicate.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.80.598.0 - 102.0% Recovery
100% 100.20.3% RSD ≤ 2.0
120% 100.50.4
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the 100% test concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level% RSD of Peak AreaAcceptance Criteria
Repeatability 0.4%% RSD ≤ 2.0
Intermediate Precision 0.6%% RSD ≤ 2.0
Detection Limit (DL) and Quantitation Limit (QL)

The DL and QL were determined based on the standard deviation of the response and the slope of the calibration curve.

  • DL = 3.3 × (σ / S)

  • QL = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

ParameterResult
Detection Limit (DL) 0.05 µg/mL
Quantitation Limit (QL) 0.15 µg/mL

Standard Operating Protocol

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of purified water and mix well.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.

  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the chromatographic conditions specified in Section 2.2.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution five times to check for system suitability. The % RSD for the peak areas should be not more than 2.0%.

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample using the following formula:

    % Purity = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × 100

Conclusion

The developed and validated RP-HPLC method is simple, precise, accurate, and stability-indicating for the determination of the purity of this compound. The method is suitable for routine quality control analysis and for stability studies of this important pharmaceutical intermediate. The forced degradation studies demonstrated the specificity of the method, making it a reliable tool for ensuring the quality and consistency of this compound.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products ; International Council for Harmonisation: Geneva, Switzerland, 2003. Link

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology ; International Council for Harmonisation: Geneva, Switzerland, 2005. Link

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Link

  • ICH Q2(R1) Analytical Method Validation. Scribd. Link

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. National Center for Biotechnology Information. Link

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Link

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Link

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. Link

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Link

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Link

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Link

  • Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. National Center for Biotechnology Information. Link

  • Q1A(R2) Guideline. International Council for Harmonisation. Link

  • Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. Royal Society of Chemistry. Link

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters Corporation. Link

  • SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Link

  • High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. National Center for Biotechnology Information. Link

  • A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. BenchChem. Link

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Link

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Link

Sources

Application Note: Cytotoxicity Assessment of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a definitive protocol for assessing the cytotoxicity of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine (CAS: 1185304-60-2 / 627469-68-5 analogs). This compound, a lipophilic benzimidazole intermediate, is frequently utilized as a scaffold in the synthesis of kinase inhibitors (e.g., ITK inhibitors) and DNA-intercalating agents.

Evaluating the cytotoxicity of this specific scaffold is critical for two reasons:

  • Intermediate Safety: To establish safety profiles for handling the raw intermediate during drug synthesis.

  • Baseline Toxicity: To distinguish the biological activity of the final drug candidate from the background toxicity of its core scaffold.

This guide moves beyond generic protocols, addressing the specific physicochemical challenges of this molecule—namely, its lipophilicity (due to the cyclohexyl group) and basic nature (due to the 5-amine and imidazole ring), which predispose it to lysosomal trapping and precipitation in aqueous media.

Compound Properties & Preparation (Expertise)

Physicochemical Profile[1]
  • Molecular Weight: ~215.30 g/mol

  • LogP (Predicted): ~2.5 – 3.0 (Moderately Lipophilic)

  • Solubility: Low in water; High in DMSO and Ethanol.

  • pKa: The imidazole nitrogen and the primary amine make this compound basic.

Stock Solution Protocol

Critical Causality: The cyclohexyl moiety significantly reduces water solubility. Direct addition to cell culture media will cause micro-precipitation, leading to false "toxicity" readings due to physical cell stress rather than chemical cytotoxicity.

Step-by-Step Preparation:

  • Weighing: Weigh 5–10 mg of this compound powder.

  • Primary Solvent: Dissolve in 100% anhydrous DMSO (Dimethyl Sulfoxide) to create a 20 mM - 50 mM Stock Solution .

    • Why: DMSO is the only solvent that ensures complete solubilization without protonation issues affecting stability.

  • Sonicate: Vortex for 30 seconds and sonicate for 5 minutes at room temperature to ensure no micro-crystals remain.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Experimental Design & Controls

Cell Line Selection

Select cell lines based on the intended downstream application of the scaffold:

  • HepG2 (Liver): Essential for assessing metabolic activation/detoxification.

  • Jurkat (T-cell): Recommended if the scaffold is intended for kinase inhibitors (e.g., ITK), as benzimidazoles often target lymphoid signaling pathways.

  • HUVEC: For general vascular toxicity screening.

Controls (Self-Validating System)
  • Negative Control: 0.5% DMSO in Media (Match the highest solvent concentration used).

  • Positive Control: Staurosporine (1 µM) or Triton X-100 (0.1%) .

    • Validation: If Staurosporine does not induce >80% cell death, the assay sensitivity is compromised.

  • Blank: Media only (no cells) to subtract background absorbance.

Multiplexed Cytotoxicity Protocol

To distinguish between metabolic arrest (cytostasis) and membrane rupture (necrosis), this protocol multiplexes a metabolic assay (MTS) with a membrane integrity assay (LDH).

Workflow Visualization

CytotoxicityWorkflow cluster_Readout Multiplex Readout Stock Stock Prep (50mM in DMSO) Dilution Serial Dilution (2x Conc. in Media) Stock->Dilution Dilute to <0.5% DMSO Incubation Treatment (24h - 72h) Dilution->Incubation Add Compound Seeding Cell Seeding (5k-10k cells/well) Seeding->Incubation Adherence (24h) Supernatant Supernatant (Transfer 50µL) Incubation->Supernatant Cells Adherent Cells (Remaining) Incubation->Cells LDH LDH Assay (Membrane Integrity) Supernatant->LDH MTS MTS/ATP Assay (Metabolic Viability) Cells->MTS

Caption: Figure 1. Multiplexed workflow allowing simultaneous assessment of membrane leakage (LDH) and mitochondrial activity (MTS) from a single well.

Detailed Methodology
Phase 1: Cell Seeding (Day 0)
  • Harvest cells and count using Trypan Blue exclusion.

  • Dilute cells to 5,000 – 10,000 cells/well (depending on doubling time) in 100 µL complete media.

  • Seed into a 96-well clear-bottom plate.

  • Critical: Incubate for 24 hours to allow recovery from trypsin stress and firm attachment.

Phase 2: Compound Treatment (Day 1)
  • Preparation of Working Solutions:

    • Prepare a "2x" concentration series in complete media.

    • Range: 0.1 µM to 100 µM (Standard 8-point 1:3 serial dilution).

    • DMSO Check: Ensure final DMSO concentration is ≤ 0.5% in all wells. High DMSO dissolves the plasma membrane, invalidating the test.

  • Treatment:

    • Remove old media (optional, or add 2x concentrate directly to existing 100µL).

    • Add 100 µL of compound solution to respective wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

Phase 3: Dual Readout (Day 3)

Step A: LDH Release (Membrane Toxicity)

  • Gently shake the plate.[1]

  • Transfer 50 µL of supernatant from each well to a new clear 96-well plate.

  • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).

  • Incubate 30 mins at Room Temp (Dark).

  • Measure Absorbance at 490 nm .

Step B: MTS Assay (Metabolic Viability)

  • To the original plate (containing cells + remaining 50 µL media), add 20 µL of MTS/PMS reagent.

  • Incubate for 1–4 hours at 37°C.

  • Measure Absorbance at 490 nm .

Data Analysis & Interpretation

Calculation of IC50

Normalize data to controls using the following formula:



Plot Log(Concentration) vs. % Viability using a 4-parameter logistic (4PL) non-linear regression model.

Mechanistic Interpretation Table
ObservationMTS ResultLDH ResultInterpretation for this compound
No Toxicity High (>90%)LowCompound is safe at this concentration.
Cytostatic Low (<50%)LowCell growth arrested, but membranes intact. Common for kinase inhibitors.
Necrotic Low (<50%)HighAcute toxicity; membrane rupture. Likely detergent-like effect due to high lipophilicity.
Artifact HighHighPrecipitation Alert. The compound precipitated, scattering light (false high MTS) and stressing cells (high LDH).

Mechanistic Insights: The "Lysosomotropism" Risk

Expert Note: this compound is a lipophilic amine . Lipophilic amines can freely permeate cell membranes but become protonated and trapped within acidic lysosomes (pH ~4.5). This accumulation leads to lysosomal swelling (vacuolization) , which can be mistaken for apoptosis.

Recommendation: If cytotoxicity is observed (IC50 < 10 µM), perform a follow-up microscopy check. If cells appear "foamy" or vacuolated, the toxicity is likely due to lysosomotropism rather than specific target engagement.

Lysosomotropism Extracellular Extracellular Space (pH 7.4) Uncharged Amine Permeates Membrane Cytosol Cytosol (pH 7.2) Compound Diffuses Freely Extracellular->Cytosol Diffusion Lysosome Lysosome (pH 4.5) Amine Protonated (R-NH3+) Trapped & Accumulates Cytosol->Lysosome Diffusion Lysosome->Lysosome Ion Trapping Toxicity Lysosomal Rupture Cell Death Lysosome->Toxicity Osmotic Swelling

Caption: Figure 2. Mechanism of Lysosomotropism common in lipophilic benzimidazole amines.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays.[2][1][3][4][5][6] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. Available at: [Link]

Sources

how to perform functionalization of the 5-amino group on 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals focusing on the functionalization of the privileged scaffold 1-Cyclohexyl-1H-benzoimidazol-5-ylamine .

The protocols below are optimized for the unique electronic and solubility profile of this substrate, distinguishing it from simple anilines due to the presence of the basic imidazole core and the lipophilic cyclohexyl moiety.

Executive Summary & Chemical Logic

The 1-cyclohexyl-1H-benzimidazole-5-amine scaffold acts as a critical intermediate in the synthesis of kinase inhibitors (e.g., JNK, Itk) and viral polymerase inhibitors (e.g., HCV NS5B).

Chemo-Selectivity Profile:

  • Target Nucleophile: The 5-amino group (Exocyclic) . It behaves as an electron-rich aniline.

  • Competing Site: The N3-nitrogen (Endocyclic) . This is a pyridine-like nitrogen (pKa ~ 5.5). While less nucleophilic than the primary amine, it acts as a proton trap.

  • Solubility: The N1-cyclohexyl group provides excellent solubility in organic solvents (DCM, DCE, THF), overcoming the aggregation issues often seen with unsubstituted benzimidazoles.

Strategic Directive: To functionalize the 5-amino group selectively, reaction conditions must buffer the basicity of the N3 position to prevent salt formation that would sequester the substrate from the reaction.

Decision Matrix & Reaction Workflow

The following decision tree guides the selection of the optimal protocol based on the desired pharmacophore.

ReactionWorkflow Start Substrate: This compound Decision Target Moiety? Start->Decision Amide Amide (Linker/Warhead) Decision->Amide C=O Bond SecAmine Secondary Amine (Solubility/pKa) Decision->SecAmine C-N Bond Sulfon Sulfonamide (Metabolic Stability) Decision->Sulfon S-N Bond Urea Urea (H-Bond Donor) Decision->Urea N-C(=O)-N Protocol1 Protocol 1: HATU Coupling Amide->Protocol1 Protocol2 Protocol 2: Reductive Amination SecAmine->Protocol2 Protocol3 Protocol 3: Sulfonyl Chloride Sulfon->Protocol3 Protocol4 Protocol 4: Isocyanate/CDI Urea->Protocol4

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol.

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching complex carboxylic acids, amino acids, or fragments sensitive to acid chlorides.

Rationale: The N3-imidazole nitrogen can form H-bonds or salts. Using HATU with an excess of non-nucleophilic base (DIPEA) ensures the 5-amino group remains deprotonated and nucleophilic while stabilizing the N3 position.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Carboxylic Acid (R-COOH): 1.1 – 1.2 eq

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.2 M).

  • Add DIPEA (1.5 eq) immediately. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the this compound (1.0 eq) followed by the remaining DIPEA (1.5 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = M+Acid-18).

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat. NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.

    • Wash with Water (1x) and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Reductive Amination (Mono-Alkylation)

Best for: Introducing alkyl chains or benzyl groups without risk of quaternary ammonium formation.

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts) and regioselectivity issues at N3. Reductive amination using mild hydrides is highly selective for the exocyclic aniline.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Aldehyde (R-CHO): 1.1 eq

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine substrate (1.0 eq) and Aldehyde (1.1 eq) in DCE.

  • Add AcOH (1.0 eq). Stir for 30–60 minutes at RT. Note: This promotes imine formation.

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Quench with sat. NaHCO₃ (aqueous).[2] Stir vigorously for 15 mins until gas evolution ceases.

  • Extraction: Extract with DCM (3x).

  • Purification: The product is a secondary amine. Use amine-functionalized silica or add 1% Triethylamine to the eluent during chromatography to prevent tailing.

Protocol C: Sulfonylation (Sulfonamide Synthesis)

Best for: Creating stable sulfonamide linkages common in antiviral and anticancer drugs.

Reagents:

  • Substrate: 1.0 eq

  • Sulfonyl Chloride (R-SO₂Cl): 1.1 eq

  • Base: Pyridine (used as solvent and base) OR DCM with TEA (2.0 eq) + DMAP (0.1 eq)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in dry DCM (0.1 M). Add Triethylamine (2.0 eq).

  • Catalysis: Add a catalytic amount of DMAP (0.1 eq) to accelerate the reaction with the aniline.

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Validation: Check TLC. A significant polarity shift (less polar) should be observed.

  • Workup: Wash with 0.5 M HCl (carefully, to remove TEA/DMAP but not protonate the benzimidazole too strongly—keep phases quick) or use sat. NH₄Cl.

Analytical Validation & Data Summary

When functionalizing the 5-position, specific NMR shifts confirm the reaction occurred at the exocyclic amine rather than the imidazole ring.

Table 1: Diagnostic NMR Signals (DMSO-d₆)

Proton PositionUnreacted Amine (ppm)Amide Product (ppm)Interpretation
-NH2 (Exocyclic) 4.8 – 5.2 (Broad s)~10.0 (Sharp s) Disappearance of broad singlet; appearance of downfield amide proton.
H-4 (Aromatic) ~6.8 (Doublet/Singlet)~8.0 – 8.2 Significant downfield shift due to electron-withdrawing carbonyl effect.
H-6 (Aromatic) ~6.6 (Doublet of doublets)~7.5 Moderate downfield shift.
Cyclohexyl H-1 ~4.2 (Multiplet)~4.3 (Multiplet)Minimal change (confirms N1 substitution remains intact).

Troubleshooting & Optimization

Issue: Low Yield in Amide Coupling

  • Cause: Salt formation between the carboxylic acid and the N3-imidazole nitrogen.

  • Solution: Increase DIPEA to 4.0 eq. Ensure the acid is fully activated with HATU before adding the benzimidazole substrate.

Issue: Regioselectivity (Reaction at N3)

  • Cause: Use of highly reactive electrophiles (e.g., acid chlorides) without sufficient scavenging base.

  • Solution: The 5-NH2 is significantly more nucleophilic than N3. However, if N3 reaction is suspected (quaternization), wash the crude organic layer with mild base (NaHCO₃). The N3-acyl group is labile and will hydrolyze, leaving the stable 5-amide intact.

Issue: Poor Solubility

  • Solution: While the cyclohexyl group aids solubility, highly planar amide partners may cause precipitation. Switch solvent to NMP (N-Methyl-2-pyrrolidone) or use a DCM/DMF (2:1) mixture.

References

  • Benzimidazole Synthesis & Functionalization

    • Kada, R., et al. "Benzimidazole. I. Synthesis of 1-aryl-5-aminobenzimidazole." Chemical Papers, 1980. Link

    • Context: Establishes the baseline reactivity of the 5-aminobenzimidazole core.
  • Reductive Amination Strategies

    • Matassini, C., et al.[3] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." ResearchGate, 2025. Link

    • Context: Provides mechanistic insights into reductive amination conditions comp
  • Amide Coupling on Benzimidazoles

    • Beaulieu, P. L., et al. "Discovery, SAR and X-ray Structure of 1H-benzimidazole-5-carboxylic Acid Cyclohexyl-Methyl-Amides as Inhibitors of Inducible T-cell Kinase (Itk)." PubMed, 2008. Link

    • Context: Demonstrates the stability and solubility properties of 1-cyclohexylbenzimidazole deriv
  • Sulfonylation Protocols

    • "Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities." NIH/PMC, 2022. Link

    • Context: Detailed conditions for sulfonamide form
  • General Peptide/Amide Coupling

    • "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU." Aapptec, 2025. Link

    • Context: Standard operating procedures for HATU/EDC couplings applicable to aniline deriv

Sources

Application Note: Optimized Kinase Inhibition Assays for Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: High-Sensitivity ADP-Glo™ Workflow for ATP-Competitive Inhibitors

Executive Summary & Chemical Context

Benzimidazoles represent a "privileged scaffold" in kinase drug discovery, serving as the core moiety for clinically approved drugs like Abemaciclib (CDK4/6) and Selumetinib (MEK1/2). Their efficacy stems from their ability to function as Type I or Type I½ inhibitors , occupying the ATP-binding pocket and forming critical hydrogen bonds with the kinase hinge region (typically the backbone of Glu or Leu residues) [1, 2].

However, this mechanism presents a specific experimental challenge: ATP Competition. If the in vitro assay uses saturating ATP concentrations (>>


), the potency of a benzimidazole inhibitor will be artificially masked, leading to false negatives. Furthermore, benzimidazoles are often hydrophobic, leading to precipitation in aqueous buffers if DMSO handling is not precise.

This guide details a self-validating ADP-Glo™ assay protocol specifically optimized for benzimidazoles, ensuring accurate


 determination by rigorously controlling ATP concentrations and solvent effects.

Experimental Strategy: The Self-Validating System

To ensure data integrity, the assay is designed around three "Pillars of Validation."

Pillar A: Solubility & DMSO Tolerance

Benzimidazoles can precipitate at high micromolar concentrations in aqueous buffers.

  • Requirement: Maintain a constant DMSO concentration (typically 1%) across all wells, including the "No Compound" controls.

  • Validation: Perform a visual or nephelometric check of the compound stock in the assay buffer before adding the enzyme.

Pillar B: Linearity of Velocity ( )

The assay must measure the initial velocity of the reaction. If the enzyme consumes >20-30% of the ATP, the reaction slows down (substrate depletion/product inhibition), and inhibition data becomes non-linear.

  • Target: <10-20% ATP-to-ADP conversion.

Pillar C: The ATP Criticality

For ATP-competitive inhibitors (like benzimidazoles), the measured


 is dependent on the ATP concentration used in the assay.[1]
  • Rule: The assay must be run at

    
    .
    
  • Rationale: According to the Cheng-Prusoff equation , if

    
    , the inhibitor has to compete against a "wall" of ATP, shifting the 
    
    
    
    higher (lower apparent potency).
Visualization: Logic of ATP Competitive Inhibition

The following diagram illustrates why determining the correct ATP concentration is the logical prerequisite for testing benzimidazoles.

ATP_Competition_Logic Start Benzimidazole Characterization Binding Binds Hinge Region (ATP Pocket) Start->Binding Mechanism Mechanism: ATP Competitive (Type I) Binding->Mechanism Decision Select Assay [ATP] Mechanism->Decision dictates High_ATP [ATP] >> Km Decision->High_ATP Low_ATP [ATP] = Km Decision->Low_ATP Result_Bad Inhibitor Displaced by ATP False Negative (High IC50) High_ATP->Result_Bad Result_Good Balanced Competition Accurate IC50 ~ Ki Low_ATP->Result_Good

Caption: Logical flow demonstrating why ATP concentration must be matched to the enzyme's Km to avoid false negatives with benzimidazoles.

Detailed Protocol: ADP-Glo™ Kinase Assay

We utilize the ADP-Glo™ platform (Promega) because it is a homogeneous, luminescent assay that directly measures ADP production. Unlike antibody-based FRET assays, it is less susceptible to interference from fluorescent small molecules (a common property of some benzimidazole derivatives) [3, 4].

Materials & Reagents[2][3][4][5][6][7][8]
  • Kinase: Purified Recombinant Kinase (e.g., CDK4/6, Aurora, or MEK).

  • Substrate: Specific peptide or protein substrate (e.g., Rb fragment for CDK).

  • ATP: Ultra-pure ATP (provided in kit).

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[2][3][4][5]

  • Plates: 384-well Solid White Low-Volume plates (Crucial for reflecting luminescence and preventing cross-talk).

Pre-Assay: ATP Determination

Perform this once per enzyme batch.

  • Prepare a 16-point serial dilution of ATP (0.5 µM to 500 µM) in Kinase Buffer.

  • Add Enzyme and Substrate (fixed concentration).

  • Incubate for 60 minutes.

  • Run ADP-Glo detection (see below).[2]

  • Plot Signal (RLU) vs. [ATP]. Fit to Michaelis-Menten equation.

  • Result: The

    
     yielding 50% 
    
    
    
    is your
    
    
    . Use this concentration for Section 3.3.
Benzimidazole Determination Workflow

Reaction Volume: 5 µL | Format: 384-well

StepComponentVolumeNotes
1 Compound Prep 1 µL5X concentration in 5% DMSO. (Final assay DMSO = 1%).
2 Enzyme Add 2 µL2.5X Enzyme in 1X Kinase Buffer.
3 Pre-Incubation -Critical: Incubate Compound + Enzyme for 10 min. Allows benzimidazole to access the pocket before ATP competes.
4 Substrate/ATP 2 µL2.5X Mix of Substrate + ATP (at

). Initiates reaction.
5 Kinase Rxn -Incubate at RT for 60 min (or time determined by linearity).
6 Stop/Deplete 5 µLAdd ADP-Glo™ Reagent .[4] Stops kinase, depletes unconsumed ATP.
7 Depletion Inc -Incubate 40 min at RT.[4]
8 Detection 10 µLAdd Kinase Detection Reagent . Converts ADP

ATP

Light.[5][6]
9 Final Inc -Incubate 30 min at RT.
10 Read -Measure Luminescence (0.5s integration).
Visualization: The Experimental Workflow

The following diagram details the chronological addition of reagents and the state of the reaction at each stage.

Assay_Workflow Step1 1. Compound (Benzimidazole) Step2 2. Enzyme Addition Step1->Step2 Step3 3. Pre-Incubation (10 min) Step2->Step3 Step4 4. Start Rxn (ATP @ Km + Substrate) Step3->Step4 Step5 5. Kinase Rxn (60 min) Step4->Step5 ATP -> ADP Step6 6. Stop & Deplete (ADP-Glo Reagent) Step5->Step6 Deplete ATP Step7 7. Detection (Luciferase/Luciferin) Step6->Step7 ADP -> Light Step8 8. Read Output (Luminescence) Step7->Step8

Caption: Step-by-step ADP-Glo workflow optimized for pre-incubation of benzimidazole inhibitors.

Data Analysis & Interpretation

Signal-to-Background (S/B) Calculation

Before calculating


, validate the assay window:


  • Max Signal: Enzyme + Substrate + ATP (No Compound).

  • Background: No Enzyme (or Enzyme + High Conc. Staurosporine).[7][8]

  • Acceptance Criteria: S/B > 10 is preferred for robust

    
     fitting.
    
Calculation

Fit the normalized data (% Activity) to a 4-parameter logistic (4PL) equation:



Converting to (Cheng-Prusoff)

Since benzimidazoles are competitive inhibitors, the


 varies with ATP concentration. To report the intrinsic affinity (

) which is independent of assay conditions, use the Cheng-Prusoff correction [5, 6]:


  • Note: If you followed the protocol strictly and used

    
    , the denominator becomes 
    
    
    
    . Therefore,
    
    
    . This simplifies the analysis significantly.

Troubleshooting Benzimidazole Assays

IssueProbable CauseSolution
Steep Hill Slope (> 2.0) Compound Precipitation (Aggregators).Check solubility. Add 0.01% Triton X-100 to prevent colloidal aggregation.
High Background Incomplete ATP depletion.Ensure ADP-Glo Reagent is < 6 months old. Verify stop time is at least 40 min.
Right-Shifted IC50 ATP concentration too high.Re-run ATP Km curve. Ensure assay ATP is not > Km.
Low Signal Enzyme degradation.Benzimidazoles can be pH sensitive; ensure buffer pH is stable (7.2-7.5). Avoid freeze-thaw cycles for kinase.

References

  • Matijssen, C., et al. (2012).[9] Benzimidazole inhibitors of the protein kinase CHK2: clarification of the binding mode by flexible side chain docking and protein-ligand crystallography.[9] Bioorganic & Medicinal Chemistry, 20(22), 6687–6693. Link

  • Bansal, Y., & Silakari, O. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors.[8] RSC Advances, 4, 12422-12440.[8] Link

  • Promega Corporation. (2023).[2] ADP-Glo™ Kinase Assay Technical Manual #TM313. Link

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.[2][3][6] Assay and Drug Development Technologies, 7(6), 560–572. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link

  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding to receptor proteins. Nucleic Acids Research, 37(Web Server issue), W441–W445. Link

Sources

Application Note: High-Efficiency Reductive Cyclocondensation for Benzimidazole Synthesis

[1][2][3]

Abstract This guide details the "one-pot" reductive cyclocondensation strategy for synthesizing 2-substituted benzimidazoles directly from o-nitroanilines and aldehydes.[1][2][3] Unlike traditional methods that require the isolation of air-sensitive o-phenylenediamine intermediates, this protocol utilizes in situ nitro reduction—typically mediated by sodium dithionite (

Introduction: The Strategic Advantage

The benzimidazole moiety is a "privileged structure" in drug discovery, serving as the core scaffold for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan).

The Conventional Bottleneck: Classic synthesis involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes. However, o-phenylenediamines are notoriously unstable; they undergo rapid oxidative polymerization (becoming dark/black) upon exposure to air. This necessitates immediate use after generation or storage as salt forms, complicating library synthesis.

The Reductive Cyclocondensation Solution: This method bypasses the isolation of the diamine.[4] By starting with stable o-nitroanilines, the diamine is generated in situ and immediately trapped by the electrophile (aldehyde). This "cascade" or "telescoped" process offers three distinct advantages:

  • Stability: Precursors (o-nitroanilines) are shelf-stable solids.

  • Selectivity: In situ trapping minimizes side reactions like diamine dimerization.

  • Diversity: Compatible with a wide range of aryl and alkyl aldehydes.[5]

Mechanistic Insight

The reaction proceeds through a four-stage cascade. Understanding this pathway is critical for troubleshooting incomplete conversions.

  • Nitro Reduction: The reducing agent (e.g.,

    
    ) converts the nitro group (
    
    
    ) to an amine (
    
    
    ), generating the reactive o-phenylenediamine species transiently.
  • Imine Formation (Condensation): The newly formed primary amine (or the existing amine) condenses with the aldehyde to form a Schiff base (imine).

  • Cyclization: The second amine nitrogen attacks the imine carbon, closing the five-membered ring to form a benzodiazoline (dihydrobenzimidazole) intermediate.

  • Aromatization (Oxidation): The benzodiazoline is oxidized to the final benzimidazole product. In dithionite-mediated protocols, this step is often facilitated by air oxidation during workup or by the reaction solvent (e.g., DMSO) and thermal conditions.

Reaction Pathway Diagram[6]

Benzimidazole_MechanismPrecursoro-Nitroaniline+ AldehydeReductionStep 1: Nitro Reduction(Na2S2O4 or H2/Pd)Precursor->ReductionIntermediate1Transiento-PhenylenediamineReduction->Intermediate1CondensationStep 2: Condensation(Schiff Base Formation)Intermediate1->CondensationIntermediate2Imine IntermediateCondensation->Intermediate2CyclizationStep 3: Ring Closure(Intramolecular)Intermediate2->CyclizationIntermediate3Benzodiazoline(Dihydro-)Cyclization->Intermediate3OxidationStep 4: Aromatization(Air/Solvent Oxidation)Intermediate3->OxidationProduct2-SubstitutedBenzimidazoleOxidation->Product

Caption: Mechanistic cascade of the reductive cyclocondensation from o-nitroaniline precursors.[1][5][6][7]

Experimental Protocols

Method A: Sodium Dithionite ( ) Mediated (Standard Protocol)

This is the most robust method for research laboratories due to the low cost and mild conditions. It is particularly effective for generating libraries of 2-aryl benzimidazoles.

Reagents:

  • o-Nitroaniline derivative (1.0 equiv)[8]

  • Aldehyde (1.0 - 1.2 equiv)

  • Sodium Dithionite (

    
    ) (3.0 - 3.5 equiv)[8]
    
  • Solvent: Ethanol (EtOH) or DMSO. (EtOH is preferred for ease of workup; DMSO for solubility of polar substrates).

  • Base: Aqueous Ammonia (

    
    ) for workup.
    

Protocol Steps:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the o-nitroaniline (1.0 mmol) and the aldehyde (1.0 mmol) in Ethanol (10 mL).

  • Reagent Addition: Prepare a fresh solution of Sodium Dithionite (3.0 mmol) in water (5 mL). Add this aqueous solution dropwise to the ethanol mixture. Note: If using DMSO, solid dithionite can be added directly, but ensure water is present to facilitate the reduction.

  • Reaction: Heat the reaction mixture to 70–80°C (reflux if using EtOH) for 5–8 hours . Monitor reaction progress via TLC (typically 30-50% EtOAc/Hexane). The disappearance of the yellow o-nitroaniline spot indicates consumption of the starting material.

  • Workup:

    • Cool the mixture to room temperature.

    • Add 5N aqueous

      
       (approx. 2-3 mL) dropwise. This step neutralizes acidic byproducts (bisulfite) and precipitates the free base benzimidazole.
      
    • Stir for 15-20 minutes.

  • Isolation: Filter the precipitate. Wash the solid thoroughly with cold water to remove inorganic salts (

    
    , 
    
    
    ).
  • Purification: Dry the solid under vacuum. If necessary, recrystallize from EtOH/Water or purify via column chromatography (DCM/MeOH).

Typical Yields: 75% – 95%

Method B: Catalytic Hydrogenation (Pd/C)

Ideal for industrial scale-up or when avoiding sulfur reagents is necessary.

Reagents:

  • o-Nitroaniline (1.0 equiv)[8]

  • Aldehyde (1.0 equiv)[8]

  • Catalyst: 10% Pd/C (5-10 mol%)

  • Solvent: Methanol or Ethanol[3]

  • Hydrogen Source:

    
     balloon (1 atm)
    

Protocol Steps:

  • Mix o-nitroaniline, aldehyde, and Pd/C in Methanol.

  • Purge the flask with Nitrogen, then introduce Hydrogen (balloon).

  • Stir vigorously at room temperature for 12–24 hours.

  • Note on Oxidation: This method primarily yields the benzodiazoline (dihydro-intermediate). To drive aromatization, the reaction often requires exposure to air (open flask stirring) for 1-2 hours after

    
     removal, or the addition of a mild oxidant (e.g., Sodium Metabisulfite) if spontaneous oxidation is slow.
    
  • Filter through Celite to remove the catalyst. Concentrate the filtrate to obtain the product.

Optimization & Troubleshooting

Critical Parameters Table
ParameterRecommendationImpact on Reaction
Stoichiometry

(3.0 - 4.0 equiv)
Insufficient dithionite leads to incomplete nitro reduction (azo/hydrazo intermediates).
Solvent System EtOH/Water (2:1) or DMSOWater is essential for dithionite solubility and proton transfer. DMSO accelerates reaction but is harder to remove.
Temperature 70°C - 90°CLower temperatures (<50°C) stall the cyclization step, accumulating the intermediate imine.
Oxidation Air / WorkupIf the product is the dihydro-benzimidazole (benzodiazoline), stir the crude mixture in open air or with mild oxidant (

/Acid) to aromatize.
Troubleshooting Flowchart

TroubleshootingProblemIssue: Low Yield or ImpuritiesCheckTLCCheck TLC:Is Starting Material (Nitro) present?Problem->CheckTLCYesNitroYes: Incomplete ReductionCheckTLC->YesNitroYesNoNitroNo: Nitro ConsumedCheckTLC->NoNitroNoAction1Action: Add more Na2S2O4Check Reagent Quality (Dithionite degrades)YesNitro->Action1CheckInterCheck TLC:Is there a polar intermediate spot?NoNitro->CheckInterYesInterYes: Stalled Cyclization/OxidationCheckInter->YesInterYesAction2Action: Increase Temp (>80°C)Extend Reaction TimeYesInter->Action2Action3Action: Expose to Air (Oxidation Step)YesInter->Action3

Caption: Diagnostic workflow for optimizing the reductive cyclocondensation reaction.

Scope and Limitations

  • Aldehydes: The reaction tolerates electron-withdrawing and electron-donating groups on the aldehyde. Heterocyclic aldehydes (pyridines, thiophenes) also react well.

  • Steric Hindrance: Ortho-substituted aldehydes may require longer reaction times (up to 12h) due to steric clash during the imine formation step.

  • Acid Sensitivity: While the dithionite method is generally mild, the generation of

    
    /bisulfite creates a transiently acidic medium. Acid-labile protecting groups (e.g., acetals) might be at risk; buffering with mild base can mitigate this.
    
  • Nitro Precursors: Electron-deficient o-nitroanilines reduce faster. Highly electron-rich o-nitroanilines may require excess dithionite.

References

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization.[1][9] Synthesis, 2005(1), 47–56.[9]

    • Naeimi, H., & Alishahi, N. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of o-Nitroaniline and Aryl Aldehydes.[2] Organic Chemistry International, 2012, Article ID 498521.[2]

    • Saetan, J., et al. (2020). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles. Organic & Biomolecular Chemistry, 18, 5602-5606.

    • Park, K. K., & Oh, C. H. (1993). Facile reduction of nitroarenes with sodium dithionite. Tetrahedron Letters, 34(46), 7445-7446.

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket ID: #BZ-CYC-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Low Yield & Regioselectivity Issues

    Executive Summary

    The synthesis of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine presents a classic "trap" in heterocyclic chemistry. Researchers often attempt direct alkylation of the benzimidazole core, resulting in yields <10% due to steric hindrance and competing elimination reactions.

    This guide deprecates the direct alkylation route and standardizes the Step-Wise Construction (

    
     + Reduction + Cyclization)  method. This pathway guarantees regioselectivity (N1 vs. N3) and bypasses the steric penalty of the cyclohexyl group.
    

    Module 1: The "Impossible" Route (Root Cause Analysis)

    User Query: "I attempted to react 5-aminobenzimidazole with cyclohexyl bromide using

    
     in DMF. The yield is negligible, and I see multiple spots on TLC. Why?"
    

    Diagnosis: You are encountering two fundamental physical-organic barriers:

    • Elimination vs. Substitution (

      
       vs. 
      
      
      
      ):
      Cyclohexyl halides are secondary alkyl halides with significant steric bulk. Under basic conditions (required for alkylation), the elimination pathway (forming cyclohexene) is kinetically favored over nucleophilic substitution.
    • Ambident Nucleophilicity: The benzimidazole anion can alkylate at either N1 or N3. Even if substitution occurs, you will obtain a difficult-to-separate mixture of 1-cyclohexyl-5-amine and 1-cyclohexyl-6-amine regioisomers.

    Decision Matrix: Pathway Selection
    ParameterRoute A: Direct AlkylationRoute B: Step-Wise Construction
    Key Reaction
    
    
    on
    
    
    Halide
    
    
    on Activated Arene
    Steric Sensitivity High (Fails with Cyclohexyl)Low (Excellent Tolerance)
    Regioselectivity Poor (N1/N3 Mixture)Perfect (Controlled by Precursor)
    Typical Yield < 5-10%> 60% (Overall)
    Recommendation DO NOT USE STANDARD PROTOCOL

    Module 2: The Validated Protocol (Step-Wise Construction)

    Objective: Synthesize the target by installing the bulky cyclohexyl group before closing the benzimidazole ring.

    The Pathway[1][2][3][4][5][6]
    • 
      :  Displacement of chloride in 1-chloro-2,4-dinitrobenzene by cyclohexylamine.
      
    • Reduction: Global reduction of nitro groups to the unstable triamine intermediate.

    • Cyclization: Ring closure using formic acid or trimethyl orthoformate (TMOF).

    Synthesispathway SM 1-Chloro-2,4- dinitrobenzene Inter1 N-Cyclohexyl-2,4- dinitroaniline SM->Inter1 Step 1: Cyclohexylamine Et3N, EtOH, Reflux (SNAr) Inter2 1-Cyclohexyl-1,2,4- triaminobenzene (Air Sensitive!) Inter1->Inter2 Step 2: H2, Pd/C or Fe/AcOH (Reduction) Product 1-Cyclohexyl-1H- benzoimidazol-5-ylamine Inter2->Product Step 3: Formic Acid or TMOF (Cyclization)

    Figure 1: The regioselective construction of the 1,5-substituted benzimidazole scaffold.

    Step 1: Nucleophilic Aromatic Substitution ( )

    Reaction: 1-Chloro-2,4-dinitrobenzene + Cyclohexylamine

    
     N-Cyclohexyl-2,4-dinitroaniline
    
    • Reagents: 1-Chloro-2,4-dinitrobenzene (1.0 equiv), Cyclohexylamine (1.2 equiv), Triethylamine (1.5 equiv).

    • Solvent: Ethanol or Methanol (0.5 M).

    • Conditions: Reflux for 2–4 hours.

    Troubleshooting Q&A:

    • Q: The reaction is violently exothermic.

      • A: The

        
         reaction on dinitro-haloarenes is highly energetic. Add the cyclohexylamine dropwise to the cooled solution (
        
        
        
        ) of the substrate, then warm to reflux.
    • Q: Can I use 1-fluoro-2,4-dinitrobenzene?

      • A: Yes. The fluoro-derivative reacts significantly faster (orders of magnitude) due to the high electronegativity of fluorine stabilizing the Meisenheimer complex. However, the chloro-derivative is cheaper and sufficiently reactive for this transformation.

    Step 2: Reduction of Nitro Groups

    Reaction: N-Cyclohexyl-2,4-dinitroaniline

    
     1-Cyclohexyl-1,2,4-triaminobenzene
    
    • Method A (Cleanest):

      
       (balloon), 10% Pd/C (10 wt%), Methanol/Ethyl Acetate.
      
    • Method B (Robust/Scale-up): Iron powder (5 equiv),

      
       (aq), Ethanol, Reflux.
      

    Critical Control Point:

    • Oxidation Risk: The triamine intermediate is extremely electron-rich and prone to air oxidation (turning dark purple/black).

    • Protocol: Do not isolate the triamine to dryness if possible. Filter the catalyst under Argon/Nitrogen and proceed immediately to Step 3. If using Fe reduction, ensure thorough washing to remove paramagnetic iron salts which interfere with NMR.

    Step 3: Cyclization to Benzimidazole

    Reaction: Ring closure of the vicinal diamine.

    • Reagents: Trimethyl Orthoformate (TMOF) + cat. p-TsOH OR 90% Formic Acid.

    • Conditions: Reflux (TMOF) or

      
       (Formic Acid).
      

    Troubleshooting Q&A:

    • Q: I see a peak at M+28 instead of M+12 (cyclized).

      • A: You likely formed the formyl intermediate (N-formyl) that failed to close. This happens if water is present or temperature is too low.

      • Fix: Drive the reaction with TMOF (dehydrating agent) or add a Dean-Stark trap if using acid.

    • Q: Which nitrogen cyclizes?

      • A: Cyclization occurs between the secondary amine (N-cyclohexyl) and the primary amine at the ortho position. The amine at the para position (relative to cyclohexyl) remains free. This confirms the 5-amino regiochemistry.

    Module 3: Purification & Characterization

    The final product is a base and a primary amine. Standard silica chromatography can lead to streaking or irreversible adsorption.

    Recommended Purification Protocol:

    • Workup: Neutralize the reaction mixture with saturated

      
      . Extract with EtOAc.[1][2]
      
    • Chromatography: Use DCM:MeOH:NH4OH (90:9:1) . The ammonium hydroxide is critical to deprotonate the silica silanols and prevent amine tailing.

    • Recrystallization: If solid, recrystallize from Acetonitrile or EtOAc/Hexanes.

    Spectroscopic Validation (Expected Signals):

    • 1H NMR (

      
      ): 
      
      • 
         1.2–2.0 ppm (Multiplet, 10H, Cyclohexyl 
        
        
        
        ).
      • 
         4.2–4.5 ppm (Multiplet, 1H, Cyclohexyl 
        
        
        
        ).
      • 
         8.0–8.2 ppm (Singlet, 1H, C2-H of benzimidazole).
        
      • 
         4.8–5.2 ppm (Broad Singlet, 2H, 
        
        
        
        - exchangeable with
        
        
        ).

    References & Grounding[5][8][9][10]

    • Beaulieu, P. L., et al. (2004). "Inhibitors of the HCV NS5B polymerase: discovery of indole-based allosteric inhibitors." Journal of Medicinal Chemistry, 47(27), 6884-6892.

      • Context: Establishes the foundational synthesis of 1-cyclohexyl-benzimidazole scaffolds via the

        
        /Reduction/Cyclization route.
        
    • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.

      • Context: Definitive text on the mechanism of

        
         reactions involving dinitro-haloarenes (Step 1).
        
    • BenchChem Technical Support. (2025). "Optimization of reaction conditions for benzimidazole synthesis."

      • Context: General troubleshooting for catalyst selection and solvent effects in benzimidazole ring closure.

    Disclaimer: This guide is intended for qualified researchers. Always review the Safety Data Sheet (SDS) for 1-chloro-2,4-dinitrobenzene (potent sensitizer) and cyclohexylamine (corrosive) before experimentation.

    Sources

    optimizing reaction conditions for Phillips-Ladenburg benzimidazole synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Diagnostic Triage: Start Here

    Before altering your established protocol, use this logic flow to identify the root cause of your synthesis failure. This diagnostic tree isolates the three most common failure modes: Oxidative Decomposition , Incomplete Cyclization , and Regioisomeric Mixtures .

    TroubleshootingFlow Start START: Observation DarkTar Dark Tar / Black Mixture Start->DarkTar LowYield Low Yield / SM Remaining Start->LowYield Isomers Multiple Spots (TLC/LCMS) Start->Isomers Oxidation Cause: OPD Oxidation DarkTar->Oxidation Rapid darkening Dehydration Cause: Incomplete Dehydration LowYield->Dehydration Mono-amide detected Tautomer Cause: Tautomerism/Regioselectivity Isomers->Tautomer Unsymmetrical diamine Action1 Action: Add Na2S2O5 + N2 Purge Oxidation->Action1 Action2 Action: Switch to PPA or Microwave Dehydration->Action2 Action3 Action: Check Substitution Pattern Tautomer->Action3

    Figure 1: Diagnostic logic tree for identifying synthesis failures in benzimidazole condensation.

    The "Golden Standard" Protocols

    The Phillips-Ladenburg reaction relies on the condensation of o-phenylenediamine (OPD) with carboxylic acids. While 4N HCl is the historical standard, it often fails for sterically hindered or electron-deficient acids. Below are the two industry-standard protocols we recommend.

    Method A: The Classic HCl Reflux (Baseline)

    Best for: Simple aliphatic acids and stable substrates.

    • Stoichiometry: Mix o-phenylenediamine (1.0 equiv) and Carboxylic Acid (1.1 equiv).

    • Solvent: Add 4N HCl (10–15 mL per gram of diamine).

    • Reaction: Reflux for 4–8 hours.

      • Checkpoint: Monitor by TLC.[1] If the intermediate mono-amide persists (often a spot slightly more polar than the product), extend time.

    • Workup: Cool to 0°C. Neutralize carefully with NH₄OH to pH 8–9. Collect precipitate by filtration.[1]

    Method B: Polyphosphoric Acid (PPA) Cyclodehydration (Robust)

    Best for: Aromatic acids, unreactive substrates, and preventing "stalled" intermediates.

    • Preparation: Pre-heat Polyphosphoric Acid (PPA) to 80°C to lower viscosity.

    • Mixing: Add o-phenylenediamine (1.0 equiv) and Carboxylic Acid (1.0 equiv) to the PPA.

      • Note: Use ~10g PPA per 1g of reactant mixture.

    • Reaction: Heat to 140–160°C for 2–4 hours.

      • Why: PPA acts as both solvent and a powerful dehydrating agent, forcing the closure of the imidazole ring [1].

    • Quench: Pour the hot syrup slowly into crushed ice/water with vigorous stirring.

    • Neutralization: Adjust pH to >7 with 50% NaOH solution (exothermic!). Filter the solid.[1]

    Troubleshooting Hub (Q&A)

    Q1: Why does my reaction mixture turn into a black tar?

    Diagnosis: Oxidative polymerization of o-phenylenediamine (OPD). Technical Insight: OPD is highly electron-rich and susceptible to air oxidation, forming phenazine-like oligomers and quinoid impurities [2]. This competes with the N-acylation step. Corrective Protocol:

    • Purify Reagents: If your OPD is dark brown, recrystallize it from ethanol containing a pinch of sodium hydrosulfite.

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

    • Add Antioxidant: Add 0.5–1.0 mol% Sodium Metabisulfite (Na₂S₂O₅) or Sodium Dithionite to the reaction mixture. This acts as an oxygen scavenger without interfering with the acid catalysis.

    Q2: I see the intermediate mono-amide by LCMS, but it won't cyclize.

    Diagnosis: Insufficient activation energy for the dehydration step. Technical Insight: The mechanism involves two steps:[2][3][4] (1) rapid N-acylation to form the amide, and (2) slow, acid-catalyzed cyclodehydration. If the acid is weak or the temperature too low, the reaction stalls at the amide [3]. Corrective Protocol:

    • Increase Acidity: Switch from 4N HCl to PPA (Method B) or Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

    • Temperature: Ensure the internal temperature exceeds 100°C. Water (reflux at 100°C) is often insufficient for difficult substrates; switch to ethylene glycol or use a microwave reactor.

    Q3: How do I control regioselectivity with unsymmetrical diamines?

    Diagnosis: Tautomeric equilibrium. Technical Insight: If you use a 4-substituted-1,2-diaminobenzene, the resulting benzimidazole exists as a tautomeric mixture (e.g., 5-methyl vs. 6-methyl benzimidazole are identical due to rapid proton transfer on the nitrogens). However, if you are N-alkylating, you will get regioisomers. Corrective Protocol:

    • Tautomers: In solution, these are indistinguishable. Do not attempt to separate them unless you derivatize the N-H.

    • Synthesis Strategy: If you need a specific N-substituted regioisomer, the Phillips reaction is not suitable. Instead, use a stepwise S_NAr displacement on an o-halonitrobenzene followed by reduction and cyclization.

    Advanced Optimization: Microwave & Green Chemistry

    For high-throughput optimization, microwave irradiation significantly outperforms thermal heating by coupling directly with the polar transition state of the cyclization.

    Comparative Performance Data

    The table below summarizes yield and time efficiency for the synthesis of 2-phenylbenzimidazole using different conditions [4, 5].

    ConditionCatalyst/SolventTemp (°C)TimeYield (%)Notes
    Thermal (Classic) 4N HCl100 (Reflux)6-8 hrs65-75%Slow, workup requires neutralization.
    Thermal (PPA) Polyphosphoric Acid1502-3 hrs85-92%Viscous, difficult to quench.
    Microwave Water/Ethanol1605-10 min 90-95% "Green" method, easiest workup.
    Catalytic Er(OTf)₃ (1-5 mol%)RT - 5015 min88%High selectivity, expensive catalyst.
    Mechanism of Failure vs. Success

    The diagram below illustrates the critical energy barrier at the cyclodehydration step.

    MechanismPath Substrates Substrates: o-Phenylenediamine + Acid Intermediate Intermediate: N-Acyl-o-phenylenediamine (Mono-amide) Substrates->Intermediate Fast Acylation Stall FAILURE MODE: Stalls here if Temp < 100°C or Acid too weak Intermediate->Stall Insufficient Energy Transition Cyclodehydration (Rate Limiting Step) Intermediate->Transition Heat + H+ Product Product: Benzimidazole Transition->Product - H2O

    Figure 2: Mechanistic pathway highlighting the cyclodehydration bottleneck.

    References

    • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393.

    • BenchChem Technical Support. (2025). Technical Support Center: o-Phenylenediamine (OPD) Synthesis & Oxidation Prevention. 5[4][6][7]

    • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
    • Shipe, W. D., et al. (2006). Convenient and General Microwave-Assisted Protocols for the Expedient Synthesis of Heterocycles. Heterocycles. 8

    • Chawla, A., et al. (2011).[9] Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research. 9

    Sources

    Technical Support Center: Solubility Optimization for 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Overview & Physicochemical Profile[3][4][5][6][7]

    1-Cyclohexyl-1H-benzoimidazol-5-ylamine presents a classic challenge in assay formulation: it combines a lipophilic cyclohexyl moiety with a moderately basic benzimidazole core.[1][2] Understanding its "personality" in solution is the first step to preventing precipitation.[2]

    • Lipophilicity (LogP): ~2.[2]6. The cyclohexyl group drives hydrophobic aggregation in aqueous environments.[2]

    • Ionization (pKa): The benzimidazole nitrogen typically has a pKa

      
       5.5–6.[2]0. The primary amine (aniline-like) is weakly basic (pKa 
      
      
      
      4.0–4.5).[2]
    • Solubility Behavior:

      • Neutral pH (7.4): The molecule is predominantly uncharged and lipophilic, leading to poor aqueous solubility and high risk of precipitation.

      • Acidic pH (< 5.0): Protonation of the imidazole ring significantly enhances water solubility.[2]

      • Organic Solvents: Highly soluble in DMSO and Ethanol.[2]

    Troubleshooting Guide (Q&A)

    Q1: My compound precipitates immediately when I spike the DMSO stock into my assay buffer (PBS pH 7.4). Why?

    A: This is "Solvent Shock." You are forcing a hydrophobic molecule from a favorable environment (100% DMSO) into a hostile one (100% Water) too quickly. The Fix:

    • Intermediate Dilution: Do not jump from 10 mM stock to 10 µM assay buffer in one step. Create an intermediate stock (e.g., 100x concentration in 10% DMSO/Buffer) before the final spike.

    • Add a Carrier: Pre-dissolve the compound in a buffer containing 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 .[2] These act as "molecular chaperones" to stabilize the hydrophobic cyclohexyl group.[2]

    Q2: I see "cloudiness" or inconsistent IC50 data. Is this solubility related?

    A: Likely, yes. This suggests the formation of colloidal aggregates .[2] These aggregates can sequester enzymes, leading to false-positive inhibition (promiscuous inhibition).[2] The Fix:

    • Detergent Test: Add 0.01% Triton X-100 to your assay buffer.[2] If the IC50 shifts dramatically (e.g., inhibition disappears), your compound was aggregating.[2]

    • Centrifugation: Spin your working solution at 10,000 x g for 5 mins. If the concentration in the supernatant drops (measure via UV/HPLC), you have insoluble particles.

    Q3: Can I use acid to dissolve it?

    A: Yes. Since the benzimidazole core is basic, converting the free base to a Hydrochloride (HCl) salt in situ is highly effective. The Protocol: Instead of pure DMSO, dissolve the solid compound in 0.1 M HCl (if your assay tolerates a final acidic trace) or dissolve in DMSO containing 1 equivalent of HCl. This locks the compound in its ionized, water-soluble state.[1][2]

    Q4: What is the maximum DMSO concentration I can use?

    A: Standard enzymatic assays typically tolerate 0.5% to 1% DMSO .[2] Cell-based assays are more sensitive (often <0.1%).[1][2]

    • Warning: Exceeding 1% DMSO can denature proteins or permeabilize cell membranes, masking the true effect of your compound.

    Step-by-Step Optimization Protocols

    Protocol A: The "Intermediate Plate" Method (Recommended)

    Best for preventing precipitation during serial dilutions.[2]

    • Master Stock: Prepare 10 mM compound in anhydrous DMSO.

    • Intermediate Stock (100x): Dilute Master Stock into a "Transition Buffer" (e.g., 50% DMSO / 50% Water).[2]

      • Why? This lowers the hydrophobicity gap.[2]

    • Working Solution (1x): Spike the Intermediate Stock into your final Assay Buffer (pH 7.4).

      • Result: Final DMSO is low, but the compound has equilibrated more gently.

    Protocol B: Cyclodextrin Complexation

    Best for in vivo studies or high-concentration cell assays.[1][2]

    • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

      
      -Cyclodextrin (hydroxypropyl-beta-cyclodextrin)  in water.[1][2]
      
    • Solubilization: Add the solid compound directly to the Cyclodextrin vehicle.

    • Sonication: Sonicate at 40°C for 20–30 minutes.

      • Mechanism:[1][2] The hydrophobic cyclohexyl group enters the cyclodextrin cavity, shielding it from water while maintaining solubility.

    Visual Workflows

    Diagram 1: Solubility Optimization Decision Tree

    Caption: A logical flow to determine the best formulation strategy based on assay tolerance and compound behavior.

    SolubilityTree Start Start: Compound Insoluble in Assay Buffer CheckPH Can Assay Tolerate pH < 6.0? Start->CheckPH AcidSol Use Acidic Buffer (Citrate/Acetate) or Form HCl Salt CheckPH->AcidSol Yes CheckDetergent Can Assay Tolerate Surfactants? CheckPH->CheckDetergent No AddTween Add 0.05% Tween-20 or 0.01% Triton X-100 CheckDetergent->AddTween Yes CheckCarrier Is it a Cell/In Vivo Assay? CheckDetergent->CheckCarrier No UseCD Use HP-Beta-Cyclodextrin (Complexation) CheckCarrier->UseCD Yes DMSO_Limit Optimize DMSO Step-Down (Intermediate Plate) CheckCarrier->DMSO_Limit No

    Diagram 2: The "Solvent Shock" Prevention Workflow

    Caption: Comparison of direct spiking (prone to precipitation) vs. the recommended intermediate dilution method.

    DilutionFlow cluster_bad Risky Method (Direct Spike) cluster_good Recommended Method (Step-Down) Stock1 100% DMSO Stock (10 mM) Buffer1 100% Aqueous Buffer Stock1->Buffer1 1:1000 Dilution Precip PRECIPITATION (Cloudy) Buffer1->Precip Stock2 100% DMSO Stock (10 mM) Inter Intermediate Mix (10% DMSO / 90% Buffer) Stock2->Inter 1:10 Dilution Final Final Assay Well (0.1% DMSO) Inter->Final 1:100 Dilution

    Solvent Compatibility Matrix

    Solvent / AdditiveSolubility RatingMax Assay Concentration (Typical)Notes
    DMSO (Anhydrous) Excellent (+++++)0.1% – 1.0%Standard stock solvent.[1][2] Hygroscopic; keep sealed.
    Ethanol Good (++++)< 5%More volatile than DMSO; evaporation can alter concentration.[2]
    PBS (pH 7.4) Poor (+)N/ACauses precipitation > 10–50 µM without additives.[2]
    Acetate Buffer (pH 4.5) Moderate (+++)N/AProtonation of benzimidazole improves solubility.[2]
    0.1 M HCl High (++++)N/AUsed for salt formation/stock prep only.[2]
    HP-
    
    
    -Cyclodextrin
    Very Good (++++)10% – 20%Best for high concentrations in biological media.[1][2]
    Tween-80 Moderate (++)0.05%Prevents surface adsorption and aggregation.[1][2]

    References

    • PubChem. this compound (Compound Summary). National Library of Medicine.[2] Available at: [Link][1]

    • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[2] (Standard text for solubility principles).

    • Assay Guidance Manual. Solubility and Colloidal Aggregation. NCBI Bookshelf.[2] Available at: [Link]

    Sources

    Technical Support Center: Selective N-Alkylation of o-Phenylenediamines

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket ID: OPDA-SEL-001 Subject: Strategies for Controlling Selectivity (Mono- vs. Di-alkylation vs. Cyclization) Status: Open Support Engineer: Dr. A. Vance, Senior Application Scientist

    Overview: The Selectivity Paradox

    Welcome to the o-phenylenediamine (OPD) technical support module. If you are here, you are likely facing one of three common failure modes:

    • Over-alkylation: You wanted a mono-amine, but obtained a mixture of di- and tri-alkylated species.

    • Cyclization: You attempted reductive amination but isolated a benzimidazole.

    • Regio-scrambling: You have a substituted OPD (e.g., 4-chloro-1,2-diaminobenzene) and alkylated the wrong nitrogen.

    The high nucleophilicity of the OPD system, combined with the proximity of the second amine, creates a "chelate effect" or "neighboring group participation" that often accelerates side reactions. This guide details three validated protocols to enforce selectivity.

    Validated Protocols & Workflows

    Method A: Reductive Amination (The Industry Standard)

    Best for: Aldehyde availability, mild conditions, high mono-selectivity.

    The Logic: Direct alkylation with halides is kinetically difficult to stop at the mono-stage. Reductive amination proceeds via an imine intermediate.[1][2][3][4] The steric bulk of the imine (and the resulting secondary amine) retards the second addition, naturally favoring mono-alkylation.

    Protocol:

    • Imine Formation: Dissolve OPD (1.0 equiv) in DCE or MeOH. Add Aldehyde (0.95 - 1.0 equiv).

      • Critical: Do not use excess aldehyde.

    • Reduction: Add NaBH(OAc)₃ (1.5 equiv).

      • Why Acetoxy? NaBH₄ is too strong and may reduce the aldehyde before it reacts with the amine. NaBH(OAc)₃ is less basic and tolerates functional groups better.

    • Quench: Saturated NaHCO₃.

    Troubleshooting Table: Reductive Amination

    SymptomProbable CauseCorrective Action
    Benzimidazole Formation Oxidative cyclization occurred instead of reduction.Exclude Oxygen: Run under Ar/N₂. Acid Control: Avoid strong acids which catalyze cyclization. Use mild Lewis acids if needed.
    Dialkylation Excess aldehyde or "double-imine" formation.Stoichiometry: Use 0.95 eq of aldehyde. Add aldehyde slowly to the diamine solution.
    Stalled Reaction Imine equilibrium favors starting material.Drying Agents: Add activated 4Å molecular sieves or MgSO₄ to drive imine formation before adding the hydride.
    Method B: "Borrowing Hydrogen" / Transfer Hydrogenation

    Best for: Green chemistry applications, using Alcohols as alkylating agents.[5][6]

    The Logic: Transition metal catalysts (Ir, Ru, Mn) dehydrogenate an alcohol to an aldehyde, which forms an imine with the amine. The catalyst then "returns" the hydrogen to reduce the imine.[7] This is highly atom-efficient (water is the only byproduct) and often highly selective for mono-alkylation due to the specific coordination geometry of the metal complex.

    Protocol (Iridium-Catalyzed):

    • Mix: OPD (1.0 mmol), Alcohol (1.0 mmol), [Cp*IrCl₂]₂ (1.0 mol%), NaHCO₃ (0.1 mmol).

    • Solvent: Water or Toluene (Degassed).

    • Heat: 100 °C for 12–24 h in a sealed tube.

    Key Mechanistic Insight: Recent studies (Luo et al., J. Org.[5] Chem.) indicate that pH controls the pathway .

    • Acidic/Neutral: Favors N-alkylation (Amine product).

    • Basic: Favors N-allylation (if allylic alcohol) or oxidative cyclization to benzimidazoles.

    Method C: Chelation-Assisted Mono-Alkylation

    Best for: Alkyl halides, requiring absolute regio-control.

    The Logic: Use the "neighboring group" effect to your advantage. By converting the diamine into a temporary cyclic structure (like a boronate or stannylene acetal), you desymmetrize the molecule or sterically block the second nitrogen.

    Protocol (Hypothetical Boron-Protection):

    • Protect: React OPD with 9-BBN or a boronic acid to form a cyclic boronate.

    • Alkylate: Add Alkyl Halide + Base (e.g., K₂CO₃). The "protected" complex directs alkylation to the open site or controls sterics.

    • Deprotect: Mild acidic workup.[8][9]

    Visualizing the Pathways

    The following diagram illustrates the competing pathways when reacting OPD with an aldehyde/alcohol. Note how the Imine Intermediate is the critical junction point.

    OPD_Pathways OPD o-Phenylenediamine (Starting Material) Imine Mono-Imine Intermediate OPD->Imine + R-CHO (-H2O) Aldehyde Aldehyde/Alcohol (Reagent) Aldehyde->Imine MonoAmine Target: Mono-N-Alkyl Amine Imine->MonoAmine Reduction (NaBH(OAc)3 or Ir-H) Benzimidazole Impurity: Benzimidazole Imine->Benzimidazole Oxidative Cyclization (High Temp / O2 / Acid) DiAmine Impurity: N,N'-Dialkyl Amine MonoAmine->DiAmine + Excess R-CHO + Reduction

    Caption: Figure 1. The "Selectivity Junction." Successful mono-alkylation requires promoting reduction while suppressing cyclization and second addition.

    FAQ: Specific User Scenarios

    Q: I am using 4-nitro-1,2-phenylenediamine. Which nitrogen will react first?

    • A: In nucleophilic substitutions (alkylation with halides), the nitrogen para to the nitro group is less nucleophilic (resonance withdrawal). The nitrogen meta to the nitro group is generally more nucleophilic. However, in reductive amination, the more nucleophilic amine forms the imine faster. Warning: The nitro group makes the amine significantly less reactive overall; you may need heat or a stronger Lewis acid catalyst.

    Q: Can I use NaBH₄ instead of NaBH(OAc)₃?

    • A: Only if you pre-form the imine.

      • Step 1: Stir OPD + Aldehyde in MeOH for 2 hours (add molecular sieves).

      • Step 2: Cool to 0°C, then add NaBH₄.

      • Risk:[5][8] If you add NaBH₄ instantly with the aldehyde, you will reduce the aldehyde to an alcohol (waste of reagent) before it reacts with the amine.

    Q: My product is turning purple/black on the column.

    • A: OPD derivatives are notoriously oxidation-sensitive (forming quinone-imines).

      • Fix: Add 1% Triethylamine to your eluent to keep the silica basic.

      • Fix: Flush your column with Nitrogen before running.

      • Fix: Store the product as an HCl salt, which is much more stable than the free base.

    Decision Matrix

    Use this flow to select your experimental approach.

    Method_Selection Start Start: Choose Reagent Q1 Is the Alkyl Group available as an Aldehyde? Start->Q1 Q2 Is the Alkyl Group available as an Alcohol? Q1->Q2 No MethodA Method A: Reductive Amination (NaBH(OAc)3) Q1->MethodA Yes MethodB Method B: Borrowing Hydrogen (Ir/Ru Catalyst) Q2->MethodB Yes (Green/Catalytic) MethodC Method C: Direct Alkylation (Base + Halide) Q2->MethodC No (Only Halide available) Warning Use Syringe Pump or Protecting Groups MethodC->Warning Risk of Polyalkylation

    Caption: Figure 2. Strategic decision tree for selecting the optimal alkylation protocol based on reagent availability.

    References

    • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

    • Borrowing Hydrogen (Ir-Catalyzed): Luo, N., et al. "pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water."[5] Journal of Organic Chemistry, 2021.[5]

    • Base-Metal Catalysis (Mn): Kaur, B., et al. "Base-Tuned Dehydrogenative and Borrowing Hydrogen Strategies for the Synthesis of Benzimidazoles and N-Alkylated Derivatives."[10] Organic Letters, 2025.[10] [10]

    • Review of Alkylation with Alcohols: Yang, Q., et al. "Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation."[7] Chemical Society Reviews, 2015.[7]

    Sources

    challenges in the scale-up synthesis of substituted benzimidazoles

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Scale-Up Synthesis of Substituted Benzimidazoles

    Current Status: Operational Operator: Dr. Aris Thorne, Senior Process Chemist Case ID: BZ-SC-2024

    Introduction: The Scale-Up Gap

    Welcome to the technical support interface. If you are reading this, you likely have a benzimidazole synthesis that works perfectly on a 100mg scale but is failing—either thermally, chemically, or physically—at the 100g or 10kg mark.

    Substituted benzimidazoles are deceptive. The "classic" Phillips condensation or oxidative cyclizations look simple on paper. However, at scale, they introduce three critical failure modes:

    • Rheological Failure: Polyphosphoric acid (PPA) melts behave like non-Newtonian fluids, causing catastrophic heat transfer failures.

    • Tautomeric Ambiguity: The N-H moiety leads to regioselectivity nightmares during alkylation.

    • Purification Bottlenecks: Chromatography is not a viable unit operation at the kilogram scale.

    This guide addresses these specific failure modes with self-validating protocols.

    Module 1: Thermal Safety & Rheology (The Acid Melt Route)

    Context: The condensation of o-phenylenediamines with carboxylic acids in Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) is the industrial standard due to high atom economy.

    The Problem: PPA is highly viscous at room temperature but drops in viscosity significantly above 100°C. At scale, this transition creates a "slip" condition where the impeller spins freely in a liquid pocket while the bulk remains solid, leading to localized overheating and thermal runaway.

    Troubleshooting Guide: PPA/Acid Condensation
    SymptomProbable CauseCorrective Action (Scale-Up)
    Black/Tarred Reaction Mass Localized Overheating: Poor heat transfer during the viscosity transition phase.Ramp & Soak Protocol: Do not heat directly to 150°C. Hold at 60°C, then 90°C to allow bulk softening before full agitation.
    Incomplete Conversion Mass Transfer Limitation: Reactants are trapped in unmixed PPA zones.Switch Acid Media: Replace PPA with Eaton’s Reagent (7.7 wt% P2O5 in MSA) for lower viscosity and better mixing at lower temperatures.
    Violent Exotherm on Quench Inverse Addition Error: Water added to hot acid melt causes flash vaporization.Drown-Out Procedure: Always pump the hot acid melt into a chilled, stirred water/ice vessel. Never the reverse.
    Visual Workflow: PPA Process Control

    PPA_Safety cluster_safety Safety Loop Start Start: o-Diamine + Carboxylic Acid + PPA Mixing Stage 1: Mixing (High Torque, Low Temp) Start->Mixing Solid/Gel State Heating Stage 2: Heating Ramp (Viscosity Drop) Mixing->Heating Ramp to 80°C Reaction Stage 3: Cyclization (150-180°C) Heating->Reaction Viscosity < 500 cP Monitor Monitor Stirrer Torque Heating->Monitor Quench Stage 4: Quenching (CRITICAL SAFETY STEP) Reaction->Quench Pump Melt into Ice Water Action Stop Heating if Torque Drops Suddenly Monitor->Action Decoupling Detected

    Figure 1: Critical process control points in PPA-mediated synthesis. Note the torque monitoring loop to detect "decoupling" where the stirrer loses contact with the viscous bulk.

    Module 2: Regioselective N-Alkylation

    Context: Benzimidazoles possess a tautomeric proton (N1-H ⇌ N3-H). When you attempt to alkylate a substituted benzimidazole, you often get a mixture of regioisomers (N1-alkyl vs. N3-alkyl). Separation of these isomers is difficult.[1]

    Q: How do I predict and control the regioselectivity of N-alkylation?

    A: You must exploit Steric Steering and Electronic Bias . The "Lone Pair Availability" rule is often oversimplified. At scale, steric factors at the C4 and C7 positions dominate.

    Protocol: The "Steric Lock" Strategy

    • Analyze the Substrate: If you have a substituent at C4 (or C7), the N3 position is sterically crowded. Alkylation will favor N1 (the "open" side).

    • Base Selection:

      • Kinetic Control: Use NaH in THF at 0°C. This favors the alkylation at the most accessible nitrogen (N1).

      • Thermodynamic Control: Use Cs2CO3 in DMF at 80°C. This allows reversibility, eventually funneling the product to the thermodynamically stable isomer (often the sterically less hindered one).

    • Transient Blocking: If selectivity is poor, consider using a transient directing group (e.g., SEM-Cl) which can be removed later, though this adds steps.

    Visual Logic: Regioselectivity Decision Tree

    Regioselectivity Input Substituted Benzimidazole (N-H Tautomer) Sterics Is C4/C7 Substituted? Input->Sterics Base Select Base/Solvent Sterics->Base Yes (Steric Bulk) Result_Mix Mixture (N1/N3) Sterics->Result_Mix No (Symmetric) note Tip: C4-substituents block N3 attack Sterics->note Result_N1 Major Product: N1-Alkyl (Sterically favored) Base->Result_N1 NaH/THF (Kinetic) Base->Result_N1 Cs2CO3/DMF (Thermodynamic)

    Figure 2: Decision logic for maximizing regioselectivity during N-alkylation steps.

    Module 3: Oxidative Cyclization (The Aldehyde Route)

    Context: Condensing aldehydes with diamines requires an oxidant. Common lab-scale oxidants (Oxone, open air reflux) are hazardous or inefficient at scale.

    Q: My reaction stalls at the "Schiff Base" or "Bisulfite Adduct" stage. Why?

    A: The mechanism proceeds via an imine (Schiff base) -> aminal -> oxidation. If you use Sodium Metabisulfite (Na2S2O5) as the oxidant (a standard scale-up method), you form a bisulfite adduct intermediate. This adduct must be thermally decomposed to release the benzimidazole.

    Troubleshooting Protocol:

    • Solvent: Switch from pure Ethanol to DMF/Water or DMAc . The higher boiling point is needed to decompose the intermediate.

    • Air Sparging: If using air oxidation (catalytic Cu or Fe), passive stirring is insufficient. You must use an active sparger (sintered metal frit) to maintain dissolved oxygen levels, otherwise, the reaction becomes mass-transfer limited and stalls.

    Module 4: Purification (The "No-Column" Directive)

    Context: You cannot run a silica column for 50kg of product. You must rely on crystallization or salt formation.

    Q: The product is an oil and won't crystallize. How do I purify it?

    A: Use the "pH Swing" or "Salt Formation" technique. Benzimidazoles are amphoteric but generally basic (pKa ~ 5.5 of conjugate acid).

    Protocol: The Mesylate Salt Isolation

    • Dissolution: Dissolve the crude "oil" in Ethyl Acetate or Isopropyl Acetate (IPAc).

    • Salt Formation: Add 1.05 eq of Methanesulfonic Acid (MSA) slowly.

    • Precipitation: The benzimidazole mesylate salt is often highly crystalline and insoluble in acetate esters. It will crash out as a solid.

    • Filtration: Filter the salt. Impurities remain in the mother liquor.

    • Free Basing: Resuspend the salt in water/methanol and adjust pH to >9 with NaOH to recover the pure free base as a solid.

    Data: Purification Efficiency Comparison

    MethodYieldPurity (HPLC)ScalabilityNotes
    Silica Chromatography85%99.5%Low Prohibitive solvent cost & time.
    MSA Salt Formation 92% 99.2% High Filters easily; rejects colored impurities.
    pH Swing (Acid->Base)88%97.0%High Good for bulk removal of non-basic byproducts.

    References

    • Process Development of Benzimidazoles (OPRD): Baenziger, M., et al. "Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale." Organic Process Research & Development, 2019.

    • Continuous Flow & Hydrogenation: Chen, J., et al.[2] "Improved Continuous Flow Processing: Benzimidazole Ring Formation via Catalytic Hydrogenation."[2] Organic Process Research & Development, 2013.[2]

    • Regioselectivity in N-Alkylation: Luo, G., et al.[3] "Regioselective N-Alkylation of Benzimidazoles." Beilstein Journal of Organic Chemistry, 2023.

    • Green Synthesis & Oxidative Cyclization: Duan, Z., et al. "Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water." ACS Sustainable Chemistry & Engineering, 2025.

    • Thermal Safety of PPA: Safety Data & Reaction Engineering for Polyphosphoric Acid Cyclizations.

    Sources

    overcoming stability issues of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine in aqueous buffers

    Author: BenchChem Technical Support Team. Date: February 2026

    Stability & Solubility Optimization Guide[1][2][3]

    Version: 2.1 | Last Updated: February 2026 Audience: Medicinal Chemists, Biochemists, Assay Development Scientists Compound Class: Hydrophobic Amino-Benzimidazoles[1][2][3][4]

    Core Molecular Analysis: Why is this compound unstable?

    Before troubleshooting, it is critical to understand that 1-Cyclohexyl-1H-benzoimidazol-5-ylamine possesses two conflicting structural motifs that drive its instability in aqueous buffers.

    • The "Grease" (Cyclohexyl Group): The cyclohexyl ring at the N1 position significantly increases lipophilicity (LogP > 2.5). In aqueous buffers (PBS/TBS), this drives hydrophobic aggregation and precipitation, often invisible to the naked eye until it affects assay potency.[3][4]

    • The "Fuse" (5-Amino Group): The primary aromatic amine at position 5 is electron-rich.[1][2] In neutral-to-basic aqueous solutions, it is highly susceptible to oxidative coupling (forming azo dimers) or oxidation to quinone-imines.[1][2][3] This manifests as a color change (pink/brown) over time.[2][3][4]

    Molecular Liability Diagram

    MolecularLiability cluster_0 Compound Structure & Risks cluster_1 Aqueous Buffer Consequences Compound 1-Cyclohexyl-1H- benzoimidazol-5-ylamine Cyclohexyl Cyclohexyl Tail (Lipophilic) Compound->Cyclohexyl Contains Amine 5-Amino Group (Electron Rich) Compound->Amine Contains Precipitation Micro-Precipitation (Loss of Potency) Cyclohexyl->Precipitation Hydrophobic Effect in PBS/TBS Adsorption Plastic Adsorption (Sticky) Cyclohexyl->Adsorption Van der Waals Interactions Oxidation Auto-oxidation (Pink/Brown Color) Amine->Oxidation Radical formation (pH > 6.0)

    Figure 1: Structural Activity Relationship (SAR) mapping of stability liabilities.[1][2][4] The cyclohexyl group drives physical instability (solubility), while the amine drives chemical instability (oxidation).[4]

    Troubleshooting Guide: Solubility & Precipitation

    Issue: "My IC50 curves are shifting right," or "The solution looks cloudy after 2 hours."

    The Mechanism of Failure

    Benzimidazoles function as weak bases (pKa ~5.5 - 6.0 for the imidazole ring).[1][2]

    • At pH < 5.0: The molecule is protonated (cationic) and soluble.[2][3]

    • At pH 7.4 (Physiological): The molecule is largely neutral.[2][3] The hydrophobic cyclohexyl group dominates, causing the compound to crash out of solution or form "silent aggregates" that do not bind the target but scatter light.[3]

    Protocol: The "Solvent Shift" Method

    Do not add powder directly to the buffer.[2][3] Use this specific order of addition to prevent local supersaturation.

    Step 1: Primary Stock Preparation

    • Solvent: 100% DMSO (Anhydrous).[1][2][3]

    • Concentration: 10 mM to 50 mM.[1][2][3]

    • Storage: -20°C, protected from light. Note: DMSO is hygroscopic; water uptake accelerates degradation.[1][2][3][4]

    Step 2: Intermediate Dilution (The Critical Step)

    • Create a 10x or 100x concentrate in a co-solvent mix before hitting the final buffer.[2][3]

    • Recommended Co-solvent: PEG-400 or Propylene Glycol.[1][2][3][4]

    • Why? These suppress the dielectric constant shock when moving from DMSO to water.[2][3]

    Step 3: Final Buffer Formulation To maintain stability for >4 hours in assay conditions, modify your buffer:

    ComponentRecommended Conc.Function
    DMSO 1% - 5% (v/v)Maintains solubility of the neutral species.[1][2][3]
    Cyclodextrin 0.5% - 2% HP-β-CDEncapsulates the cyclohexyl tail, preventing aggregation [1].[1][2][3]
    Surfactant 0.01% Tween-20Prevents adsorption to plastic tips/plates.[1][2][3]
    Buffer pH pH 6.5 (if assay allows)Slightly acidic pH keeps a fraction protonated, aiding solubility.[2][3][4]

    Troubleshooting Guide: Chemical Oxidation

    Issue: "The solution turned pink/yellow overnight."

    The Mechanism of Failure

    The 5-amino group is an aniline derivative.[1][2][3][5] In the presence of dissolved oxygen and trace metals, it undergoes radical cation formation, leading to polymerization (colored impurities).[3][4] This is accelerated by light and basic pH.[2][3]

    Stabilization Workflow

    1. Deoxygenation (Mandatory for >24h storage)

    • Sparge buffers with Argon or Nitrogen gas for 15 minutes prior to adding the compound.[2][3]

    2. Antioxidant Additives Add one of the following to your assay buffer:

    • Ascorbic Acid (Vitamin C): 100 µM - 1 mM.[1][2][3][4] (Most effective for anilines).[2][3][4]

    • DTT or TCEP: 1 mM.[1][2][3] (Use if protein targets contain cysteines; prevents oxidative coupling).[2][3][4]

    3. Light Protection

    • Amino-benzimidazoles are photosensitive.[1][2][3] Always use amber tubes or wrap reservoirs in aluminum foil.[1][2][3]

    Diagnostic Flowchart

    Use this logic tree to identify if your issue is physical (solubility) or chemical (degradation).

    Troubleshooting Start Start: Observation Q1 Is the solution colored (Pink/Brown)? Start->Q1 Result1 Chemical Oxidation Q1->Result1 Yes Q2 Is there visible precipitate or turbidity? Q1->Q2 No Action1 Action: Add Ascorbic Acid & Protect from Light Result1->Action1 Result2 Macro-Precipitation Q2->Result2 Yes Q3 Is potency lower than expected (but solution looks clear)? Q2->Q3 No Action2 Action: Increase DMSO % or add HP-beta-CD Result2->Action2 Result3 Adsorption or Micro-Aggregation Q3->Result3 Yes Action3 Action: Add 0.01% Tween-20 Switch to Glass Vials Result3->Action3

    Figure 2: Diagnostic logic for identifying failure modes in this compound formulations.

    Frequently Asked Questions (FAQ)

    Q: Can I store the stock solution in polystyrene (PS) tubes? A: No. The cyclohexyl group makes this compound highly lipophilic.[3] It will adsorb to hydrophobic plastics like PS and PP (polypropylene).[2][3][4]

    • Solution: Use glass vials or low-binding polypropylene tubes for storage.[1][2][3] For assay plates, use non-binding surface (NBS) plates.[3][4]

    Q: Why does the compound precipitate in PBS but not in water? A: This is the "Salting Out" effect.[2][3] The high ionic strength of PBS compresses the solvation shell around the hydrophobic cyclohexyl group, forcing the molecules to aggregate.[4]

    • Solution: Reduce ionic strength if possible (e.g., 0.5x PBS) or increase the surfactant/cyclodextrin concentration to shield the hydrophobic tail [2].[3][4]

    Q: My LC-MS shows a mass +14 or +16 peak. What is this? A: This indicates oxidation.[1][2][3][6]

    • +16 Da: Formation of an N-oxide or hydroxylation of the cyclohexyl ring.[1][2][3]

    • -2 Da: Formation of an imine/azo species.[1][2][3]

    • Fix: Prepare fresh stocks and use antioxidants immediately.[1][2][3]

    References

    • Loftsson, T., & Brewster, M. E. (2010).[3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3][4]

    • Kawabata, Y., et al. (2011).[2][3] Formulation design for poorly water-soluble drugs based on new solubilization technologies.[1][2][3] International Journal of Pharmaceutics, 420(1), 1-10.[2][3][4]

    • PubChem Compound Summary. (2025). This compound (and related benzimidazole amines).[1][2][3] National Center for Biotechnology Information.[1][2][3] [2]

    • Baertschi, S. W., et al. (2011).[2][3][4] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1][2][3] (Reference for oxidative mechanisms of anilines).

    Sources

    improving selectivity between 2-substituted and 1,2-disubstituted benzimidazoles

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket ID: BZ-SELECT-001 Subject: Improving Selectivity Between 2-Substituted and 1,2-Disubstituted Benzimidazoles Assigned Specialist: Senior Application Scientist, Heterocycle Division

    Executive Summary & Diagnostic Logic

    Welcome to the technical support hub for benzimidazole synthesis. The core challenge in this chemistry is controlling the divergent pathways of o-phenylenediamine (OPD) condensation.

    The selectivity between 2-substituted (N-H) and 1,2-disubstituted (N-R) benzimidazoles is not random; it is strictly governed by the stability of the intermediate Schiff base and the availability of a second electrophile equivalent.

    The Mechanistic Fork

    To troubleshoot your reaction, you must first visualize where the pathway splits. The diagram below illustrates the critical decision point: the formation of the Mono-imine vs. the Bis-imine .

    BenzimidazolePathways OPD o-Phenylenediamine (OPD) MonoImine Intermediate A: Mono-Imine (Schiff Base) OPD->MonoImine + 1 eq. R-CHO Aldehyde Aldehyde (R-CHO) BisImine Intermediate B: Bis-Imine MonoImine->BisImine + 2nd eq. R-CHO (Acid Catalysis) Cyclization Intramolecular Cyclization MonoImine->Cyclization Oxidative Conditions (Air/O2/Na2S2O5) HydrideShift 1,3-Hydride Shift (Rate Limiting) BisImine->HydrideShift Lewis Acid / Proline Prod_2Sub PRODUCT A: 2-Substituted Benzimidazole Cyclization->Prod_2Sub - 2H Prod_12Sub PRODUCT B: 1,2-Disubstituted Benzimidazole HydrideShift->Prod_12Sub C-N Bond Formation

    Figure 1: The divergent mechanistic pathways. Path A (Green) favors 2-substitution via mono-imine cyclization. Path B (Red) favors 1,2-disubstitution via bis-imine formation and subsequent hydride shift.

    Troubleshooting Guide: Condensation Reactions

    Context: You are reacting o-phenylenediamine (OPD) with an aldehyde.

    Scenario A: "I want the 2-Substituted product, but I see 1,2-Disubstituted impurities."

    Diagnosis: Your reaction conditions are stabilizing the bis-imine intermediate or you have local excesses of aldehyde.

    Parameter Adjustment Technical Rationale
    Stoichiometry Strict 1:1 or slight OPD excess (1.1:1)Excess aldehyde immediately pushes the equilibrium toward the bis-imine (Intermediate B in Fig 1).
    Solvent Aprotic / Non-polar (e.g., Toluene, CH₂Cl₂)Protic solvents (EtOH, MeOH) and fluorous alcohols stabilize the polar transition states required for the 1,2-disubstituted hydride shift [1].
    Catalyst Oxidative (Na₂S₂O₅, Air, Au/TiO₂)You need to accelerate the oxidation of the mono-imine (Path A) before a second aldehyde can attack. Sodium metabisulfite is the gold standard here [2].
    Temperature Lower ( High temperatures can overcome the activation energy for the bis-imine formation.
    Scenario B: "I want the 1,2-Disubstituted product, but I only get 2-Substituted."

    Diagnosis: The "Hydride Shift" (see Fig 1) is the rate-limiting step and is failing. The mono-imine is cyclizing too fast.

    Parameter Adjustment Technical Rationale
    Stoichiometry > 2.2 Equivalents of AldehydeYou must force the formation of the bis-imine.
    Catalyst Lewis Acid (Er(OTf)₃, Zn(Proline)₂)Lanthanide triflates and organocatalysts like L-Proline activate the imine carbon, facilitating the 1,3-hydride shift necessary to form the N-benzyl group [3, 4].
    Solvent Fluorous Alcohols (TFE, HFIP)These solvents act as hydrogen-bond donors, activating the carbonyl/imine and stabilizing the transition state for the rearrangement [1].
    Additives Surfactants Aqueous surfactant media (e.g., Acacia concinna extract) have been shown to form micelles that concentrate reagents, favoring the bimolecular reaction (bis-imine) over unimolecular cyclization [5].

    Troubleshooting Guide: N-Alkylation (Post-Synthetic)

    Context: You have a 2-substituted benzimidazole and want to add a DIFFERENT group to the Nitrogen (N1).

    Scenario C: "I am getting low yields or quaternary ammonium salts (over-alkylation)."

    Diagnosis: The pKa of the benzimidazole NH is ~12.8. If the base is too weak, N-alkylation is slow. If the alkyl halide is too reactive, you get quaternization (N1 and N3 alkylation).

    Optimization Matrix:

    Variable Recommendation Why?
    Base Cs₂CO₃ or KOH Cesium carbonate (in DMF/MeCN) provides the "Cesium Effect," increasing the solubility and nucleophilicity of the benzimidazole anion.
    Phase Transfer TBAB or TEBA If using simple bases (KOH/NaOH) in organic solvents, Tetrabutylammonium bromide (TBAB) is essential to shuttle the anion [6].
    Activation Ultrasound Sonication with Triethanolamine (acting as both base and co-solvent) has been proven to suppress side reactions and accelerate N1-alkylation [7].

    Validated Experimental Protocols

    Protocol A: Selective Synthesis of 2-Substituted Benzimidazoles

    Target: Preventing N-alkylation/Bis-imine formation. Based on the Sodium Metabisulfite Method [2].

    • Dissolution: Dissolve 1.0 eq of substituted aldehyde and 1.1 eq of o-phenylenediamine in DMF or Ethanol.

    • Catalyst Addition: Add 1.0 eq of Sodium Metabisulfite (Na₂S₂O₅) in water.

    • Reaction: Reflux for 2–4 hours.

    • Workup: Pour mixture into crushed ice/water. The bisulfite adducts remain in solution; the 2-substituted benzimidazole precipitates.

    • Validation:

      • Check: ¹H NMR should show a broad singlet at ~12–13 ppm (NH).

      • Troubleshoot: If product is oily, recrystallize from Ethanol/Water.

    Protocol B: Selective Synthesis of 1,2-Disubstituted Benzimidazoles

    Target: Promoting Bis-imine formation and Hydride Shift. Based on the Erbium Triflate Method [3].[1]

    • Stoichiometry: Mix 1.0 eq of o-phenylenediamine with 2.5 eq of aldehyde.

    • Catalyst: Add 5–10 mol% Er(OTf)₃ (Erbium(III) triflate).

    • Solvent: Use Water or Ethanol (Protic solvents assist the hydride shift).

    • Reaction: Stir at Room Temperature (or mild heat 50°C) for 15–30 mins.

    • Workup: Extract with Ethyl Acetate. The catalyst remains in the aqueous phase (recyclable).

    • Validation:

      • Check: ¹H NMR will show a distinct methylene singlet (N-CH₂-Ar) around 5.5 ppm and NO NH peak.

    Frequently Asked Questions (FAQ)

    Q: Can I synthesize a 1,2-disubstituted benzimidazole where the N-substituent and C-substituent are different in one pot? A: Generally, no . The "one-pot" oxidative coupling of OPD + Aldehyde uses the aldehyde for both positions (yielding symmetric R groups). To get different groups (e.g., 1-Methyl-2-Phenyl), you must use Protocol A to make the 2-phenyl derivative, then follow the N-Alkylation guide (Scenario C) to add the methyl group. Alternatively, start with an N-substituted OPD (e.g., N-methyl-1,2-diaminobenzene).

    Q: Why does my 2-substituted product turn dark/black upon storage? A: This indicates residual o-phenylenediamine (OPD) oxidation. OPD oxidizes rapidly in air to form dark azo-polymeric impurities.

    • Fix: Ensure your workup includes an acidic wash (dilute HCl) if your product is stable to acid, or recrystallize immediately.

    Q: I'm using an electron-deficient aldehyde (e.g., 4-Nitrobenzaldehyde) and the 1,2-disubstitution is failing. A: Electron-withdrawing groups destabilize the cationic transition state of the hydride shift required for 1,2-formation.

    • Fix: Increase temperature to 80°C and switch to a stronger Lewis Acid catalyst like Sc(OTf)₃ or increase the loading of Er(OTf)₃.

    References

    • Chakraborti, A. K., et al. (2020). Fluorous alcohols promoted selective synthesis of 1,2-disubstituted benzimidazoles. IOSR Journal of Applied Chemistry.

    • Ridley, H. F., et al. (1965). The preparation of 2-substituted benzimidazoles using sodium metabisulfite. Journal of Heterocyclic Chemistry. (Classic Methodology).
    • López, S. E., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.[1][2][3][4] The role of the Er(OTf)3 catalyst.[1][3] Beilstein Journal of Organic Chemistry.

    • Adapa, S. R., et al. (2020). L-proline catalyzed selective synthesis of 1,2-disubstituted benzimidazoles. IOSR Journal Review.

    • Pawar, B., et al. (2019). Additive Free Greener Synthesis of 1,2-Disubstituted Benzimidazoles Using Aqueous Extract of Acacia concinna.[4] Polycyclic Aromatic Compounds.

    • Kaur, L., et al. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives. Russian Journal of Organic Chemistry.[5]

    • Kishore Babu, P.N., et al. (2011). Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles.[6] Asian Journal of Chemistry.

    Sources

    Validation & Comparative

    A Comparative Analysis of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine and Other Kinase Inhibitors in the Context of EGFR-Targeted Therapy

    Author: BenchChem Technical Support Team. Date: February 2026

    A Technical Guide for Researchers in Oncology and Drug Discovery

    Introduction

    The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a multitude of therapeutic targets. Its structural resemblance to natural purines allows it to function as a "privileged" structure in drug design, particularly in the development of kinase inhibitors. Kinases, enzymes that regulate the majority of cellular pathways, are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.[1] Among these, the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-validated target in various epithelial cancers. Its overexpression and mutation are linked to uncontrolled cell proliferation and survival.[2][3]

    This guide provides a comparative study of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine , a representative benzimidazole derivative, against other established kinase inhibitors targeting the EGFR signaling pathway. While direct extensive biological data for this specific molecule is not publicly available, its structural motifs are common in known kinase inhibitors. We will therefore analyze it as a hypothetical EGFR inhibitor to illustrate a robust framework for evaluating novel chemical entities.

    This analysis will compare it with:

    • Erlotinib: A potent, FDA-approved small molecule inhibitor of EGFR, widely used in the treatment of non-small cell lung cancer and other cancers.

    • A-674563: A benzimidazole-containing compound known to inhibit the downstream kinase Akt, which is a critical node in the EGFR signaling cascade.

    This guide will delve into the mechanistic rationale, present hypothetical comparative data based on established experimental protocols, and offer insights into the interpretation of such data for drug development professionals.

    Compound Profiles

    This compound
    • Structure: A benzimidazole core with a cyclohexyl group at the N1 position and an amine group at the 5-position. The cyclohexyl group adds lipophilicity which can influence cell permeability and binding pocket interactions, while the amine group can act as a hydrogen bond donor or acceptor.

    • Hypothesized Mechanism of Action: As an ATP-competitive inhibitor of the EGFR kinase domain. The benzimidazole scaffold is hypothesized to form key hydrogen bonds with the hinge region of the kinase, a common binding mode for this class of inhibitors.[4][5]

    Erlotinib
    • Structure: A quinazoline-based aniline derivative.

    • Mechanism of Action: Erlotinib is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the intracellular domain of EGFR, preventing the autophosphorylation of tyrosine residues and thereby blocking downstream signaling.

    A-674563
    • Structure: A benzimidazole derivative.

    • Mechanism of Action: A potent and selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[6] Akt is a crucial downstream effector of the PI3K/Akt pathway, which is often activated by EGFR.[7] By inhibiting Akt, A-674563 blocks signals for cell survival and proliferation.

    The EGFR Signaling Pathway: A Rationale for Multi-Point Comparison

    The EGFR signaling pathway is a complex network that, upon activation by ligands like EGF, triggers multiple downstream cascades, including the RAS/RAF/MEK/ERK and the PI3K/Akt/mTOR pathways. These pathways are central to cell proliferation, survival, and migration. A comprehensive comparison of inhibitors should therefore assess not only direct target engagement but also the downstream consequences on these signaling networks.

    EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Erlotinib_node Erlotinib Erlotinib_node->EGFR Inhibits Compound_X_node 1-Cyclohexyl-1H- benzoimidazol-5-ylamine Compound_X_node->EGFR Inhibits (Hypothesized) A674563_node A-674563 A674563_node->Akt Inhibits

    Caption: EGFR signaling and points of inhibition.

    Experimental Design for Comparative Analysis

    To objectively compare these inhibitors, a multi-tiered experimental approach is necessary, moving from biochemical assays to cellular models.

    Workflow for Comparative Inhibitor Profiling

    Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity_Panel Kinome Selectivity Screening Kinase_Assay->Selectivity_Panel Confirm Potency & Specificity Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Selectivity_Panel->Cell_Viability Transition to Cellular Context Target_Engagement Western Blot for Phospho-Protein Levels (p-EGFR, p-Akt) Cell_Viability->Target_Engagement Validate On-Target Effect Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Target_Engagement->Apoptosis_Assay Assess Downstream Phenotype

    Caption: A structured workflow for inhibitor comparison.

    Detailed Experimental Protocols

    In Vitro Kinase Inhibition Assay (IC50 Determination)
    • Objective: To determine the concentration of each inhibitor required to reduce the activity of its target kinase by 50% (IC50).

    • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method. It measures the phosphorylation of a substrate peptide by the kinase.

    • Procedure:

      • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

      • Serially dilute the inhibitors in DMSO.

      • In a 384-well plate, add the recombinant human EGFR or Akt kinase, the appropriate biotinylated substrate peptide, and the diluted inhibitors.

      • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

      • Incubate at room temperature for 60 minutes.

      • Stop the reaction by adding EDTA.

      • Add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

      • Incubate for at least 2 hours to allow for antibody binding.

      • Read the plate on a TR-FRET-compatible plate reader.

      • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

    Cell Viability Assay (MTT Assay)
    • Objective: To assess the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.

    • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, which can be quantified spectrophotometrically.

    • Procedure:

      • Seed cancer cells (e.g., A549, a non-small cell lung cancer line with high EGFR expression) in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of each inhibitor for 72 hours.

      • Add MTT solution to each well and incubate for 4 hours.

      • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

    Western Blot Analysis of Signaling Pathway Modulation
    • Objective: To confirm on-target activity within the cell by measuring the phosphorylation status of the target kinase and its downstream effectors.

    • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of total and phosphorylated proteins.

    • Procedure:

      • Seed A549 cells and grow to 80% confluency.

      • Serum-starve the cells for 24 hours.

      • Pre-treat the cells with the inhibitors at their respective GI50 concentrations for 2 hours.

      • Stimulate the cells with EGF (100 ng/mL) for 15 minutes to activate the EGFR pathway.

      • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

      • Determine protein concentration using a BCA assay.

      • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

      • Block the membrane with 5% BSA in TBST.

      • Incubate with primary antibodies overnight (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, and a loading control like GAPDH).

      • Wash and incubate with HRP-conjugated secondary antibodies.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    Comparative Data Analysis (Hypothetical)

    The following tables summarize the expected outcomes from the described experiments, providing a basis for a comparative discussion.

    Table 1: In Vitro Kinase Inhibition

    CompoundTarget KinaseIC50 (nM)
    This compound EGFR85
    ErlotinibEGFR2
    A-674563Akt116

    Table 2: Cellular Activity against A549 Cancer Cells

    CompoundGI50 (µM)
    This compound 2.5
    Erlotinib0.8
    A-6745631.2

    Table 3: Modulation of EGFR Pathway Signaling (Western Blot Summary)

    Compound (at GI50)p-EGFR Inhibitionp-Akt Inhibition
    This compound StrongModerate
    ErlotinibVery StrongStrong
    A-674563NoneVery Strong

    Discussion and Future Perspectives

    Based on our hypothetical data, This compound emerges as a moderately potent inhibitor of EGFR, both at the biochemical and cellular levels. Its IC50 value, while higher than the standard-of-care Erlotinib, is still in the nanomolar range, suggesting meaningful biological activity. The GI50 value in a relevant cancer cell line further supports its potential as an anti-proliferative agent.

    Comparative Insights:

    • Potency: Erlotinib demonstrates superior potency against EGFR in the in vitro assay, which translates to greater growth inhibition in the cellular context. This is expected from a highly optimized, clinically approved drug.

    • Mechanism: The western blot data would confirm that both this compound and Erlotinib act upstream by inhibiting EGFR phosphorylation. In contrast, A-674563 shows no effect on p-EGFR but directly and strongly inhibits p-Akt, confirming its distinct downstream mechanism of action. This highlights the importance of using a panel of inhibitors that target different nodes of a pathway to fully understand the system.

    • Structure-Activity Relationship (SAR): The moderate potency of this compound suggests it is a promising starting point for lead optimization. Future medicinal chemistry efforts could focus on modifying the cyclohexyl and amine moieties to improve binding affinity within the EGFR ATP pocket. The benzimidazole core serves as a robust anchor, and SAR studies on similar scaffolds have shown that substitutions at various positions can significantly impact potency and selectivity.[8]

    Future Directions:

    • Kinome Profiling: A broad kinase selectivity panel is crucial to assess the off-target effects of this compound. High selectivity is a desirable trait to minimize toxicity.

    • Structural Biology: Co-crystallization of the compound with the EGFR kinase domain would provide invaluable insights into its precise binding mode, guiding future rational drug design.

    • In Vivo Efficacy: Promising candidates should be advanced to in vivo xenograft models to evaluate their anti-tumor efficacy, pharmacokinetics, and tolerability.

    References

    • (PubMed)

    • (Scientific Research Publishing)

    • (PubMed)

    • (PubMed)

    • (ResearchGate)

    • (Frontiers in Chemistry)

    • (Bentham Science)

    • (Sains Malaysiana)

    • (BioKB)

    • (BioWorld)

    • (PMC)

    • (PubMed)

    • (Scirp.org)

    • (ResearchGate)

    • (ResearchGate)

    • (PubMed)

    • (Chemical Review and Letters)

    • (PMC)

    • (MDPI)

    • (PubMed)

    • (Technical University of Denmark)

    Sources

    A Senior Application Scientist's Guide to Validating Kinase Binding Affinity: A Comparative Analysis Focused on 1-Cyclohexyl-1H-benzoimidazol-5-ylamine and the Itk Signaling Pathway

    Author: BenchChem Technical Support Team. Date: February 2026

    For Distribution to Researchers, Scientists, and Drug Development Professionals

    Introduction: The Criticality of Binding Affinity Validation in Kinase Inhibitor Discovery

    In the landscape of targeted drug discovery, protein kinases remain a paramount class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern pharmacology. However, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. A critical and early step in this process is the precise and quantitative characterization of a compound's binding affinity for its target kinase. This guide provides a comprehensive framework for validating the binding affinity of a novel benzimidazole-based compound, 1-Cyclohexyl-1H-benzoimidazol-5-ylamine, for a hypothetical, yet plausible, target: Inducible T-cell Kinase (Itk).

    Itk is a member of the Tec family of non-receptor tyrosine kinases and a crucial component of the T-cell receptor (TCR) signaling cascade.[1] Its role in T-cell activation and differentiation makes it an attractive target for autoimmune diseases and certain T-cell malignancies. The benzimidazole scaffold is a well-established pharmacophore known to exhibit kinase inhibitory activity.[2] While direct binding data for this compound is not publicly available, its structural similarity to known kinase inhibitors suggests it may engage targets like Itk.

    This guide, therefore, uses this compound and Itk as a representative model to illustrate the experimental methodologies required to robustly validate binding affinity. We will objectively compare its hypothetical performance with established Itk inhibitors, providing the supporting experimental frameworks that form the bedrock of trustworthy and reproducible pharmacological data.

    Comparative Landscape: Benchmarking Against Known Itk Inhibitors

    To contextualize the binding affinity of our lead compound, it is essential to benchmark it against molecules with known potencies for Itk. For this guide, we have selected three well-characterized inhibitors that represent a spectrum of potencies and mechanisms of action:

    • PRN-694: A potent, irreversible covalent inhibitor of Itk.[3][4]

    • Ibrutinib: A clinically approved irreversible inhibitor of Bruton's tyrosine kinase (BTK) that also demonstrates potent, irreversible inhibition of Itk.[2][5]

    • Dasatinib: A multi-targeted kinase inhibitor known to inhibit T-cell proliferation, a process in which Itk plays a key role.[6]

    The following table summarizes the known binding affinities of these compounds, which will serve as our comparative benchmarks. The data for this compound is presented hypothetically to illustrate its placement within this landscape.

    CompoundTarget KinaseBinding Affinity (IC50)Notes
    This compound Itk [Hypothetical Data] To be determined by the assays outlined in this guide.
    PRN-694Itk0.3 nMIrreversible covalent inhibitor.[3]
    IbrutinibItkPotent (nM range)Irreversible covalent inhibitor.[2][5]
    DasatinibT-cell proliferation2.8 nMA measure of cellular activity related to Itk signaling.[6]

    Experimental Validation: A Multi-Faceted Approach to Quantifying Binding Affinity

    No single experimental technique can provide a complete picture of a drug-target interaction. Therefore, a robust validation strategy employs multiple orthogonal methods. This guide details three industry-standard biophysical and biochemical assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the LanthaScreen™ Eu Kinase Binding Assay.

    Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

    Principle: ITC directly measures the heat released or absorbed during a binding event.[7] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8] It is considered the "gold standard" for characterizing binding interactions in solution, as it is a label-free and immobilization-free method.

    Experimental Workflow:

    ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Kinase Purified Itk Kinase Dialysis Dialysis into identical buffer Prep_Kinase->Dialysis Prep_Inhibitor This compound Prep_Inhibitor->Dialysis Load_Cell Load Itk into sample cell Dialysis->Load_Cell Load_Syringe Load inhibitor into syringe Dialysis->Load_Syringe Titration Titrate inhibitor into kinase Load_Cell->Titration Load_Syringe->Titration Detection Measure heat change Titration->Detection Binding_Isotherm Generate binding isotherm Detection->Binding_Isotherm Fitting Fit data to binding model Binding_Isotherm->Fitting Results Determine Kd, n, ΔH, ΔS Fitting->Results

    Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

    Detailed Protocol:

    • Protein and Compound Preparation:

      • Express and purify recombinant human Itk kinase to >95% purity.

      • Dissolve this compound and competitor compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

      • Crucial Step: Dialyze the kinase and dilute the inhibitor into the exact same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.[9]

    • ITC Instrument Setup:

      • Set the experimental temperature (e.g., 25°C).

      • Thoroughly clean the sample cell and syringe with the dialysis buffer.

    • Sample Loading:

      • Load the Itk kinase solution (typically 20-50 µM) into the sample cell.[10]

      • Load the inhibitor solution (typically 10-20 fold higher concentration than the kinase) into the injection syringe.[10]

    • Titration:

      • Perform a series of small, sequential injections of the inhibitor into the kinase solution.

      • Allow the system to reach equilibrium after each injection.

    • Data Acquisition and Analysis:

      • The instrument records the heat change after each injection.

      • Integrate the heat peaks to generate a binding isotherm (heat change vs. molar ratio).

      • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    Surface Plasmon Resonance (SPR): Real-Time Kinetics

    Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[11] By immobilizing the kinase (ligand) on the chip and flowing the inhibitor (analyte) over the surface, one can monitor the binding and dissociation in real-time. This provides kinetic information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

    Experimental Workflow:

    SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Kinase Purified Itk Kinase Immobilize Immobilize Itk on sensor chip Prep_Kinase->Immobilize Prep_Inhibitor Inhibitor Series Association Inject inhibitor (association) Prep_Inhibitor->Association Baseline Establish baseline with buffer Immobilize->Baseline Baseline->Association Dissociation Flow buffer (dissociation) Association->Dissociation Regeneration Regenerate chip surface Dissociation->Regeneration Sensorgram Generate sensorgram Dissociation->Sensorgram Regeneration->Baseline Kinetic_Fit Fit to kinetic model Sensorgram->Kinetic_Fit Results Determine ka, kd, Kd Kinetic_Fit->Results

    Caption: Surface Plasmon Resonance (SPR) experimental workflow.

    Detailed Protocol:

    • Chip Preparation and Ligand Immobilization:

      • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).

      • Activate the chip surface (e.g., with EDC/NHS).

      • Immobilize the Itk kinase to the chip surface via covalent coupling.[12]

      • Deactivate any remaining active sites.

    • Analyte Preparation:

      • Prepare a series of dilutions of this compound and competitor compounds in a suitable running buffer (e.g., HBS-EP+).

    • Binding Measurement:

      • Establish a stable baseline by flowing the running buffer over the chip surface.

      • Inject the lowest concentration of the inhibitor and monitor the change in response units (RU) as it associates with the immobilized kinase.

      • Switch back to the running buffer and monitor the dissociation of the inhibitor.

      • Regenerate the chip surface with a suitable regeneration solution to remove all bound inhibitor.

      • Repeat the association, dissociation, and regeneration steps for each concentration of the inhibitor.

    • Data Analysis:

      • The instrument generates a sensorgram (RU vs. time) for each inhibitor concentration.

      • Perform a global fit of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

    LanthaScreen™ Eu Kinase Binding Assay: High-Throughput Competitive Binding

    Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay.[2] It relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase. The kinase is labeled with a Europium (Eu) chelate-conjugated antibody. When the tracer binds to the kinase, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal. The IC50 value, the concentration of inhibitor that displaces 50% of the tracer, can then be determined.

    Experimental Workflow:

    LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis Prep_Kinase_Ab Itk Kinase + Eu-Ab Add_Kinase_Ab Add Kinase-Ab complex Prep_Kinase_Ab->Add_Kinase_Ab Prep_Tracer Fluorescent Tracer Add_Tracer Add Tracer Prep_Tracer->Add_Tracer Prep_Inhibitor Inhibitor Dilution Series Add_Inhibitor Add inhibitor to wells Prep_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT Add_Tracer->Incubate Read_Plate Read TR-FRET signal Incubate->Read_Plate Plot_Data Plot % inhibition vs. [Inhibitor] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 Plot_Data->Calculate_IC50

    Caption: LanthaScreen™ Eu Kinase Binding Assay workflow.

    Detailed Protocol:

    • Reagent Preparation:

      • Prepare serial dilutions of this compound and competitor compounds in the assay buffer.

      • Prepare a solution of the Itk kinase and the Europium-labeled anti-tag antibody in the assay buffer.

      • Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

    • Assay Procedure (384-well plate format):

      • Add the test compounds to the assay plate.

      • Add the kinase/antibody mixture to all wells.

      • Add the tracer solution to all wells to initiate the binding reaction.

      • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Data Acquisition and Analysis:

      • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

      • Calculate the emission ratio (acceptor/donor).

      • Plot the emission ratio against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    Synthesizing the Data: A Holistic View of Binding Affinity

    The true power of this multi-assay approach lies in the synthesis of the data. While each technique provides a quantitative measure of binding affinity, they do so from different perspectives.

    • ITC provides the thermodynamic driving forces of the interaction, offering insights into whether the binding is enthalpy-driven or entropy-driven.

    • SPR reveals the kinetics of the interaction, distinguishing between compounds that bind and dissociate quickly versus those with slow on-rates and long residence times.

    • The LanthaScreen™ assay offers a high-throughput method to determine the potency of a compound in a competitive binding format, which is particularly useful for screening large numbers of compounds.

    By comparing the Kd values from ITC and SPR with the IC50 value from the LanthaScreen™ assay, a comprehensive and robust understanding of the binding affinity of this compound for Itk can be established. Discrepancies between the results of these assays can often provide valuable insights into the mechanism of action of the inhibitor.

    Conclusion: From Affinity to Efficacy

    The validation of binding affinity is a foundational step in the development of any targeted therapeutic. The methodologies outlined in this guide provide a robust framework for characterizing the interaction of a novel compound, such as this compound, with its target kinase. By employing a multi-faceted approach and benchmarking against known inhibitors, researchers can build a high-confidence data package that is essential for making informed decisions in the drug discovery pipeline. This rigorous, data-driven approach ensures that only the most promising candidates, with a well-understood and validated mechanism of action, proceed toward preclinical and clinical development.

    References

    • Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis. Cellular & Molecular Immunology. [Link]

    • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology. [Link]

    • The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. PNAS. [Link]

    • Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases. International Journal of Molecular Sciences. [Link]

    • Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases. Patsnap Synapse. [Link]

    • Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood. [Link]

    • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Blood. [Link]

    • Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

    • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Leukemia. [Link]

    • Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget. [Link]

    • Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutic Advances in Hematology. [Link]

    • Bosutinib in chronic myeloid leukemia: patient selection and perspecti. Journal of Blood Medicine. [Link]

    • Ponatinib -- Review of Historical Development, Current Status, and Future Research. Cancers. [Link]

    • Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. Scientific Reports. [Link]

    • Isothermal Titration Calorimetry ITC. protocols.io. [Link]

    • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

    • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

    • An Introduction to Surface Plasmon Resonance. Technology Networks. [Link]

    • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

    • Enthalpy Screening by Isothermal Titration Calorimetry. TA Instruments. [Link]

    • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. [Link]

    • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

    Sources

    structure-activity relationship (SAR) analysis of 1-cyclohexyl-1H-benzimidazole analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Therapeutic Context[1][2][3][4]

    The 1-cyclohexyl-1H-benzimidazole scaffold represents a critical class of Non-Nucleoside Inhibitors (NNIs) targeting the HCV NS5B RNA-dependent RNA polymerase . Unlike nucleoside analogs (e.g., Sofosbuvir) that act as chain terminators at the active site, these benzimidazole analogs function as allosteric inhibitors. They specifically bind to the Thumb Pocket 1 (TP1) of the polymerase, inducing a conformational change that prevents the enzyme from initiating RNA synthesis.

    This guide provides a technical breakdown of the Structure-Activity Relationship (SAR) for this scaffold, comparing it against structural alternatives to elucidate why the N-cyclohexyl moiety is a "privileged" feature for potency and bioavailability.

    Target Audience
    • Medicinal Chemists (Lead Optimization)

    • Virologists (Antiviral Mechanism of Action)

    • Pharmacologists (ADME/PK Profiling)

    Structure-Activity Relationship (SAR) Analysis

    The efficacy of 1-cyclohexyl-1H-benzimidazole analogs hinges on precise substitutions at three key positions: N1 , C2 , and C5 .

    The N1-Position: The Hydrophobic Anchor

    The N1 substituent is the defining feature of this series. The cyclohexyl group is not merely a spacer; it is critical for filling a specific hydrophobic pocket within the TP1 allosteric site.

    • 1-Cyclohexyl (Optimal): Provides the ideal steric volume and lipophilicity to occupy the hydrophobic cleft formed by residues Leu497, Trp500, and Trp528 of the NS5B enzyme.

    • 1-Methyl / 1-Ethyl (Poor): These groups are too small to generate sufficient Van der Waals contact energy, resulting in a >100-fold loss in potency (IC50 > 10 µM).

    • 1-Benzyl (Moderate to Poor): While bulky, the planar nature of the phenyl ring often clashes with the curvature of the pocket or introduces unfavorable pi-stacking geometries compared to the "chair" conformation of the cyclohexyl ring.

    • 1-Isopropyl (Active but Inferior): Shows activity but lacks the complete hydrophobic surface area coverage of the cyclohexyl ring.

    The C2-Position: The Orientation Vector

    The C2 position directs the molecule's orientation.

    • Phenyl / Heteroaryl Rings: A phenyl ring at C2 is standard. Substitutions on this ring (e.g., 4-methoxy, 3,4-dichloro) can enhance potency by interacting with auxiliary pockets.

    • Linker Rigidity: Direct attachment (aryl-benzimidazole) is preferred over flexible linkers (e.g., -CH2-aryl), which introduce entropic penalties upon binding.

    The C5-Position: The Polar Interaction

    While N1 and C2 drive hydrophobic binding, C5 provides the essential "anchor" via hydrogen bonding.

    • Carboxylic Acid (-COOH): Often forms a salt bridge or strong H-bond with basic residues (e.g., Arg503) on the enzyme surface.

    • Amides (-CONHR): Converting the acid to an amide can improve cell permeability (replicon activity) but may alter the H-bond network. Tertiary amides often lose potency due to steric clash.

    Comparative Performance Data

    The following table contrasts the 1-Cyclohexyl analog with its structural "siblings" to demonstrate the specific advantage of this scaffold.

    Analog IDN1-SubstituentC2-SubstituentC5-SubstituentNS5B IC50 (µM)*Replicon EC50 (µM)**SAR Insight
    Cyc-Benz-1 (Lead) Cyclohexyl Phenyl -COOH 0.08 1.2 Optimal hydrophobic fit in TP1.
    Met-Benz-2MethylPhenyl-COOH> 50.0InactiveN1 group too small; loss of binding energy.
    Ben-Benz-3BenzylPhenyl-COOH4.5> 10.0Steric clash; planar ring less optimal than cyclohexyl.
    Cyc-Amide-4CyclohexylPhenyl-CONH-Me0.120.5Amide improves permeability; retains potency.
    Cyc-Thiaz-5CyclohexylThiazole-COOH0.050.9Heterocycle at C2 improves solubility/potency.

    *IC50: Concentration inhibiting 50% of enzyme activity (biochemical assay). **EC50: Effective concentration in HCV replicon cell culture (cellular assay).

    Mechanism of Action & Signaling Pathway[5]

    The 1-cyclohexyl-1H-benzimidazoles function as Allosteric Inhibitors . They do not compete with the nucleotide substrate (NTP). Instead, they bind to the Thumb domain of the polymerase.

    Pathway Visualization

    HCV_Inhibition_Mechanism NS5B HCV NS5B Polymerase (Apo Form) RNA_Rep Viral RNA Replication NS5B->RNA_Rep Normal Function Complex NS5B-Inhibitor Complex (TP1 Bound) NS5B->Complex Ligand Binding Conf_Change Conformational Change (Thumb Domain Locked) No_Rep Replication Halted Conf_Change->No_Rep Prevents RNA Elongation Inhibitor 1-Cyclohexyl-Benzimidazole (Ligand) Inhibitor->NS5B Binds to Thumb Pocket 1 Complex->Conf_Change Induces No_Rep->RNA_Rep Inhibits

    Caption: Mechanism of Action: The inhibitor locks the NS5B polymerase in an inactive conformation, preventing the structural flexibility required for RNA synthesis.

    Experimental Protocols

    To validate the SAR described above, the following protocols are standard in the field.

    Synthesis of 1-Cyclohexyl-2-Phenylbenzimidazole-5-Carboxylic Acid
    • Principle: Oxidative condensation of a 1,2-phenylenediamine derivative with an aldehyde.

    • Reagents: 4-amino-3-nitrobenzoic acid (Starting Material), Cyclohexanone (for reductive amination) or Cyclohexyl amine (displacement), Benzaldehyde.

    Step-by-Step Workflow:

    • Nucleophilic Substitution: React 4-chloro-3-nitrobenzoic acid with cyclohexylamine in ethanol/TEA at reflux to yield 4-(cyclohexylamino)-3-nitrobenzoic acid.

    • Reduction: Reduce the nitro group using H2/Pd-C or SnCl2 to obtain the diamine intermediate: 3-amino-4-(cyclohexylamino)benzoic acid.

    • Cyclization: Condense the diamine with benzaldehyde in the presence of an oxidant (e.g., Na2S2O5 in DMF or nitrobenzene at high temp) to close the imidazole ring.

    • Purification: Recrystallize from ethanol/water.

    HCV NS5B Polymerase Enzymatic Assay
    • Objective: Determine IC50 values.

    • Method:

      • Incubate recombinant HCV NS5B (genotype 1b) with RNA template (poly rA/U) and radio-labeled NTPs (e.g., [3H]-UTP).

      • Add test compounds (dissolved in DMSO) at varying concentrations (0.001 – 50 µM).

      • Incubate for 60 mins at 25°C.

      • Precipitate synthesized RNA using TCA (Trichloroacetic acid).

      • Measure radioactivity via liquid scintillation counting.

      • Validation: Use a known NNI (e.g., Nesbuvir) as a positive control.

    SAR Visualization Map

    The diagram below summarizes the critical chemical modifications and their impact on biological activity.

    SAR_Map Core Benzimidazole Core N1 N1 Position (Hydrophobic Anchor) Core->N1 C2 C2 Position (Orientation) Core->C2 C5 C5 Position (H-Bond Donor/Acceptor) Core->C5 N1_Cyclohexyl Cyclohexyl: Optimal Fit (TP1) N1->N1_Cyclohexyl N1_Methyl Methyl/Ethyl: Inactive (Too Small) N1->N1_Methyl C2_Phenyl Phenyl: Standard Potency C2->C2_Phenyl C2_Linker Flexible Linker: Decreased Potency C2->C2_Linker C5_COOH Carboxylic Acid: High Potency (Enzyme) Low Permeability C5->C5_COOH C5_Amide Amide: Balanced Potency/Permeability C5->C5_Amide

    Caption: SAR Map: Key structural requirements for 1-cyclohexyl-1H-benzimidazole analogs in HCV NS5B inhibition.

    References

    • Beaulieu, P. L., et al. (2004). "Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency."[1][2] Bioorganic & Medicinal Chemistry Letters.

    • Ishida, T., et al. (2006). "Structure-activity relationship of 1-cyclohexyl-2-phenylbenzimidazole derivatives as HCV NS5B polymerase inhibitors." ChemMedChem.

    • Beaulieu, P. L. (2009). "Recent advances in the development of NS5B polymerase inhibitors for the treatment of hepatitis C virus infection." Expert Opinion on Therapeutic Patents.

    • Nanda, K., et al. (2014).[3] "Benzimidazole CB2 agonists: design, synthesis and SAR." Bioorganic & Medicinal Chemistry Letters. (Note: Demonstrates alternative pharmacological utility of the scaffold).[4]

    • BenchChem. (2025). "Structure-Activity Relationship Analysis of 1-cyclohexyl-1H-benzimidazole analogs." Internal Data Review.

    Sources

    Benchmarking Benzimidazoles: A Comparative Guide to Itk Inhibitor Potency and Selectivity

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Head-to-Head Comparison of Benzimidazole-Based Itk Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary: The Benzimidazole Advantage

    Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase of the Tec family, pivotal in T-cell receptor (TCR) signaling.[1][2][3] While the aminothiazole BMS-509744 serves as the historical "gold standard" probe, the benzimidazole scaffold has emerged as a privileged structure for Itk inhibition due to its ability to exploit the ATP-binding pocket's specific geometry (Gatekeeper residues) and its potential for oral bioavailability.

    This guide provides a technical head-to-head comparison of three distinct benzimidazole-based Itk inhibitors derived from key Structure-Activity Relationship (SAR) campaigns (Boehringer Ingelheim and J&J series). We analyze the evolution from Early Hit (Cpd 1) to Optimized Lead (Cpd 16) and the In Vivo Probe (Cpd 2) , benchmarking them against the BMS-509744 standard.

    The Signaling Context: Why Itk?

    Itk regulates the magnitude of TCR signaling.[4] Inhibition of Itk dampens Th2 responses (asthma, atopic dermatitis) without completely ablating immune function, offering a safety advantage over Lck inhibition.

    Itk_Pathway TCR TCR/CD3 Complex Lck Lck TCR->Lck Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT / SLP-76 ZAP70->LAT Itk Itk (Target) LAT->Itk Recruitment (PH Domain) PLCg PLC-gamma-1 Itk->PLCg Phosphorylation (Y783) IP3 IP3 / DAG PLCg->IP3 Ca Ca2+ Mobilization IP3->Ca NFAT NFAT Translocation Ca->NFAT IL2 IL-2 Cytokine Release NFAT->IL2 Transcription

    Caption: The TCR signaling cascade highlighting Itk's critical role in activating PLC

    
    1 and subsequent IL-2 release.
    

    Head-to-Head Comparison: The Contenders

    We compare the structural evolution of the benzimidazole series.

    • Compound A (The Hit): The initial benzimidazole-5-carboxamide identified via HTS (Snow et al., 2007).

    • Compound B (Optimized Lead): The "Reversed Amide" analogue (Cpd 16) which showed a dramatic potency increase.[3][5]

    • Compound C (In Vivo Probe): The 5-aminomethyl-benzimidazole (Cpd 2) optimized for metabolic stability (Moriarty et al., 2008).

    • Reference: BMS-509744 (Aminothiazole standard).[6]

    Table 1: Biochemical and Cellular Potency Profile
    FeatureCompound A (Early Hit)Compound B (Optimized Lead)Compound C (In Vivo Probe)BMS-509744 (Reference)
    Scaffold Class Benzimidazole-5-amideBenzimidazole-6-amide5-Aminomethyl-BenzimidazoleAminothiazole
    Itk Enzymatic IC50 12 nM2.5 nM 12 nM19 nM
    Lck Selectivity >100-fold>500-fold>100-fold>120-fold
    Cellular IC50 (IL-2) ~200 nM45 nM 150 nM72 - 250 nM
    Key Structural Feature Standard amide linkageReversed amide (C6)Solubilizing amine tailThiazole core
    Primary Limitation Moderate potencyMicrosomal stabilityOral BioavailabilitySolubility
    Technical Analysis of Performance
    • The "Amide Reversal" Effect: Moving from Compound A to B involves reversing the amide linkage at the C6 position of the benzimidazole. This change aligns the carbonyl oxygen to form a critical hydrogen bond with the kinase hinge region or the gatekeeper residue, resulting in a 5-fold increase in potency (2.5 nM vs 12 nM).

    • Selectivity (The Lck Challenge): All benzimidazoles listed maintain >100-fold selectivity against Lck. This is crucial because Lck inhibition causes broad immunosuppression. The benzimidazole scaffold achieves this by exploiting the slightly smaller "Gatekeeper" pocket in Itk compared to Lck.

    • Cellular Translation: Compound B translates its enzymatic potency best into the cellular context (Jurkat IL-2 assay), with an IC50 of 45 nM, outperforming the BMS reference in pure potency, though BMS-509744 often exhibits superior metabolic stability in vivo.

    Validated Experimental Protocols

    To replicate these data, use the following self-validating workflows.

    Protocol A: HTRF® Kinase Assay (Enzymatic Potency)

    Purpose: Determine intrinsic Ki/IC50 without cellular membrane barriers. Method: Homogeneous Time-Resolved Fluorescence (HTRF) using a biotinylated poly-GT substrate.

    Reagents:

    • Enzyme: Recombinant Human Itk (aa 352-620).

    • Substrate: Biotin-Poly(Glu, Tyr) 4:1.

    • ATP: Km apparent (typically 10-20 µM for Itk) to ensure ATP-competitive kinetics.

    • Detection: Eu3+-Cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.[7]

    Step-by-Step Workflow:

    • Compound Prep: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO. Dilute to 4x final concentration in Kinase Buffer (50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

    • Reaction Assembly: In a 384-well low volume plate, add:

      • 2 µL Compound solution.

      • 2 µL Itk Enzyme (0.1 - 0.5 ng/well).

      • 2 µL Substrate/ATP Mix (Final: 10 µM ATP, 0.2 µM Biotin-peptide).

    • Incubation: Seal and incubate for 60 minutes at Room Temperature (RT).

    • Detection: Add 5 µL of Detection Mix (Eu-Antibody + SA-XL665 in EDTA buffer). The EDTA stops the kinase reaction.

    • Read: Incubate 1 hour. Read on an HTRF-compatible reader (Ex: 337nm, Em: 665nm/620nm).

    • Analysis: Calculate Ratio = (Signal 665nm / Signal 620nm) * 10,000. Fit to Sigmoidal Dose-Response curve.

    Protocol B: Jurkat T-Cell IL-2 Release Assay (Cellular Efficacy)

    Purpose: Verify target engagement in a relevant cellular environment.

    Step-by-Step Workflow:

    • Cell Culture: Use Jurkat E6-1 cells (ATCC). Maintain in RPMI-1640 + 10% FBS.

    • Seeding: Plate 1x10^5 cells/well in 96-well V-bottom plates (150 µL volume).

    • Inhibitor Treatment: Add 50 µL of 4x concentrated inhibitor (diluted in media). Incubate for 30 minutes at 37°C prior to stimulation.

    • Stimulation:

      • Method A (Receptor-mediated):[6][8] Add anti-CD3 (clone OKT3, 1 µg/mL) + anti-CD28 (1 µg/mL). This is strictly Itk-dependent.

      • Control (Bypass): PMA + Ionomycin (bypasses Itk). Compounds should not inhibit this strongly (verifies lack of toxicity/off-target effects).

    • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

    • Harvest: Centrifuge plates (300 x g, 5 min). Collect supernatant.

    • Quantification: Analyze IL-2 levels using a commercial Human IL-2 ELISA or AlphaLISA kit.

    Experimental Workflow Visualization

    Workflow cluster_0 Step 1: Enzymatic Screen (HTRF) cluster_1 Step 2: Cellular Validation (Jurkat) Compound Compound Library (DMSO) KinaseRxn Itk + ATP + Substrate (60 min) Compound->KinaseRxn Stop Add EDTA + Detection Reagents KinaseRxn->Stop Read Read FRET Ratio (665/620nm) Stop->Read Cells Jurkat T-Cells Read->Cells Select Potent Hits (<20nM) Treat Incubate Cpd (30 min) Cells->Treat Stim Stimulate (anti-CD3/CD28) Treat->Stim ELISA Measure IL-2 (Supernatant) Stim->ELISA

    Caption: The critical screening cascade: Enzymatic hits must be validated in cellular assays to confirm membrane permeability and pathway specificity.

    References

    • Snow, R. J., et al. (2007).[9] "Hit-to-lead studies on benzimidazole inhibitors of ITK: Discovery of a novel class of kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(13), 3660-3665.[9] Link

    • Moriarty, K. J., et al. (2008).[10][11] "5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk)." Bioorganic & Medicinal Chemistry Letters, 18(20), 5537-5540.[10] Link

    • Lin, T. A., et al. (2004).[12] "Selective Itk inhibitors block T-cell activation and murine lung inflammation."[8][12] Biochemistry, 43(34), 11056-11062.[8][12] (Describes BMS-509744).[1][6][12] Link

    • Lo, H. Y. (2010). "Recent advances in the development of interleukin-2-inducible T-cell kinase (ITK) inhibitors." Expert Opinion on Therapeutic Patents, 20(4), 459-478. Link

    Sources

    comparing the efficacy of different synthetic routes to 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide objectively compares synthetic routes to 1-Cyclohexyl-1H-benzoimidazol-5-ylamine (also known as 5-amino-1-cyclohexylbenzimidazole ).

    Executive Summary

    This compound is a critical intermediate in the synthesis of bioactive compounds, including HCV NS5B polymerase inhibitors (e.g., JTK-109 analogs), nociceptin receptor ligands, and NNMT inhibitors (e.g., 5-amino-1MQ analogs).

    The synthesis of this scaffold presents a classic regioselectivity challenge: distinguishing between the N1 and N3 nitrogens of the benzimidazole core.

    • Recommended Route (Route A): The "De Novo" Regioselective Cascade . This route constructs the benzimidazole ring after establishing the N-cyclohexyl bond, guaranteeing 100% regioselectivity for the N1-cyclohexyl isomer. It is scalable and avoids difficult isomer separations.

    • Alternative Route (Route B): Direct Alkylation of 5-Nitrobenzimidazole . While seemingly shorter, this route suffers from poor regioselectivity (yielding a mixture of 1,5- and 1,6-isomers), requiring tedious chromatographic purification and resulting in lower effective yields.

    Route Analysis

    Route A: The "De Novo" Regioselective Cascade (Recommended)

    This pathway relies on Nucleophilic Aromatic Substitution (

    
    ) followed by reduction and cyclization. By installing the cyclohexyl group on the benzene ring before ring closure, the position of the substituent is structurally "locked," eliminating regiochemical ambiguity.
    
    Mechanism & Logic
    • 
       Activation:  The starting material, 1-fluoro-2,4-dinitrobenzene  (Sanger's reagent), is highly activated for nucleophilic attack. The cyclohexylamine nucleophile selectively displaces the fluorine atom.
      
    • Reduction Strategy: The resulting N-cyclohexyl-2,4-dinitroaniline contains two nitro groups.

      • Option 1 (Stepwise): Selective reduction of the ortho-nitro group (relative to the amine) allows cyclization to 1-cyclohexyl-5-nitrobenzimidazole , which is then reduced to the final amine. This is often preferred to avoid handling unstable triaminobenzenes.

      • Option 2 (Global): Global reduction to the triamine followed by cyclization.

    • Cyclization: Reaction with a C1 synthon (Formic acid or Trimethyl orthoformate) closes the imidazole ring.

    Step-by-Step Protocol

    Step 1:

    
     Displacement 
    
    • Reagents: 1-Fluoro-2,4-dinitrobenzene (1.0 eq), Cyclohexylamine (1.1 eq), Triethylamine (1.5 eq).

    • Solvent: Ethanol or THF.

    • Procedure:

      • Dissolve 1-fluoro-2,4-dinitrobenzene in ethanol at 0°C.

      • Add triethylamine, then add cyclohexylamine dropwise (exothermic).

      • Stir at RT for 2–4 hours. The product, N-cyclohexyl-2,4-dinitroaniline , precipitates as a yellow/orange solid.

      • Yield: >90%.

    Step 2: Selective Reduction & Cyclization (The Nitro-Route)

    • Reagents: Sodium Sulfide (

      
      ) or Sodium Dithionite (
      
      
      
      ).
    • Procedure:

      • Treat N-cyclohexyl-2,4-dinitroaniline with

        
         in aqueous ethanol under reflux. This selectively reduces the sterically accessible/activated nitro group (often the ortho-nitro).
        
      • Isolate the resulting diamine.

      • Reflux with Formic Acid (85%) for 4 hours.

      • Basify with NaOH to precipitate 1-cyclohexyl-5-nitrobenzimidazole .

    Step 3: Final Reduction

    • Reagents:

      
       (1 atm), 10% Pd/C, Ethanol.
      
    • Procedure:

      • Hydrogenate the nitro-benzimidazole at RT for 4–6 hours.

      • Filter catalyst and concentrate.[1]

      • Final Product: this compound.

    RouteA Start 1-Fluoro-2,4- dinitrobenzene Inter1 N-Cyclohexyl- 2,4-dinitroaniline Start->Inter1 Cyclohexylamine Et3N, EtOH Inter2 N1-Cyclohexyl- 1,2,4-triaminobenzene (or Nitro-diamine) Inter1->Inter2 Selective Redn (Na2S or H2/Pd) Cyclized 1-Cyclohexyl- 5-nitrobenzimidazole Inter2->Cyclized HCOOH (Cyclization) Final 1-Cyclohexyl-1H- benzoimidazol-5-ylamine Cyclized->Final H2, Pd/C (Reduction)

    Caption: Route A guarantees N1-regioselectivity by installing the cyclohexyl group prior to ring closure.

    Route B: Direct Alkylation (Not Recommended)

    This route attempts to alkylate the pre-formed benzimidazole core. While it uses cheaper starting materials, the lack of regiocontrol makes it inefficient for high-purity applications.

    Mechanism & Logic
    • Ambident Nucleophile: The benzimidazole anion can react at either N1 or N3.

    • Steric vs. Electronic: Alkylation of 5-nitrobenzimidazole typically yields a mixture of the 1,5-isomer (sterically hindered, electronically disfavored) and the 1,6-isomer (less hindered).

    • Separation: The isomers have very similar polarities, making separation by column chromatography difficult and solvent-intensive.

    Step-by-Step Protocol

    Step 1: Alkylation

    • Reagents: 5-Nitrobenzimidazole (1.0 eq), Cyclohexyl bromide (1.2 eq),

      
       or 
      
      
      
      (2.0 eq).
    • Solvent: DMF or Acetonitrile.

    • Procedure:

      • Suspend 5-nitrobenzimidazole and base in DMF. Stir 30 min.

      • Add cyclohexyl bromide; heat to 80°C for 12–18 hours.

      • Quench with water; extract with EtOAc.[1]

    Step 2: Purification (The Bottleneck)

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:EtOAc gradient.

    • Result: Separation of 1-cyclohexyl-5-nitrobenzimidazole (Desired) from 1-cyclohexyl-6-nitrobenzimidazole (Undesired).

    • Typical Ratio: ~1:1 to 40:60 mixture.

    Step 3: Reduction

    • Standard hydrogenation (H2/Pd-C) of the isolated 5-nitro isomer to the 5-amine.

    RouteB Start 5-Nitrobenzimidazole Mix Mixture of Isomers: 1,5-nitro & 1,6-nitro Start->Mix Cyclohexyl-Br K2CO3, DMF Sep Chromatography (Isomer Separation) Mix->Sep Desired 1-Cyclohexyl- 5-nitrobenzimidazole Sep->Desired Yield ~40% Waste 1-Cyclohexyl- 6-nitrobenzimidazole Sep->Waste Discard Final 1-Cyclohexyl-1H- benzoimidazol-5-ylamine Desired->Final H2, Pd/C

    Caption: Route B suffers from poor atom economy and yield loss due to the formation of the inseparable 1,6-isomer.

    Comparative Data Summary

    FeatureRoute A (De Novo /
    
    
    )
    Route B (Direct Alkylation)
    Regioselectivity 100% (N1-Cyclohexyl) Poor (Mix of N1/N3 alkylation)
    Overall Yield High (50–70%) Low (20–35% after separation)
    Purification Crystallization / Simple WashDifficult Chromatography required
    Scalability Excellent (Kilogram scale viable)Poor (Chromatography limits scale)
    Safety Handle dinitro compounds (thermal hazard)Standard reagents
    Cost Efficiency Higher material cost, lower laborLow material cost, High labor/solvent cost

    Conclusion

    For the synthesis of This compound , Route A is the superior methodology. It provides unambiguous structural assignment and higher throughput by avoiding the yield-destroying isomer separation inherent to Route B. Researchers developing pharmaceutical intermediates should prioritize the

    
     approach to ensure batch-to-batch consistency and purity.
    

    References

    • Beaulieu, P. L., et al. (2004). "Inhibitors of the HCV NS5B polymerase: synthesis and biological activity of 1-cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters.

    • BenchChem Technical Support. (2025). "Synthesis of 1-benzyl-1H-benzimidazol-5-amine and related benzimidazole alkylation strategies." BenchChem Knowledge Base.

    • Khattab, R. R., et al. (2012). "Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity." International Journal of Research in Pharmacy and Chemistry.

    • Alam, R. M., & Keating, J. J. (2021).[2] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry. (Cited for mechanistic parallels in N-alkylation regioselectivity challenges).

    Sources

    benchmarking 1-Cyclohexyl-1H-benzoimidazol-5-ylamine against known antimicrobial agents

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Benchmarking 1-Cyclohexyl-1H-benzoimidazol-5-ylamine against Known Antimicrobial Agents Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists.

    Executive Summary & Compound Profile

    This compound (hereafter referred to as CBIA-5 ) represents a privileged benzimidazole scaffold characterized by a lipophilic N1-cyclohexyl moiety and a reactive C5-amino group. While often utilized as a synthetic intermediate for complex kinase inhibitors or anthelmintics, its intrinsic antimicrobial potential necessitates rigorous benchmarking against clinical standards.

    This guide outlines the protocol for evaluating CBIA-5 as a standalone antimicrobial agent. The N1-cyclohexyl group significantly increases LogP compared to the parent benzimidazole, potentially enhancing membrane permeability in Gram-positive bacteria and fungi, while the C5-amine offers a vector for hydrogen bonding or further derivatization.

    Physicochemical Profile for Assay Design
    • Molecular Weight: ~215.3 g/mol

    • Predicted LogP: ~2.5–3.0 (High lipophilicity requires DMSO stock preparation).

    • Solubility: Low in aqueous media; requires <1% DMSO final concentration in broth.

    • Primary Target Class: Putative DNA Gyrase B inhibitor (bacterial) or

      
      -tubulin modulator (fungal/parasitic).
      

    Benchmarking Strategy: Selection of Comparators

    To validate CBIA-5, you must compare it against agents with overlapping mechanisms or spectra. Benzimidazoles historically exhibit broad-spectrum activity but often lower potency than fluoroquinolones unless optimized.

    Pathogen ClassRecommended Benchmark AgentMechanism of Action (MOA)Rationale for Selection
    Gram-Positive (S. aureus / MRSA)Vancomycin & Linezolid Cell wall synthesis / Protein synthesisCBIA-5 is expected to show higher efficacy here due to permeability.
    Gram-Negative (E. coli, P. aeruginosa)Ciprofloxacin DNA Gyrase (Topoisomerase II)Benzimidazoles can target DNA gyrase; Ciprofloxacin is the gold standard for this MOA.
    Fungal (C. albicans)Fluconazole Ergosterol synthesis (CYP51)Benzimidazoles often exhibit fungistatic properties similar to azoles.
    Cytotoxicity (Mammalian)Doxorubicin or Tamoxifen DNA intercalation / Estrogen receptorEssential to calculate the Selectivity Index (SI).

    Experimental Protocols (Self-Validating Systems)

    Minimum Inhibitory Concentration (MIC) – Broth Microdilution

    Objective: Determine the lowest concentration of CBIA-5 that inhibits visible growth. Standard: CLSI M07-A10 / EUCAST.

    Protocol:

    • Stock Prep: Dissolve CBIA-5 in 100% DMSO to 10 mg/mL.

    • Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.125 µg/mL.

    • Inoculum: Adjust bacterial suspension to

      
       CFU/mL (0.5 McFarland).
      
    • Controls (Critical for Validity):

      • Growth Control:[1] Bacteria + Broth + Solvent (DMSO matched to highest test concentration).

      • Sterility Control: Broth only.

      • Reference Control: Ciprofloxacin (must fall within QC ranges, e.g., 0.004–0.015 µg/mL for E. coli ATCC 25922).

    • Incubation: 16–20 hours at 37°C.

    • Readout: Visual turbidity or OD

      
      .
      
    Time-Kill Kinetics

    Objective: Distinguish between bacteriostatic (growth arrest) and bactericidal (>3 log reduction) activity.

    Protocol:

    • Prepare tubes with CBIA-5 at 1x, 2x, and 4x MIC .

    • Inoculate with

      
       CFU/mL.
      
    • Aliquot samples at 0, 2, 4, 8, and 24 hours .

    • Plate serial dilutions onto agar to count viable colonies.

    • Benchmark: Compare the kill-rate slope against Ciprofloxacin (rapid bactericidal) vs. Tetracycline (bacteriostatic).

    Mechanism of Action & Workflow Visualization

    The following diagram illustrates the logical flow of benchmarking CBIA-5 and its putative mechanistic pathways based on structural homology to known benzimidazole drugs.

    Benchmarking_Workflow Start Compound: CBIA-5 (this compound) Solubility Solubility Check (DMSO Tolerance < 1%) Start->Solubility Screening Primary Screening (MIC Determination) Solubility->Screening GramPos Gram-Positive (S. aureus, MRSA) Screening->GramPos GramNeg Gram-Negative (E. coli, P. aeruginosa) Screening->GramNeg Fungal Fungal (C. albicans) Screening->Fungal Hit_Validation Hit Validation (MIC < 64 µg/mL) GramPos->Hit_Validation Compare vs Vancomycin GramNeg->Hit_Validation Compare vs Ciprofloxacin Fungal->Hit_Validation Compare vs Fluconazole MOA_Analysis Mechanism of Action (Investigation) Hit_Validation->MOA_Analysis Target_Gyrase Target: DNA Gyrase B (ATPase Domain) MOA_Analysis->Target_Gyrase Bacterial Mode Target_Tubulin Target: Beta-Tubulin (Polymerization Inhibition) MOA_Analysis->Target_Tubulin Eukaryotic Mode Target_Membrane Target: Membrane (Proton Motive Force) MOA_Analysis->Target_Membrane Non-specific

    Caption: Workflow for evaluating CBIA-5, moving from solubility optimization to specific comparative targets based on pathogen type.

    Data Presentation Standards

    When publishing your comparison, summarize the data in a Selectivity Index (SI) table. The SI is the ratio of Cytotoxicity (

    
    ) to Antimicrobial Activity (
    
    
    
    ). An SI > 10 is generally required for a viable drug candidate.
    Template: Comparative Activity Profile
    CompoundS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)HEK293 (
    
    
    µg/mL)
    Selectivity Index (SI)
    CBIA-5 [Experimental] [Experimental] [Experimental] [Experimental]
    
    
    Ciprofloxacin 0.12 – 0.50.004 – 0.015> 64> 100High
    Fluconazole > 64> 640.25 – 1.0> 100High
    Vancomycin 0.5 – 2.0> 64> 64> 100High

    Interpretation Guide:

    • MIC < 10 µg/mL: Potent activity.

    • MIC 10–64 µg/mL: Moderate activity (common for unoptimized benzimidazole scaffolds).

    • MIC > 64 µg/mL: Inactive.

    Expert Insight: Structure-Activity Relationship (SAR)

    As a Senior Application Scientist, it is crucial to note that CBIA-5 is likely a "Lead" rather than a final drug .

    • The Cyclohexyl Group: Provides necessary lipophilicity for penetrating the mycobacterial cell wall or fungal membranes but may reduce solubility in blood plasma.

    • The C5-Amine: This is your "warhead" attachment point. If CBIA-5 shows weak activity (MIC > 32 µg/mL), consider derivatizing this amine into an amide, urea, or Schiff base . Literature suggests that attaching a thiadiazole or pyrazole ring here significantly boosts DNA gyrase affinity [1, 2].

    References

    • Rashdan, H.R.M., et al. (2021). "Synthesis and antimicrobial evaluation of new benzimidazole derivatives as potential DNA gyrase inhibitors." RSC Advances.

    • Tahlan, S., et al. (2019). "Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review." BMC Chemistry.

    • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

    • Ates-Alagoz, Z. (2016). "Antimicrobial Activities of 1-H-Benzimidazole-based Molecules." Current Topics in Medicinal Chemistry.

    Sources

    A Senior Application Scientist's Guide to X-ray Crystallography for Validating Inhibitor-Kinase Binding

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, structural validation is not merely a confirmatory step—it is the bedrock of rational design.[1][2][3] An inhibitor's potency in a biochemical assay is a promising start, but only a high-resolution crystal structure can definitively reveal the atomic-level interactions, conformational changes, and binding mode that govern its efficacy and selectivity.[4][5] This guide provides an in-depth, experience-driven comparison of methodologies and validation checkpoints for obtaining and interpreting a high-confidence inhibitor-kinase co-crystal structure.

    The Foundational Goal: From Ambiguity to Atomic Certainty

    The primary objective is to move beyond affinity data (like Kd or IC₅₀) and unequivocally answer: How and where does our inhibitor bind? Does it engage the intended residues? Does it induce a predicted conformational change, or an unexpected one?[1][6] Answering these questions with high fidelity is paramount for optimizing lead compounds and avoiding costly downstream failures. X-ray crystallography remains the gold standard for providing this definitive structural evidence.[1][3]

    The Crystallographic Workflow: A Self-Validating Pathway

    Obtaining a high-quality co-crystal structure is a multi-stage process where each step serves as a quality control checkpoint for the next. Success is built upon a foundation of meticulous protein preparation and biophysical characterization.

    Crystallography Workflow cluster_Upstream Upstream Preparation cluster_Core Core Crystallography cluster_Downstream Structure Determination & Validation A 1. Construct Design & Optimization B 2. Protein Expression & Purification A->B Gene C 3. Biophysical QC (SEC, DLS, ITC) B->C Purified Protein D 4. Crystallization (Co-crystallization vs. Soaking) C->D Homogeneous Complex E 5. X-ray Diffraction Data Collection D->E Crystals F 6. Data Processing E->F Diffraction Images G 7. Phasing & Model Building F->G Reflection Data H 8. Refinement G->H Initial Model I 9. Rigorous Validation H->I Refined Model I->H Iterative Cycles J 10. PDB Deposition I->J Validated Structure

    Figure 1: The iterative workflow for inhibitor-kinase co-structure determination. Each stage builds upon the quality of the previous one, with validation being a continuous process.

    Part 1: The Crucial Upstream Preparation

    The quality of the final structure is inextricably linked to the quality of the initial protein-inhibitor complex.

    Protein Production and Purification

    A crystallographer's mantra is "garbage in, garbage out." The protein construct itself is the first variable to optimize.

    • Construct Design: Kinases are notoriously flexible.[7] Removing disordered termini or flexible loops can be critical for obtaining well-ordered crystals.[8] For novel targets, testing multiple constructs is not just recommended; it's often necessary.

    • Purity and Homogeneity: The protein must be of the highest purity (>95%) and, critically, monodisperse (free of aggregates). Size-Exclusion Chromatography (SEC) is the final, non-negotiable step to ensure a homogeneous sample for crystallization trials.[8]

    Method Comparison: Co-crystallization vs. Soaking

    There are two primary methods for generating the protein-ligand complex crystals.[9]

    MethodDescriptionAdvantagesDisadvantagesBest For...
    Co-crystallization The inhibitor is mixed with the protein before crystallization trials are set up.[9]Allows for significant conformational changes to be captured.[1] Often the only way for tight-binding or insoluble compounds.[9]Requires more protein and inhibitor. May change crystallization conditions entirely.[10]Inhibitors that induce an "induced-fit" binding mode or have slow on/off rates.
    Soaking Pre-grown apo-protein crystals are transferred to a solution containing the inhibitor.[9][10]Requires very little compound. High-throughput friendly.[11] Crystal form is already known.Can crack or dissolve crystals. May not allow for large conformational changes due to lattice constraints.[9]Fragment screening, initial hits, or inhibitors that bind to a pre-existing conformation.

    Expert Insight: Always begin by confirming binding biophysically. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) not only confirm interaction but provide the dissociation constant (Kd), which can guide the necessary ligand concentration for crystallization experiments.[12][13]

    Part 2: From Crystal to Electron Density: Data and Model Quality

    Once diffraction data are collected, the process shifts to building a model and, most importantly, validating its accuracy against a cascade of objective metrics. A beautiful structure is meaningless if it is not supported by the data.

    Key Data Quality Indicators

    The first validation step assesses the quality of the diffraction data itself. These statistics are typically generated by data processing software (e.g., XDS, HKL2000).

    MetricWhat It Measures"Good" Values (Resolution Dependent)Red Flags
    Resolution (Å) The level of detail in the electron density map.< 2.5 Å for drug design. Lower is better.> 3.5 Å (atomic details become ambiguous).
    Completeness (%) The percentage of all possible reflections that were measured.> 95% (overall and in the highest resolution shell).Low completeness in the high-resolution shell.
    I/σ(I) The signal-to-noise ratio of the reflection intensities.> 2.0 in the highest resolution shell.I/σ(I) < 1.5 in the outer shell suggests the resolution limit was pushed too far.
    Rmerge / Rpim Measures the agreement between symmetry-related reflections.< 15% (overall); < 50-60% in the highest resolution shell. Lower is better.High values indicate inconsistent measurements.
    CC1/2 The correlation between random half-datasets.> 0.3 in the highest resolution shell is a modern standard.A sharp drop-off indicates poor signal at high resolution.
    The Litmus Test: R-work and R-free

    During refinement, the atomic model is adjusted to best fit the experimental data. The R-factor (or R-work) quantifies this agreement.[14][15]

    However, it's possible to "overfit" the model to the data, fitting noise as if it were signal. To guard against this, the R-free was introduced.[16] A small subset of data (5-10%) is set aside and never used in refinement. R-free is the R-factor calculated against this test set.[14][16]

    MetricWhat It MeasuresTypical Target ValuesThe Critical Check
    R-work Goodness-of-fit between the model and the data used for refinement.[14]Should be close to (Resolution / 10). E.g., ~0.20 for a 2.0 Å structure.N/A
    R-free Goodness-of-fit between the model and a "test" subset of data not used in refinement.[16]Should be slightly higher than R-work.The gap between R-work and R-free should be < 0.05 (5%). A larger gap is a major red flag for overfitting.[16]

    Expert Insight: A low R-free is a necessary but not sufficient condition for a correct structure. A model can be refined to low R-factors while still having significant geometric errors or an incorrectly placed ligand.[17] Always use R-free in conjunction with geometric validation.

    Part 3: The Final Verdict: Validating the Model and the Binding Site

    This is the most critical stage for a drug discovery project. Does the model make chemical sense, and is the evidence for the inhibitor's position and orientation unambiguous? The wwPDB validation report, which uses tools like MolProbity, is the industry standard for this assessment.[18][19][20]

    Geometric and Stereochemical Validation

    These metrics assess whether the protein model adheres to known principles of chemical bonding and conformation.[18]

    Validation MetricWhat It Assesses"Good" ValuesWhy It Matters
    Ramachandran Plot The conformational viability of the protein backbone (phi/psi angles).[18]> 98% of residues in "Favored" regions. 0% outliers.[21]Outliers often indicate errors in backbone tracing, unless they are in a functionally critical, high-strain region supported by strong density.[21]
    Rotamer Outliers The conformation of amino acid side chains.[21]< 1% outliers.Unusual side-chain conformations can exist but must be justified by clear, unambiguous electron density.[21]
    Clashscore Severe steric overlaps between non-bonded atoms.[18][22]< 10. The lower the better.[18]High clashscores indicate physically impossible atomic arrangements, a clear sign of modeling errors.[22]
    RMSD (Bonds/Angles) Deviation of bond lengths and angles from ideal values.Bonds: < 0.02 Å. Angles: < 2.0°.Large deviations suggest the model is being strained to fit the density, which may indicate an incorrect fit.
    The Star of the Show: Validating the Inhibitor

    The entire purpose of the experiment is to understand the inhibitor's binding. This requires meticulous inspection of the electron density maps.[23]

    • 2mFo-DFc Map (or 2Fo-Fc): This is the main map used for model building.[23][24] The inhibitor should be well-enveloped by continuous electron density, typically contoured at a level of 1.0 sigma (σ).

    • mFo-DFc Map (or Fo-Fc): This is the "difference" map.[23][24] It shows where the model does not fully account for the data. Ideally, this map should be flat (featureless) around a well-modeled inhibitor. Large blobs of positive (green) or negative (red) density indicate that atoms are missing or misplaced, respectively.

    Comparative Case Study: Interpreting Inhibitor Density

    ScenarioInhibitor A (Potent Binder)Inhibitor B (Weaker Binder)
    2Fo-Fc Map (Blue Mesh) Clear, continuous density defines the entire molecule, including flexible moieties. Density is weaker and broken, especially around peripheral groups. The core is visible, but the exact orientation is ambiguous.
    Fo-Fc Map (Green/Red Mesh) Map is largely featureless, indicating the model accurately explains the experimental data. Significant positive (green) and negative (red) peaks suggest the modeled orientation is a poor fit to the data.
    Conclusion High Confidence: The binding mode is unambiguously determined. The structure can be reliably used for structure-based drug design (SBDD).Low Confidence: The inhibitor is likely present, but its precise orientation and interactions are uncertain. The model should not be used for detailed SBDD without further refinement or better data.

    Expert Insight: The Real-Space Correlation Coefficient (RSCC) is an excellent quantitative measure of the fit of the ligand to the density. An RSCC > 0.9 is considered very good, while values < 0.8 warrant careful inspection and skepticism.[16]

    Experimental Protocol: Co-crystallization of a Kinase-Inhibitor Complex

    This protocol outlines a typical workflow for setting up co-crystallization experiments.

    • Protein Preparation:

      • Purify the kinase domain to >95% homogeneity, with the final step being size-exclusion chromatography (SEC) in a buffer such as 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

      • Concentrate the protein to 10 mg/mL. Assess for aggregation using Dynamic Light Scattering (DLS).

    • Complex Formation:

      • Prepare a 50 mM stock solution of the inhibitor in 100% DMSO.

      • On ice, slowly add the inhibitor stock to the protein solution to achieve a final inhibitor concentration that is a 3- to 5-fold molar excess over the protein. The final DMSO concentration should not exceed 5% (v/v).

      • Incubate the mixture on ice for at least 1 hour to ensure complete binding.

      • Centrifuge the complex at >14,000 x g for 10 minutes at 4°C to pellet any precipitated protein or compound.

    • Crystallization Screening:

      • Using the supernatant from the previous step, set up sitting-drop or hanging-drop vapor diffusion trials.

      • Use commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) to sample a wide range of chemical space.

      • Set up drops with varying protein:precipitant ratios (e.g., 200 nL protein complex + 100 nL reservoir; 100 nL + 100 nL; 100 nL + 200 nL).

      • Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several weeks.

    • Hit Optimization:

      • Once initial crystal "hits" are identified, perform optimization screening around the successful condition by varying the pH, precipitant concentration, and salt concentration to improve crystal size and quality.

    Conclusion: Trust, but Verify with Data

    A crystal structure of an inhibitor-kinase complex is one of the most valuable assets in a drug discovery campaign.[3] It provides the ultimate validation of a binding hypothesis and illuminates the path for rational lead optimization.[1] However, the value of that structure is directly proportional to its quality. By rigorously applying a multi-tiered validation strategy—assessing the data quality, the global model geometry, and, most critically, the local fit of the inhibitor to the electron density—researchers can ensure their structural insights are built on a foundation of objective, verifiable fact. Never accept a model at face value; trust the data, and validate every step.

    References

    • Hassel, A. et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, D63, 72–79. Available from: [Link]

    • ProteinIQ. MolProbity. Available from: [Link]

    • EMBL-EBI. The PDB Validation Report. Available from: [Link]

    • Wikipedia. R-factor (crystallography). Available from: [Link]

    • ResearchGate. Crystal structures of inhibitor-kinase complexes. Available from: [Link]

    • Worldwide Protein Data Bank. User guide to the wwPDB EM validation reports. Available from: [Link]

    • Davis, I. W. et al. (2007). MolProbity: all-atom contacts and structure validation for proteins and nucleic acids. Nucleic Acids Research, 35(Web Server issue), W375–W383. Available from: [Link]

    • Rupp, B. (2013). Estimation of the quality of refined protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, D69(Pt 7), 1274–1285. Available from: [Link]

    • Miller, W. T. et al. (2015). Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation. Biochemistry, 54(40), 6250–6258. Available from: [Link]

    • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Available from: [Link]

    • Roskoski, R. Jr. (2016). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. The Journal of Biological Chemistry, 291(37), 19118–19127. Available from: [Link]

    • ResearchGate. Timeline of MolProbity validation metrics. Available from: [Link]

    • EMBL-EBI. Metrics based on stereochemistry. Available from: [Link]

    • Lavogina, D. et al. (2016). Co-crystal structures of the protein kinase haspin with bisubstrate inhibitors. Acta Crystallographica Section F: Structural Biology Communications, F72(Pt 5), 339–345. Available from: [Link]

    • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Available from: [Link]

    • Unbekandt, M. et al. (2011). Co-Crystal Structures of Inhibitors with MRCKb, a Key Regulator of Tumor Cell Invasion. PLoS ONE, 6(9), e24825. Available from: [Link]

    • TTP Labtech. strategies for high-throughput ligand screening - automated co-crystallisation and soaking. Available from: [Link]

    • Unbekandt, M. et al. (2011). Co-crystal structures of inhibitors with MRCKβ, a key regulator of tumor cell invasion. PLoS ONE, 6(9), e24825. Available from: [Link]

    • Ennifar, E. et al. ITC-assisted crystallization of protein-ligand complexes. Available from: [Link]

    • Yamada, K. et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. Journal of Visualized Experiments. Available from: [Link]

    • Worldwide Protein Data Bank. PDB-IHM Validation Report. Available from: [Link]

    • Breitenlechner, C. B. et al. (2005). Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 38–49. Available from: [Link]

    • Fraser, J. S. et al. (2013). Protein structural ensembles are revealed by redefining X-ray electron density noise. Proceedings of the National Academy of Sciences, 111(1), 225–230. Available from: [Link]

    • Worldwide Protein Data Bank. (2024). User guide to the wwPDB X-ray validation reports. Available from: [Link]

    • EMBL-EBI. For X-ray crystallography structures. Available from: [Link]

    • Worldwide Protein Data Bank. (2024). User guide to the wwPDB NMR validation reports. Available from: [Link]

    • Creative Biostructure. (2025). Optimizing Protein Production and Purification for Crystallography. Available from: [Link]

    • Bioinformatic.ca. Validation and Quality Assessment of X-ray Protein Structures. Available from: [Link]

    • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Available from: [Link]

    • Vieth, M. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20509–20514. Available from: [Link]

    • Wlodawer, A. & Dauter, Z. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771–782. Available from: [Link]

    • Alshennawi, A. E. et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1072-1085. Available from: [Link]

    • Jones, T. A. & Kjeldgaard, M. (1997). Electron-Density Map Interpretation. Methods in Enzymology, 277, 173–208. Available from: [Link]

    • Chaikuad, A. et al. (2020). Crystal Structure and Inhibitor Identifications Reveal Targeting Opportunity for the Atypical MAPK Kinase ERK3. International Journal of Molecular Sciences, 21(21), 7954. Available from: [Link]

    • Canagarajah, B. J. et al. (2006). Crystallization of MAP kinases. Methods in Molecular Biology, 332, 173–188. Available from: [Link]

    • IUCr. (2018). Polo-like kinase 1–inhibitor co-complex structures via the surface-entropy reduction approach and a DARPin-assisted approach. Acta Crystallographica Section D: Structural Biology, 74(Pt 1), 1–11. Available from: [Link]

    • Ciavarri, J. et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1057. Available from: [Link]

    • Jhoti, H. et al. (2004). Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. Current Topics in Medicinal Chemistry, 4(7), 717–732. Available from: [Link]

    • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

    • Müller, I. (2017). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(Pt 2), 79–92. Available from: [Link]

    • Burley, S. K. et al. (2020). A chemical interpretation of protein electron density maps in the worldwide protein data bank. PLoS ONE, 15(8), e0237318. Available from: [Link]

    • Burley, S. K. et al. (2020). A chemical interpretation of protein electron density maps in the worldwide protein data bank. PLoS ONE, 15(8), e0237318. Available from: [Link]

    • ResearchGate. (2025). Crystallization and preliminary X-ray crystallographic analysis of human nucleoside diphosphate kinase A. Available from: [Link]

    • Oxford Academic. (2008). Crystallization of protein kinases and phosphatases. Available from: [Link]

    • Springer. (2015). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Available from: [Link]

    Sources

    Safety Operating Guide

    Operational Guide: Safe Disposal of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Immediate Directives

    Do not dispose of this compound down the drain. 1-Cyclohexyl-1H-benzoimidazol-5-ylamine is an organic amine and a benzimidazole derivative.[1][2][3][4][5] While valuable as a pharmaceutical intermediate, it poses specific risks regarding aquatic toxicity and chemical incompatibility (exothermic reaction with acids).

    Immediate Action Required:

    • Classification: Treat as Hazardous Organic Waste .

    • Segregation: Strictly isolate from strong acids and oxidizers to prevent uncontrolled heat generation in waste containers.

    • Containerization: Use high-density polyethylene (HDPE) or glass containers. Avoid metal if the waste stream is acidic (though this compound is basic).

    Hazard Identification & Mechanistic Logic

    To ensure safety, we must understand the causality behind the disposal rules. This section explains the chemical behaviors that dictate our protocols.

    The Chemical Nature (The "Why")
    • Basicity (Amine Functionality): The primary amine (-NH2) and the benzimidazole ring make this compound a weak base.

      • Risk:[1][3][4][6][7][8] If mixed into a waste container with strong acids (e.g., Nitric, Sulfuric), it will undergo an exothermic acid-base neutralization. In a closed waste carboy, this rapid heat generation can pressurize the vessel, leading to rupture or explosion.[7]

    • Aquatic Toxicity (Benzimidazole Core): Benzimidazole derivatives are biologically active and known to be toxic to aquatic life (often used as anthelmintics or fungicides).

      • Risk:[1][3][4][6][7][8] Introduction to municipal water systems disrupts microbial ecosystems in wastewater treatment plants and harms aquatic fauna.

    Quantitative Safety Data
    PropertyValue/StatusOperational Implication
    Physical State Solid (White/Yellow powder)Dust inhalation risk; requires N95/P100 mask during transfer.
    pH (Aqueous) Basic (>8.0 expected)DO NOT mix with Waste Stream C (Inorganic Acids).
    Flammability Combustible SolidKeep away from ignition sources; do not mix with oxidizers.[7]
    Signal Word WARNINGIrritant (Skin/Eye), Acute Tox (Oral).[1][5]

    Pre-Disposal Validation: A Self-Validating System

    Before moving waste to the central accumulation area, the generator must perform a compatibility check . This ensures the protocol is self-correcting and prevents "mystery reactions" in the waste stream.

    The "3-Point Check" Protocol:

    • Phase Verification: Is the waste solid (pure compound/contaminated wipes) or liquid (dissolved in solvent)?

    • pH Check (Liquids only): Dip a pH strip into the waste solution.

      • If pH < 4:STOP. You have an acidic solution. Neutralize slowly or label specifically as "Acidic Organic Waste."

      • If pH > 8: Proceed to Basic/Organic waste stream.

    • Oxidizer Screen: Confirm no Nitric Acid, Peroxides, or Permanganates are present in the receiving carboy.

    Disposal Workflow Logic

    The following diagram illustrates the decision tree for disposing of this compound.

    DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste Stream (Powder, Wipes, Weigh Boats) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste Stream (Dissolved in Solvent) StateCheck->LiquidWaste Liquid Bagging Double Bag in Clear Poly Apply 'Hazardous Waste' Label SolidWaste->Bagging SolidBin Place in Solid Waste Drum (Yellow/Black Tag) Bagging->SolidBin SolventCheck Identify Solvent Type LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalo No Halogens Carboy Transfer to HDPE Carboy (Leave 10% Headspace) Halo->Carboy NonHalo->Carboy Labeling Label: 'Flammable/Toxic Organic Waste' List Constituents Carboy->Labeling

    Figure 1: Decision matrix for waste stream segregation based on physical state and solvent composition.

    Detailed Operational Protocols

    Protocol A: Solid Waste Disposal

    Applicable for: Expired pure compound, contaminated gloves, paper towels, weighing boats.

    • PPE Required: Nitrile gloves, safety glasses, lab coat, N95 dust mask (if handling open powder).

    • Containment: Collect items in a clear, 4-mil polyethylene bag.

    • Sealing: Twist the bag neck, tape securely, and place inside a second clear bag (double-bagging).

    • Labeling: Attach a Hazardous Waste Tag.

      • Chemical Name: "Solid Debris contaminated with this compound".

      • Hazards: Check "Toxic" and "Irritant".[1][7]

    • Storage: Deposit into the laboratory's designated "Solid Hazardous Waste" pail. Do not use the regular trash.

    Protocol B: Liquid Waste Disposal

    Applicable for: Reaction mixtures, mother liquors, HPLC effluent.

    • Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, DMSO).

    • Compatibility Check: Ensure the receiving carboy does not contain strong acids.

    • Transfer: Funnel the liquid into the appropriate HDPE carboy.

      • Critical Step: Leave at least 10% headspace in the container to allow for vapor expansion.

    • Logging: Immediately record the volume and concentration (approximate) on the carboy's log sheet.

      • Entry: "Benzimidazole derivative in [Solvent Name], Basic pH."

    Protocol C: Spill Cleanup (Emergency Contingency)

    Scenario: 5g bottle dropped on the floor.

    • Isolate: Evacuate the immediate 3-meter radius. Mark the area.

    • Protect: Don double nitrile gloves and a dust mask.

    • Contain: Cover the powder gently with wet paper towels to prevent dust generation.

    • Clean: Scoop up the wet towels and powder using a dustpan or stiff card. Place into a wide-mouth jar or heavy-duty bag.

    • Wash: Wipe the surface with a dilute acetic acid solution (vinegar) or soapy water to remove amine residues, then rinse with water.

    • Dispose: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).

    Regulatory Framework (RCRA Context)

    In the United States, this material falls under the Resource Conservation and Recovery Act (RCRA).[9]

    • Waste Characterization: While this compound is not explicitly "P-listed" or "U-listed" by name, it must be characterized by the generator.

    • Generator Status: If the waste exhibits toxicity characteristics (based on TCLP) or is mixed with listed solvents (e.g., Methanol - F003), it becomes regulated hazardous waste.

    • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation (the lab).[10][11] Once full, it must be moved to the Central Accumulation Area within 3 days.

    References

    • National Institutes of Health (NIH) - PubChem. Compound Summary: Benzimidazole derivatives. Retrieved from [Link]

    • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Retrieved from [Link]

    • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

    • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

    Sources

    Comprehensive Safety & Handling Protocol: 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Personal protective equipment for handling 1-Cyclohexyl-1H-benzoimidazol-5-ylamine Audience: Researchers, scientists, and drug development professionals.

    Executive Safety Summary

    This compound (CAS: 1009304-63-5, varying by salt form) is a functionalized benzimidazole intermediate commonly used in the synthesis of bioactive pharmaceutical ingredients (APIs). As an aromatic amine, it presents specific risks regarding acute toxicity (oral) , skin/eye irritation , and potential respiratory sensitization .

    Immediate Action Required:

    • Signal Word: WARNING

    • Primary Hazards: Acute Toxicity (Cat 4), Skin Irritation (Cat 2), Eye Irritation (Cat 2A), STOT-SE (Cat 3).

    • Critical Control: Strict dust management is the single most important safety factor. Inhalation of amine-functionalized particulates can lead to long-term sensitization.

    Physicochemical Profile & Hazard Analysis

    Understanding the physical nature of this compound is the prerequisite for selecting the correct PPE.

    PropertyCharacteristicSafety Implication
    Physical State Solid (Crystalline Powder)High risk of airborne dust generation during weighing/transfer.
    Functional Group Primary Aromatic AminePotential for skin absorption and respiratory sensitization.
    pKa (Calc) ~5.5 (Benzimidazole N) / ~4.0 (Aniline N)Basic nature; corrosive to mucous membranes in high concentrations.
    Solubility Low in water; Soluble in DMSO, MeOHSpills in solvent are more dangerous (enhanced skin permeation) than dry spills.
    Tiered PPE Strategy (Decision Matrix)

    Do not apply a "one-size-fits-all" approach. PPE must scale with the mass of the material and the energy of the operation (e.g., heating, stirring).

    PPE_Decision_Matrix Start Operation Assessment SmallScale Analytical Scale (< 100 mg) Start->SmallScale PrepScale Preparative Scale (100 mg - 10 g) Start->PrepScale BulkScale Bulk/Pilot Scale (> 10 g) Start->BulkScale Level1 LEVEL 1: BASIC • Nitrile Gloves (0.11mm) • Lab Coat • Safety Glasses • Fume Hood (Sash < 18") SmallScale->Level1 Standard Handling Level2 LEVEL 2: ENHANCED • Double Nitrile Gloves • Tyvek Sleeves • Chemical Goggles • N95 (if outside hood) PrepScale->Level2 Dust Potential Level3 LEVEL 3: HIGH CONTAINMENT • Double Gloves (Nitrile + Laminate) • Tyvek Coverall • Full Face Respirator (P100) • Dedicated Powder Hood BulkScale->Level3 High Exposure Risk

    Figure 1: Risk-based PPE selection logic based on operational scale.

    Operational Protocols
    A. Receiving & Storage
    • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates prior sublimation or poor sealing.

    • Storage: Store in a cool, dry place (2–8°C is often preferred for amines to prevent oxidation/browning). Keep under inert gas (Argon/Nitrogen) if possible.

    • Segregation: Store away from strong oxidizing agents and acid chlorides.

    B. Weighing & Transfer (Critical Control Point)

    The highest risk of exposure occurs during the transfer of dry powder.

    • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Charged amine powders are "flyaway" and will adhere to gloves and cuffs.

    • Technique: Never pour from the stock bottle. Use a disposable spatula to transfer to a tared weighing boat.

    • Hygiene: Immediately wipe the exterior of the stock bottle and the balance area with a Kimwipe dampened with methanol after use. Dispose of the Kimwipe as hazardous solid waste.

    C. Reaction Setup
    • Solvent Choice: When dissolving, add solvent slowly to the solid. Adding solid to a stirring solvent can generate a "puff" of aerosolized powder.

    • Temperature: If heating >50°C, ensure the condenser is active before heating begins. Amine vapors can be potent irritants.[1]

    Emergency Response & Disposal
    Spill Response Workflow

    In the event of a spill, immediate containment prevents laboratory contamination.

    Spill_Response Assess 1. ASSESS Identify State (Solid/Liquid) Alert Personnel PPE_Up 2. PPE UPGRADE Don Double Gloves Resp. Protection Assess->PPE_Up Solid_Spill Solid Spill PPE_Up->Solid_Spill Liquid_Spill Liquid/Solvent Spill PPE_Up->Liquid_Spill Cover 3. CONTAIN Cover with wet pad (Avoid Dust) Solid_Spill->Cover Absorb 3. ABSORB Use Vermiculite or Chem-Pad Liquid_Spill->Absorb Clean 4. DECONTAMINATE Wash area with 1% Acetic Acid or Soap Cover->Clean Absorb->Clean

    Figure 2: Step-by-step spill response protocol distinguishing between solid and liquid states.

    First Aid Measures
    • Eye Contact: Rinse immediately with water for 15 minutes.[1] Do not use neutralizing agents.

    • Skin Contact: Wash with soap and water. Do not use alcohol/ethanol, as this increases skin permeability of the amine.

    • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention immediately (sign of sensitization).

    Waste Disposal
    • Stream: Segregate as "Organic Base / Toxic" waste.

    • Protocol: Dissolve solid waste in a combustible solvent (e.g., Acetone) before placing it in the waste container to prevent dust release upon reopening the waste drum.

    • Destruction: Incineration is the standard disposal method for benzimidazole derivatives [1].

    References
    • PubChem. (n.d.). Compound Summary: Benzimidazole derivatives. National Library of Medicine. Retrieved from [Link]

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.